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  • Product: 2-Amino-2-phenylpropanoic acid
  • CAS: 565-07-1

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-2-phenylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of a Quaternary Stereocenter In the landscape of medicinal chemistry and peptide science, the unnatural amino acid 2-ami...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of a Quaternary Stereocenter

In the landscape of medicinal chemistry and peptide science, the unnatural amino acid 2-amino-2-phenylpropanoic acid, also known as α-methyl-phenylglycine, represents a critical structural motif. Its importance lies in the presence of a fully substituted α-carbon, creating a quaternary stereocenter. Incorporating this building block into peptides can induce specific conformational constraints, enhance proteolytic stability, and modulate biological activity. However, the stereoselective construction of this very feature presents a significant synthetic challenge. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, moving from classical foundations to modern asymmetric strategies, with a focus on the underlying principles and practical execution that govern each approach.

Table 1: Physicochemical Properties of 2-Amino-2-phenylpropanoic Acid [1]

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
IUPAC Name 2-amino-2-phenylpropanoic acid
CAS Number 6945-32-0 (racemate)
Appearance White crystalline solid
SMILES CC(C1=CC=CC=C1)(C(=O)O)N

Chapter 1: The Classical Approach - Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of amino acid synthesis due to its simplicity and use of readily available starting materials.[2][3] It is a three-component reaction that assembles the amino acid backbone from a carbonyl compound, an ammonia source, and cyanide.

Mechanistic Rationale

The synthesis proceeds via a two-part mechanism.[2][4]

  • α-Aminonitrile Formation: The process begins with the reaction between a ketone (acetophenone for this target molecule) and ammonia to form an imine. This is an equilibrium-driven process. The imine is then subjected to nucleophilic attack by a cyanide ion (from NaCN or KCN), which forms the stable α-aminonitrile intermediate.

  • Nitrile Hydrolysis: The α-aminonitrile is subsequently hydrolyzed under harsh acidic or basic conditions. This converts the nitrile functional group into a carboxylic acid, yielding the final α-amino acid product.

The primary drawback of the classical Strecker synthesis is its lack of stereocontrol. Starting with an achiral ketone like acetophenone results in a racemic mixture of (R)- and (S)-2-amino-2-phenylpropanoic acid, which necessitates a subsequent resolution step if a single enantiomer is desired.

Asymmetric_Strecker Figure 2: Asymmetric Synthesis via Chiral Auxiliary start Acetophenone + (S)-Chiral Amine imine Chiral Imine Formation start->imine cyanide + NaCN (Diastereoselective Attack) imine->cyanide diastereomers Diastereomeric Mixture of α-Aminonitriles cyanide->diastereomers separation Separation (Crystallization/Chromatography) diastereomers->separation pure_diastereomer Single Diastereomer separation->pure_diastereomer cleavage Hydrolysis & Auxiliary Cleavage pure_diastereomer->cleavage product Enantiopure (S)-2-Amino-2-phenylpropanoic Acid cleavage->product

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Exploratory

The Multifaceted Mechanisms of 2-Amino-2-phenylpropanoic Acid: A Technical Guide for Researchers

Foreword: Unraveling the Complexity of a Phenylalanine Analogue 2-Amino-2-phenylpropanoic acid, a non-proteinogenic amino acid, stands at the intersection of several critical biological pathways. Its structural similarit...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Complexity of a Phenylalanine Analogue

2-Amino-2-phenylpropanoic acid, a non-proteinogenic amino acid, stands at the intersection of several critical biological pathways. Its structural similarity to the essential amino acid L-phenylalanine provides a foundation for its diverse pharmacological activities. This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a superficial overview to provide an in-depth exploration of the core mechanisms of action of this intriguing molecule. By synthesizing data from studies on structurally related compounds, we will illuminate the potential therapeutic avenues and research directions for 2-amino-2-phenylpropanoic acid. Our approach is grounded in scientific integrity, providing not just a summary of findings, but also the causality behind experimental choices and self-validating protocols.

Introduction to 2-Amino-2-phenylpropanoic Acid: Structure and Potential

2-Amino-2-phenylpropanoic acid, also known as α-methyl-phenylglycine, is characterized by a phenyl group and an amino group attached to the same carbon atom, which is also the alpha-carbon of the propanoic acid moiety. This unique structure confers a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name 2-amino-2-phenylpropanoic acid[1]
Synonyms α-Methyl-phenylglycine, 2-Phenylalanine[1]

Core Mechanisms of Action: A Multi-Target Hypothesis

The mechanism of action of 2-amino-2-phenylpropanoic acid is not attributed to a single target but rather a constellation of interactions with various enzymes and receptors. This guide will explore the most prominent and evidence-supported mechanisms.

Antagonism of Metabotropic Glutamate Receptors (mGluRs)

One of the most compelling lines of investigation for phenylglycine derivatives is their role as antagonists of metabotropic glutamate receptors (mGluRs).[2][3] These G protein-coupled receptors are crucial for modulating synaptic plasticity and neuronal excitability in the central nervous system.

  • Mechanistic Insight: Phenylglycine derivatives have been identified as some of the first definitive antagonists for mGluRs.[2] Their antagonism can modulate downstream signaling pathways, offering neuroprotective effects in conditions characterized by excessive glutamate activity.[4] The specific subtype selectivity of 2-amino-2-phenylpropanoic acid would determine its precise neuropharmacological profile.

  • Experimental Workflow: Investigating mGluR Antagonism

    mGluR_Antagonism_Workflow start Start: HEK293 cells expressing specific mGluR subtypes assay Agonist-induced calcium mobilization assay (e.g., Fluo-4 AM) start->assay treatment Pre-incubation with 2-amino-2-phenylpropanoic acid assay->treatment readout Measure fluorescence change upon agonist stimulation treatment->readout analysis Data Analysis: IC50 determination readout->analysis

    Workflow for assessing mGluR antagonism.
  • Protocol: In Vitro Calcium Mobilization Assay

    • Cell Culture: Culture HEK293 cells stably expressing the mGluR subtype of interest (e.g., mGluR1 or mGluR5).

    • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Compound Addition: Add varying concentrations of 2-amino-2-phenylpropanoic acid to the cells and incubate for a predetermined time.

    • Agonist Stimulation: Add a known mGluR agonist (e.g., glutamate or a subtype-selective agonist).

    • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to quantify the antagonist potency.

Inhibition of Cyclooxygenase (COX) Enzymes

The 2-phenylpropanoic acid scaffold is a hallmark of many nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[5] This structural similarity strongly suggests that 2-amino-2-phenylpropanoic acid may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

  • Mechanistic Insight: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Inhibition of COX-1 and/or COX-2 can therefore reduce the inflammatory response. The specific isoform selectivity of 2-amino-2-phenylpropanoic acid would be a critical determinant of its therapeutic efficacy and side-effect profile.

  • Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

    COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGs) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-Amino-2-phenylpropanoic acid Compound->COX_Enzymes Inhibition

  • Protocol: In Vitro COX Inhibition Assay

    • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

    • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of 2-amino-2-phenylpropanoic acid.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Product Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Modulation of Phenylalanine-Metabolizing Enzymes

Given its structural resemblance to phenylalanine, 2-amino-2-phenylpropanoic acid is a candidate for interacting with enzymes involved in phenylalanine metabolism, namely Phenylalanine Ammonia-Lyase (PAL) and Phenylalanine Hydroxylase (PAH).

  • Phenylalanine Ammonia-Lyase (PAL) Inhibition: PAL is a key enzyme in the phenylpropanoid pathway in plants and some microorganisms, converting L-phenylalanine to trans-cinnamic acid. [8]Phenylalanine analogues have been shown to be potent inhibitors of PAL. [9]

  • Phenylalanine Hydroxylase (PAH) Inhibition: PAH is a crucial enzyme in humans that converts phenylalanine to tyrosine. [10]Inhibition of PAH can lead to a state of hyperphenylalaninemia, mimicking the metabolic disorder phenylketonuria (PKU). [11][12]Some phenylalanine analogues are known inhibitors of PAH. [13][14]

  • Experimental Approach: Enzyme Kinetic Analysis

    • Objective: To determine if 2-amino-2-phenylpropanoic acid acts as a competitive, non-competitive, or uncompetitive inhibitor of PAL or PAH.

    • Methodology:

      • Perform enzyme activity assays with varying concentrations of the natural substrate (L-phenylalanine) in the presence and absence of different fixed concentrations of 2-amino-2-phenylpropanoic acid.

      • Measure the initial reaction velocities.

      • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

      • Analyze the changes in Vmax and Km to determine the mode of inhibition.

Interaction with Amino Acid Transporters

As an amino acid analogue, 2-amino-2-phenylpropanoic acid is expected to interact with amino acid transporters, which are responsible for the movement of amino acids across cell membranes. [15][16]

  • Mechanistic Implication: Interaction with transporters like the L-type amino acid transporter 1 (LAT1), which is highly expressed at the blood-brain barrier and in many cancer cells, could significantly impact the compound's biodistribution and cellular uptake. [11][17][18]This could be a mechanism for targeted delivery to the central nervous system or tumors.

  • Experimental Design: Cellular Uptake Studies

    Transporter_Interaction_Workflow start Start: Cancer cell line (e.g., U87 glioblastoma) treatment Incubate with radiolabeled 2-amino-2-phenylpropanoic acid start->treatment competition Co-incubation with known LAT1 substrates/inhibitors treatment->competition wash Wash cells to remove extracellular compound competition->wash measurement Measure intracellular radioactivity (scintillation counting) wash->measurement analysis Data Analysis: Determine uptake kinetics (Km, Vmax) measurement->analysis

    Workflow for assessing amino acid transporter interaction.

Synthesis of Evidence and Future Directions

The available evidence strongly suggests that 2-amino-2-phenylpropanoic acid is a multi-target compound with the potential to modulate several key physiological pathways. Its ability to antagonize mGluRs points towards applications in neurological disorders, while its potential to inhibit COX enzymes suggests a role in inflammation and pain management. Furthermore, its interactions with phenylalanine-metabolizing enzymes and amino acid transporters open up avenues for research in metabolic disorders and targeted drug delivery.

Future research should focus on:

  • Stereospecificity: Investigating the differential activity of the (R)- and (S)-enantiomers of 2-amino-2-phenylpropanoic acid, as biological systems are often highly stereoselective.

  • In Vivo Efficacy: Translating the in vitro findings into animal models of neurological and inflammatory diseases to assess therapeutic potential.

  • Pharmacokinetics and Biodistribution: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its in vivo behavior.

Conclusion

2-Amino-2-phenylpropanoic acid is a molecule of significant interest due to its structural relationship to L-phenylalanine and its potential to interact with multiple biological targets. This guide has provided a comprehensive overview of its likely mechanisms of action, supported by evidence from related compounds and detailed experimental protocols. By understanding these multifaceted mechanisms, researchers can better design studies to unlock the full therapeutic potential of this promising compound.

References

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  • Kim, C. S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4619. [Link]

  • Gembus, V., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 66(10), 6547–6589. [Link]

  • Andersen, O. A., & Flatmark, T. (2012). Effects of an inhibitor ( p -chlorophenylalanine) of the phenylalanine-... ResearchGate. [Link]

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  • Miller, M. R., et al. (1978). Effects of p-chlorophenylalanine and α-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 931–938. [Link]

  • Taub, F., & Johnson, T. C. (1975). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Pharmacology, 24(21), 1951-1958. [Link]

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  • Codd, E. E., et al. (1995). Minimum-structure enkephalin analogues incorporating L-tyrosine, D(or L)-phenylalanine, and a diamine spacer. Journal of Medicinal Chemistry, 38(19), 3949–3956. [Link]

  • Olsson, E., et al. (2014). Allosteric Regulation of Phenylalanine Hydroxylase. The Journal of Biological Chemistry, 289(32), 22176–22186. [Link]

  • Yelekçi, K., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 122-129. [Link]

  • Pey, A. L., et al. (2014). Phenylalanine Hydroxylase Misfolding and Pharmacological Chaperones. Current Pharmaceutical Design, 20(2), 293-302. [Link]

  • Selinsky, R. S., et al. (2012). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of Biological Chemistry, 287(13), 10109–10119. [Link]

  • Wikipedia. (2023, April 20). Amino acid transporter. [Link]

  • McConathy, J., et al. (2012). System a amino acid transport-targeted brain and systemic tumor PET imaging agents 2-amino-3-[(18)F]fluoro-2-methylpropanoic acid and 3-[(18)F]fluoro-2-methyl-2-(methylamino)propanoic acid. Journal of Medicinal Chemistry, 55(21), 9206–9218. [Link]

  • Honda, A., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 14(16), 5545–5554. [Link]

  • Wen, G. Y., & Wen, D. Y. (1984). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Journal of Neurochemistry, 43(6), 1676-1683. [Link]

  • Bruno, V., et al. (2001). Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs. Journal of Cerebral Blood Flow & Metabolism, 21(9), 1013–1033. [Link]

  • Verrey, F., et al. (2018). Amino acid transporters revisited: New views in health and disease. Trends in Biochemical Sciences, 43(11), 884–900. [Link]

  • Cormerais, Y., et al. (2020). Amino acid transporters within the solute carrier superfamily: Underappreciated proteins and novel opportunities for cancer therapy. British Journal of Cancer, 122(8), 1119–1136. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31722, 2-Amino-2-phenylpropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853461, (2S)-2-amino-2-phenylpropanoic acid. Retrieved from [Link]

  • Wikipedia. (2024, January 1). Ibuprofen. [Link]

  • International Agency for Research on Cancer. (n.d.). 2-Phenylpropanoic acid (Compound). Exposome-Explorer. Retrieved from [Link]

  • Malek, A., & Tlustos, C. (2023). The Psychonauts' World of Cognitive Enhancers. Journal of Psychoactive Drugs, 55(2), 142-152. [Link]

  • Tegeder, I., & Weigand, M. (2020). Amino Acid Transporters in Plants: Identification and Function. International Journal of Molecular Sciences, 21(11), 3894. [Link]

  • Wikipedia. (2023, November 26). Phenylpropanoic acid. [Link]

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  • Promma-in, S., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(19), 6288. [Link]

  • Vella, F. M., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International Journal of Molecular Sciences, 25(15), 8089. [Link]

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Foundational

biological activity of 2-Amino-2-phenylpropanoic acid

An In-Depth Technical Guide to the Biological Activity of 2-Amino-2-phenylpropanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-2-phenylpropanoic acid, more commonly known in sci...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-phenylpropanoic acid, more commonly known in scientific literature as α-Methylphenylalanine, is a non-proteinogenic amino acid that has garnered significant attention for its distinct biological activities. This technical guide provides a comprehensive overview of its core mechanisms of action, its utility as a research tool, and the pharmacological potential of its derivatives. By delving into its enzymatic inhibition, interaction with amino acid transport systems, and its impact on cellular processes, this document serves as an essential resource for professionals in pharmacology, neuroscience, and drug discovery. We will explore its pivotal role in creating animal models for metabolic disorders and the burgeoning field of its derivatives as therapeutic agents.

Introduction: Unveiling a Multifaceted Molecule

2-Amino-2-phenylpropanoic acid (α-Methylphenylalanine) is a synthetic analogue of the essential amino acid phenylalanine.[1] Its structure, characterized by a methyl group at the alpha carbon, prevents its incorporation into proteins, allowing it to exert unique pharmacological effects. This modification is central to its biological activity, distinguishing it from its parent compound.

This guide will elucidate the compound's primary mechanisms of action, focusing on its role as an enzyme inhibitor and a substrate for amino acid transporters. Furthermore, we will explore the therapeutic potential of its derivatives, which have shown promise in areas ranging from inflammation to oncology.

Core Mechanism of Action: Dual Enzymatic Inhibition

The most well-documented biological effect of α-Methylphenylalanine is its ability to inhibit key enzymes in amino acid metabolism, namely phenylalanine hydroxylase and tyrosine hydroxylase.[1][2]

2.1. Inhibition of Phenylalanine Hydroxylase

α-Methylphenylalanine acts as a potent in vivo inhibitor of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[2] This inhibition leads to a state of hyperphenylalaninemia, an excess of phenylalanine in the blood. This effect is instrumental in the development of animal models for phenylketonuria (PKU), a human genetic disorder characterized by the inability to metabolize phenylalanine.[2][3][4]

2.2. Inhibition of Tyrosine Hydroxylase

In addition to its effects on phenylalanine metabolism, α-Methylphenylalanine also inhibits tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[1] This inhibition leads to a depletion of these crucial signaling molecules in the central and peripheral nervous systems.

Diagram: Catecholamine Biosynthesis Pathway and Inhibition by α-Methylphenylalanine

Catecholamine_Pathway cluster_inhibition Inhibition Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-Hydroxylase Epi Epinephrine NE->Epi PNMT aMePhe α-Methylphenylalanine Phe -> Tyr Phe -> Tyr aMePhe->Phe -> Tyr Tyr -> LDOPA Tyr -> LDOPA aMePhe->Tyr -> LDOPA

Caption: Inhibition of Phenylalanine and Tyrosine Hydroxylase by α-Methylphenylalanine.

Interaction with Amino Acid Transport Systems

The ability of α-Methylphenylalanine to exert its effects within the central nervous system is largely dependent on its transport across the blood-brain barrier. It is a recognized substrate for the L-type amino acid transporter 1 (LAT1), a transporter responsible for the uptake of large neutral amino acids into the brain.[1][5] This active transport mechanism ensures its access to CNS enzymes and neuronal pathways.

Diagram: Transport of α-Methylphenylalanine Across the Blood-Brain Barrier

BBB_Transport cluster_blood cluster_bbb cluster_brain Blood Bloodstream BBB Blood-Brain Barrier (Endothelial Cells) Brain Brain Parenchyma aMePhe_Blood α-Methylphenylalanine LAT1 LAT1 Transporter aMePhe_Blood->LAT1 Binding aMePhe_Brain α-Methylphenylalanine LAT1->aMePhe_Brain Transport

Caption: LAT1-mediated transport of α-Methylphenylalanine into the brain.

Impact on Cellular Processes

The biochemical effects of α-Methylphenylalanine translate into significant impacts at the cellular level, particularly concerning protein synthesis and cytotoxicity.

4.1. Disruption of Protein Synthesis

When administered in conjunction with high levels of phenylalanine, as is the case in the induced hyperphenylalaninemia models, α-Methylphenylalanine can lead to the disaggregation of brain polyribosomes and a reduction in the rate of polypeptide chain elongation.[3][6] This disruption of protein synthesis is a key factor in the neuropathology observed in untreated phenylketonuria.

4.2. Comparative Cytotoxicity

In contrast to other phenylalanine analogues such as p-chlorophenylalanine, α-Methylphenylalanine exhibits a more favorable toxicity profile. Studies on neuroblastoma cells have shown that it is not cytotoxic and does not inhibit cell growth at concentrations where p-chlorophenylalanine is toxic.[2][6][7] This lower toxicity makes it a more suitable agent for in vivo studies.

Pharmacological and Biological Activities of Derivatives

The chemical scaffold of 2-Amino-2-phenylpropanoic acid has served as a foundation for the development of derivatives with a wide range of pharmacological activities.

Derivative ClassReported Biological ActivitiesReference(s)
S(-)-2-amino-2-methyl-3-phenylpropanoic acid Anti-inflammatory, antinociceptive, antiplatelet[8]
Schiff base derivatives of L-phenylalanine Antimicrobial, antidiabetic, antioxidant, anticancer[9]
3-((4-hydroxyphenyl)amino)propanoic acid derivatives Anticancer, antioxidant[10]

These findings underscore the versatility of the 2-Amino-2-phenylpropanoic acid structure as a template for designing novel therapeutic agents. The anti-inflammatory derivative, in particular, has demonstrated lower gastrointestinal toxicity compared to some established non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Experimental Protocols

6.1. In Vitro Phenylalanine Hydroxylase Inhibition Assay

Objective: To determine the inhibitory potential of 2-Amino-2-phenylpropanoic acid on phenylalanine hydroxylase activity.

Methodology:

  • Enzyme Preparation: Obtain purified or recombinant phenylalanine hydroxylase.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (typically around 6.8), the cofactor tetrahydrobiopterin, and catalase.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme with varying concentrations of 2-Amino-2-phenylpropanoic acid for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-phenylalanine.

  • Reaction Termination: After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding an acid solution (e.g., perchloric acid).

  • Product Quantification: Quantify the amount of L-tyrosine produced using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

6.2. In Vitro Amino Acid Uptake Assay

Objective: To assess the interaction of 2-Amino-2-phenylpropanoic acid with the LAT1 transporter.

Methodology:

  • Cell Culture: Culture a cell line that expresses LAT1 (e.g., certain cancer cell lines like A549 or genetically modified cells).

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

  • Uptake Buffer: Prepare a sodium-free uptake buffer to isolate the activity of sodium-independent transporters like LAT1.

  • Competitive Inhibition: Pre-incubate the cells with varying concentrations of 2-Amino-2-phenylpropanoic acid.

  • Radiolabeled Substrate Addition: Add a radiolabeled LAT1 substrate (e.g., [3H]-L-leucine) to the wells and incubate for a short period (e.g., 1-5 minutes).

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the extent to which 2-Amino-2-phenylpropanoic acid inhibits the uptake of the radiolabeled substrate to assess its affinity for the LAT1 transporter.

In Vivo Applications: Modeling Phenylketonuria

A primary application of 2-Amino-2-phenylpropanoic acid is in the creation of animal models of phenylketonuria.

Methodology:

  • Animal Model: Typically, developing rats or mice are used.

  • Administration: The animals are administered a combination of 2-Amino-2-phenylpropanoic acid (to inhibit phenylalanine hydroxylase) and a high dose of phenylalanine.[3][4]

  • Monitoring: Plasma phenylalanine levels are monitored to confirm the induction of hyperphenylalaninemia.

  • Outcome Measures: The effects on various physiological and neurological parameters are assessed, including:

    • Body and brain weight[4]

    • Myelin formation and lipid composition[4]

    • Brain polyribosome integrity[3]

    • Behavioral and cognitive function

These models have been invaluable in understanding the pathophysiology of PKU and in the preclinical evaluation of potential therapies.

Conclusion and Future Directions

2-Amino-2-phenylpropanoic acid is a molecule with a well-defined and potent biological activity profile. Its ability to inhibit key enzymes in amino acid metabolism has established it as an indispensable tool in neurochemical research and the study of metabolic diseases like phenylketonuria. The relatively low toxicity of α-Methylphenylalanine enhances its utility in in vivo studies.[2][6]

The future of 2-Amino-2-phenylpropanoic acid research is twofold. Firstly, it will continue to be a cornerstone in the development of more refined animal models of neurological and metabolic disorders. Secondly, and perhaps more excitingly, its chemical structure holds considerable promise as a scaffold for the design of novel therapeutics. The diverse biological activities exhibited by its derivatives, from anti-inflammatory to anticancer effects, warrant further investigation and development.[8][9][10] The continued exploration of this fascinating molecule and its analogues is poised to yield significant advancements in both basic science and clinical medicine.

References

  • Ayyadurai, G. K., Jayaprakash, R., Shajahan, A., & Rathika, S. (n.d.). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylpropanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. PubChem. Retrieved from [Link]

  • Lane, J. D., Schöne, B., & Neuhoff, V. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 586(3), 480-489. Retrieved from [Link]

  • Ghazaryan, S., & Zhamharyan, A. G. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Retrieved from [Link]

  • Taub, F., & Johnson, T. C. (1977). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Journal, 164(2), 379-385. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Salahi, R., & Al-Bari, M. A. A. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3109. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Scopolamine. Wikipedia. Retrieved from [Link]

  • Uchida, Y., Ito, K., Ohtsuki, S., & Terasaki, T. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4683. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). α-Methylphenylalanine. Wikipedia. Retrieved from [Link]

  • Johnson, R. C., & Shah, S. N. (1980). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochemical Research, 5(7), 709-718. Retrieved from [Link]

  • Engelman, K., Horwitz, D., Jéquier, E., & Sjoerdsma, A. (1968). Biochemical and pharmacologic effects of α-methyltyrosine in man. The Journal of Clinical Investigation, 47(3), 577-594. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 2-phenylpropionic acid.
  • PrepChem. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]

  • Dhondt, J. L., Dautrevaux, M., Biserte, G., & Farriaux, J. P. (1978). Comparison of α-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 171(3), 573-579. Retrieved from [Link]

  • Lane, J. D., Schöne, B., & Neuhoff, V. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 586(3), 480-489. Retrieved from [Link]

  • Tenore, G. C., Campiglia, P., & Novellino, E. (2022). In Vitro Assessment of the Bioaccessibility and Hypoglycemic Properties of Essential Amino Acids Blend: Implication for Diabetes Management. Nutrients, 14(19), 3943. Retrieved from [Link]

  • Tegeder, M. (2022). Amino Acid Transporters in Plant Cells: A Brief Review. International Journal of Molecular Sciences, 23(15), 8593. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). alpha-Methylphenylalanine. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Indane. Wikipedia. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 2-Amino-2-phenylpropanoic Acid Derivatives and Analogs for Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-amino-2-phenylpropanoic acid and its derivatives, a class of α,α-disubstituted amino acids (α,α-AAs) with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-2-phenylpropanoic acid and its derivatives, a class of α,α-disubstituted amino acids (α,α-AAs) with significant potential in medicinal chemistry and drug development. We delve into the foundational principles of their synthesis, stereochemistry, and conformational properties, which are critical to their biological function. The guide explores the diverse biological activities exhibited by these compounds, including their roles as enzyme inhibitors and antimicrobial agents. Furthermore, we present detailed synthetic and analytical protocols, structure-activity relationship (SAR) insights, and a discussion of their applications in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this promising chemical scaffold.

Introduction: The Significance of α,α-Disubstituted Amino Acids

The replacement of the α-hydrogen in standard amino acids with an alkyl or aryl group gives rise to α,α-disubstituted amino acids (α,α-AAs), a class of non-proteinogenic amino acids that have garnered considerable interest in peptide design and drug discovery.[1] This seemingly subtle modification imparts profound changes to the molecule's physicochemical and biological properties. The central focus of this guide, 2-amino-2-phenylpropanoic acid (also known as α-methyl-phenylglycine), is a quintessential example of this class, possessing a methyl and a phenyl group at the α-carbon.[2][3]

The primary consequence of α,α-disubstitution is the introduction of significant steric hindrance around the α-carbon. This has a crucial impact on the conformational flexibility of the amino acid residue. When incorporated into a peptide chain, these residues severely restrict the rotation around the phi (Φ) and psi (Ψ) backbone dihedral angles, leading to more predictable and stable secondary structures such as helices and β-turns.[4][5] This conformational rigidity is a powerful tool for medicinal chemists aiming to design peptidomimetics with enhanced metabolic stability, increased receptor affinity, and improved oral bioavailability.

The diverse biological activities of compounds possessing an α,α-disubstituted α-amino acid substructure have further fueled research into their synthesis and application.[6] These activities span a wide range, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

This guide will provide a detailed exploration of the synthesis, properties, and applications of 2-amino-2-phenylpropanoic acid derivatives, offering both theoretical insights and practical methodologies for researchers in the field.

Synthetic Methodologies: Accessing Chemical Diversity

The synthesis of 2-amino-2-phenylpropanoic acid and its analogs presents a unique set of challenges, primarily centered around the construction of the sterically hindered quaternary α-carbon and the control of stereochemistry. A variety of synthetic strategies have been developed to address these challenges, ranging from classical organic reactions to modern biocatalytic approaches.

Chemical Synthesis

Traditional chemical methods remain a cornerstone for the synthesis of these compounds. One common approach is the Strecker synthesis , which involves the reaction of a ketone (in this case, acetophenone) with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[7] Variations of this method, along with other approaches like the Bucherer-Bergs reaction, provide access to the racemic amino acid.

Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. This can be achieved through several strategies:

  • Chiral Auxiliaries: The use of chiral auxiliaries that are temporarily attached to the molecule can direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved.

  • Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands, can promote the formation of one enantiomer over the other.

  • Resolution of Racemates: This involves separating a racemic mixture into its constituent enantiomers. This can be done through classical resolution with a chiral resolving agent or through chromatographic methods using a chiral stationary phase.

A general synthetic scheme for a derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, highlights a multi-step chemical synthesis approach.[6]

Representative Synthetic Protocol: Synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives[8]

This protocol outlines a general procedure for the synthesis of 2-phenylpropanoic acid derivatives with substitutions on the phenyl ring, which can then be further modified to introduce the amino group.

Step 1: Synthesis of 2-(4-methylphenyl)propionic acid

  • Dissolve 2-(4-Methylphenyl)propionitrile (0.015 mol) in 40 mL of 5 N HCl.

  • Reflux the mixture for 1 hour.

  • Extract the precipitated product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and recrystallize the crude product from ethanol.

  • Yield: 78%.

Step 2: Synthesis of 2-(4-(bromomethyl)phenyl)propanoic acid

  • To a solution of 2-(4-methylphenyl)propionic acid (0.01 mol) in 50 mL of CCl4, add N-bromosuccinimide (NBS) (0.01 mol) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and filter off the succinimide.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 3: General procedure for the synthesis of 2-(4-(((heterocycle)thio)methyl)phenyl)propanoic acid derivatives (6a-m)

  • To a solution of the appropriate thiol-containing heterocycle (0.0015 mol) in 20 mL of ethanol, add sodium metal (0.0015 mol) in small portions.

  • Stir the mixture until all the sodium has dissolved.

  • Add a solution of 2-(4-(bromomethyl)phenyl)propanoic acid (0.0015 mol) in 20 mL of ethanol.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture and evaporate the solvent.

  • Add water to the residue and acidify with 1 N HCl to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water).

  • Yields: Typically range from 75-85%.

Enzymatic and Chemoenzymatic Synthesis

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions.[8] For the synthesis of chiral 2-amino-2-phenylpropanoic acid and its analogs, several enzymatic strategies are particularly relevant:

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. The use of ω-transaminases is particularly promising for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones.[9][10][11]

  • Hydrolases (e.g., Lipases, Proteases): These enzymes can be used for the kinetic resolution of racemic mixtures of amino acid esters or amides. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.

  • Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to produce α-amino acids, often with high stereoselectivity.

The choice of enzyme and reaction conditions is critical for achieving high conversion and enantiomeric excess. Protein engineering and process optimization are often employed to improve the performance of biocatalysts for specific applications.[8]

Spectroscopic and Analytical Characterization

The unambiguous characterization of 2-amino-2-phenylpropanoic acid derivatives is essential for confirming their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of these compounds.

  • ¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. Key signals to look for include the aromatic protons on the phenyl ring, the methyl protons, and the amine protons (which may be broad and exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Important signals include the carbonyl carbon of the carboxylic acid, the quaternary α-carbon, the carbons of the phenyl ring, and the methyl carbon.

Representative ¹³C NMR Data for 2-Amino-2-phenylpropanoic acid: [2] (Data obtained from public repositories and may vary based on solvent and experimental conditions)

Carbon AtomChemical Shift (ppm)
Carbonyl (C=O)~175-180
Quaternary (Cα)~60-65
Phenyl (ipso-C)~140-145
Phenyl (ortho-C)~125-130
Phenyl (meta-C)~128-133
Phenyl (para-C)~127-132
Methyl (CH₃)~20-25
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. Characteristic absorption bands for 2-amino-2-phenylpropanoic acid derivatives include:

  • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

  • N-H stretch (amine): Around 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region

Biological Activities and Mechanisms of Action

Derivatives of 2-amino-2-phenylpropanoic acid have been shown to exhibit a range of biological activities, making them attractive scaffolds for drug discovery.

Anti-inflammatory Activity

Several 2-phenylpropionic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. Research has extended to 2-amino-2-phenylpropanoic acid analogs, with studies demonstrating their potential as COX inhibitors. For example, S(-)-2-amino-2-methyl-3-phenylpropanoic acid has been shown to possess anti-inflammatory and antinociceptive activity.[6]

A study on novel 2-(4-substitutedmethylphenyl)propionic acid derivatives identified compounds with dual COX inhibitory and antibacterial activity.[12] The table below summarizes the COX inhibitory data for some of the most potent compounds from this study.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
6h 78.4 ± 1.285.1 ± 1.5
6l 75.9 ± 1.182.3 ± 1.3
Ibuprofen70.2 ± 0.955.4 ± 0.8
Nimesulide45.6 ± 0.788.9 ± 1.6

Data presented as mean ± SD.

Antimicrobial Activity

The increasing threat of antibiotic resistance has spurred the search for new antimicrobial agents. Derivatives of 2-amino-2-phenylpropanoic acid have shown promise in this area. In the same study mentioned above, several compounds displayed significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[12]

Minimum Inhibitory Concentrations (MICs) of Selected Compounds (µg/mL) [12]

CompoundE. coliP. aeruginosaS. aureusE. faecalis
6d 6.252512.512.5
6h 6.2512.56.256.25
6l 6.2512.56.256.25
6m 6.256.253.123.12
Chloramphenicol6.2512.56.2525
Other Biological Activities

The structural similarity of 2-amino-2-phenylpropanoic acid to neurotransmitters has led to investigations of its effects on the central nervous system. Phenylglycine derivatives have been studied as antagonists of metabotropic glutamate receptors (mGluRs).[13] Additionally, Schiff base derivatives of L-phenylalanine have been synthesized and evaluated for a wide range of biological activities, including antidiabetic, antioxidant, and anticancer effects, with some compounds exhibiting IC50 values between 138 and 265 μg/mL in various assays.[14]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For 2-amino-2-phenylpropanoic acid derivatives, several key structural features can be modulated to optimize their therapeutic properties.

A logical flow for SAR exploration can be visualized as follows:

Caption: Logical workflow for SAR studies on the 2-amino-2-phenylpropanoic acid scaffold.

  • Phenyl Ring Substitution: The nature, position (ortho, meta, para), and number of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. The size and lipophilicity of the substituents can also influence binding and pharmacokinetic properties.

  • α-Substituents: While this guide focuses on the α-methyl derivative, the nature of the second α-substituent can be varied to fine-tune activity. For instance, replacing the methyl group with an ethyl group has been shown to modulate activity at metabotropic glutamate receptors.[13]

  • N- and C-Termini Modifications: The amino and carboxylic acid groups are key handles for further derivatization. Esterification or amidation of the C-terminus, and N-alkylation or N-acylation of the N-terminus, can alter the compound's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its biological profile.

Applications in Drug Development

The unique properties of 2-amino-2-phenylpropanoic acid derivatives make them valuable building blocks in several areas of drug development.

Peptidomimetics

As previously discussed, the incorporation of these conformationally constrained amino acids into peptides can lead to more stable and potent therapeutic agents. This is particularly relevant for targeting protein-protein interactions, which are often mediated by flexible peptide loops. By rigidifying these loops with α,α-AAs, it is possible to develop potent and selective inhibitors.

An experimental workflow for assessing the conformational impact of these amino acids in peptides is outlined below:

Peptide_Conformation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Structural Interpretation start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (Incorporate α,α-AA) start->spps purify Cleavage and HPLC Purification spps->purify charac Mass Spec Characterization purify->charac cd Circular Dichroism (CD) Spectroscopy charac->cd ftir FTIR Spectroscopy charac->ftir nmr 2D NMR (NOESY, ROESY) charac->nmr xtal X-ray Crystallography charac->xtal secondary Determine Secondary Structure (α-helix, β-turn, etc.) cd->secondary ftir->secondary nmr->secondary xtal->secondary model Molecular Modeling secondary->model sar Correlate Structure with Activity model->sar

Caption: Experimental workflow for conformational analysis of peptides containing α,α-AAs.

Small Molecule Drug Discovery

The 2-amino-2-phenylpropanoic acid scaffold can also serve as the core of novel small molecule drugs. Its rigid structure can provide a well-defined orientation for pharmacophoric groups, leading to high-affinity interactions with target proteins. The development of dual COX-inhibitory and antibacterial agents is a prime example of this approach.[12]

Pharmacokinetics and ADME/Tox Considerations

For any compound to be a successful drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties.[4][15][16] While specific ADME/Tox data for 2-amino-2-phenylpropanoic acid derivatives is limited in the public domain, some general considerations for α,α-AAs include:

  • Metabolic Stability: The steric hindrance around the α-carbon can make these compounds more resistant to metabolic degradation by proteases and other enzymes, potentially leading to a longer half-life in the body.

  • Permeability: The overall lipophilicity and hydrogen bonding capacity of the molecule will influence its ability to cross cell membranes, which is crucial for absorption and distribution.

  • Toxicity: As with any drug candidate, potential toxicity must be carefully evaluated. This includes cytotoxicity, genotoxicity, and off-target effects.

Early assessment of ADME/Tox properties is critical in the drug discovery process to identify and address potential liabilities before significant resources are invested.

Future Perspectives and Conclusion

The field of α,α-disubstituted amino acids, with 2-amino-2-phenylpropanoic acid and its analogs as prominent examples, continues to evolve. Advances in asymmetric synthesis and biocatalysis are making these valuable building blocks more accessible.[1] The ability to precisely control the conformation of peptides and small molecules offers exciting opportunities for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on:

  • Expanding the diversity of α,α-AAs with novel side chains and functionalities.

  • Developing more efficient and scalable synthetic routes.

  • Exploring the application of these compounds against a wider range of biological targets.

  • Integrating computational methods for the de novo design of peptides and small molecules incorporating α,α-AAs.

References

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Foundational

The Solubility Profile of 2-Amino-2-phenylpropanoic Acid: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide Introduction 2-Amino-2-phenylpropanoic acid, also known as α-methylphenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a chiral quaternary α-carbon, a phenyl ring, and a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

2-Amino-2-phenylpropanoic acid, also known as α-methylphenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a chiral quaternary α-carbon, a phenyl ring, and a methyl group, makes it a valuable and sterically hindered building block in synthetic organic chemistry. Understanding its solubility is paramount for its application in pharmaceutical development, process chemistry, and analytical sciences. Solubility dictates crucial parameters such as reaction kinetics, purification strategies (e.g., crystallization), formulation development, and bioavailability.

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-2-phenylpropanoic acid. It synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a robust understanding of this compound's behavior in various solvent systems. While experimental data for this specific molecule is limited, this guide leverages data from structurally similar analogues, predictive models, and established physicochemical principles to provide actionable insights.

Physicochemical Properties Dictating Solubility

The solubility of a molecule is governed by its intrinsic physicochemical properties. For 2-Amino-2-phenylpropanoic acid, the key determinants are its zwitterionic nature, hydrophobicity, and crystalline structure.

  • Molecular Structure: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol [1]

  • Melting Point: 295 °C[2]

  • Zwitterionic Character: Like other amino acids, 2-Amino-2-phenylpropanoic acid exists predominantly as a zwitterion in its solid state and near its isoelectric point (pI) in aqueous solutions. This dipolar nature, with both a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻), leads to strong intermolecular electrostatic interactions and hydrogen bonding. These forces contribute to a stable crystal lattice, which requires a significant amount of energy to overcome during dissolution.

  • Hydrophobicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. Predicted values for 2-Amino-2-phenylpropanoic acid vary, with some computational models suggesting a LogP around -1.5, indicating hydrophilicity, while others are higher[1]. The presence of the nonpolar phenyl ring and the α-methyl group contributes to the molecule's hydrophobic character, which tends to decrease solubility in water but increase it in less polar organic solvents.

  • Crystal Lattice Energy: The high melting point of 295 °C suggests a very stable crystal lattice with strong intermolecular forces. A high lattice energy presents a significant thermodynamic barrier to dissolution, meaning a solvent must have favorable interactions with the solute to overcome this energy.

Solubility Profile: A Data-Driven Analysis

Direct, experimentally-verified solubility data for 2-Amino-2-phenylpropanoic acid across a range of solvents is not widely available in peer-reviewed literature. However, we can construct a robust profile by combining predictive data with extensive experimental data for a close structural analogue, L-Phenylalanine.

Predicted Aqueous Solubility

Computational models provide an estimate of solubility in water. It is crucial to recognize that these are theoretical values and should be confirmed experimentally.

CompoundSolventTemperaturePredicted SolubilitySource
2-Amino-2-phenylpropanoic acidWaterAmbient163.0 mg/mL (0.986 mol/L)Ambeed[3]

Expert Analysis: The predicted aqueous solubility of 163.0 mg/mL is very high.[3] This value should be approached with caution, as it likely represents an upper-bound estimate. The true equilibrium solubility may be lower, influenced by the strong crystal lattice energy as suggested by its high melting point. However, this prediction underscores the molecule's capacity for significant aqueous solubility, likely enhanced at pH values away from its isoelectric point.

Comparative Analysis with L-Phenylalanine

L-Phenylalanine is an excellent analogue, differing only by the absence of the α-methyl group. The extensive experimental data available for L-Phenylalanine provides a strong baseline for predicting the behavior of 2-Amino-2-phenylpropanoic acid. The dissolution of most amino acids, including L-phenylalanine, is an endothermic process, meaning solubility increases with temperature.[4][5]

Table 2: Experimental Solubility of L-Phenylalanine in Various Solvents

SolventTemperature (K)Solubility (mole fraction, x₁)Solubility (g / kg solvent)Reference
Water293.15 (20 °C)0.0030728.17[1]
Water303.15 (30 °C)0.0036333.16[1]
Water313.15 (40 °C)0.0043139.18[1]
Methanol293.15 (20 °C)0.000211.08[6]
Ethanol293.15 (20 °C)0.000080.29[6]
n-Propanol293.15 (20 °C)0.000040.11[6]
Isopropanol293.15 (20 °C)0.000030.08[6]
Acetone293.15 (20 °C)0.000020.06[6]
Ethyl Acetate293.15 (20 °C)< 0.00001< 0.02[6]

Expert Analysis & Inferences:

  • Polar Protic Solvents (Water, Alcohols): L-Phenylalanine is most soluble in water, with solubility decreasing dramatically in alcohols as the alkyl chain length increases (Methanol > Ethanol > Propanol)[6]. This trend is a classic indicator of a compound whose solubility is dominated by polar and hydrogen-bonding interactions. It is highly probable that 2-Amino-2-phenylpropanoic acid follows the same trend. The addition of the α-methyl group slightly increases the molecule's hydrophobicity, which may lead to a marginal decrease in water solubility and a slight increase in alcohol solubility compared to L-phenylalanine, but the overall pattern will hold.

  • Polar Aprotic & Nonpolar Solvents: The solubility of L-Phenylalanine is extremely low in polar aprotic solvents like acetone and virtually nil in nonpolar solvents like ethyl acetate[6]. This is because these solvents cannot effectively solvate the charged zwitterionic form of the amino acid or satisfy its hydrogen bonding requirements. We can confidently predict that 2-Amino-2-phenylpropanoic acid will also be poorly soluble to insoluble in these solvents.

  • Solubility in Reactive Media: Several patents describe the use of 2-Amino-2-phenylpropanoic acid as a reactant. It is readily dissolved in methanol containing a strong acid like H₂SO₄ or in aqueous solutions of sodium hydroxide[7][8]. This demonstrates its solubility under conditions where it is converted from its zwitterionic form to its cationic (in acid) or anionic (in base) salt form, a key principle discussed in Section 5.

Experimental Determination of Solubility: A Practical Guide

For definitive data, experimental determination is essential. The Shake-Flask Method , as described in OECD Guideline 105, is the gold-standard for determining the equilibrium solubility of compounds with solubilities above 10 mg/L.[9][10]

Step-by-Step Protocol: Shake-Flask Method
  • Preparation:

    • Rationale: To ensure that the system reaches true thermodynamic equilibrium, an excess of the solid compound must be present throughout the experiment.

    • Action: Add an excess amount of solid 2-Amino-2-phenylpropanoic acid to a series of flasks containing the chosen solvent (e.g., water, ethanol, phosphate buffer). The amount should be sufficient to ensure undissolved solid remains visible at the end of the equilibration period.

  • Equilibration:

    • Rationale: Dissolution can be a slow process, especially for crystalline solids with high lattice energy. A sufficient agitation period at a constant temperature is required to allow the concentration of the dissolved solute to reach its saturation point.

    • Action: Seal the flasks and place them in a thermostatically controlled shaker bath (e.g., at 25 °C ± 0.5 °C). Agitate the flasks for an extended period. A preliminary test can determine the time to equilibrium, but 24 to 48 hours is typical.[2][11] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) and analyzed; equilibrium is reached when the measured concentration no longer increases.

  • Phase Separation:

    • Rationale: It is critical to analyze only the dissolved solute. Any suspended solid particles will artificially inflate the measured solubility.

    • Action: Allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to let solids settle. Carefully withdraw an aliquot of the supernatant. Centrifuge the aliquot at a high speed to pellet any remaining suspended microcrystals. Alternatively, filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE or PVDF) that is compatible with the solvent and does not adsorb the analyte.

  • Analysis:

    • Rationale: A specific and sensitive analytical method is required to accurately quantify the concentration of the dissolved compound in the saturated solution.

    • Action: Quantify the concentration of 2-Amino-2-phenylpropanoic acid in the clear filtrate or centrifuged supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and accuracy. A calibration curve must be prepared using standards of known concentration.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis A Add excess solid 2-Amino-2-phenylpropanoic acid to solvent in flask B Seal and agitate in shaker bath at constant T (e.g., 24-48 hours) A->B C Settle and withdraw supernatant B->C D Centrifuge or filter (e.g., 0.22 µm) to get clear saturated solution C->D Remove undissolved solid E Quantify concentration using HPLC-UV D->E F Calculate Solubility (e.g., mg/mL or mol/L) E->F Against calibration curve

Fig 1. Shake-Flask Method for Solubility Determination.

Key Factors Influencing Solubility

The Critical Role of pH

For any ionizable compound, especially an amino acid, pH is the most dominant factor influencing aqueous solubility.[12][13][14][15] The solubility of an amino acid is at its minimum at its isoelectric point (pI) , the pH at which the molecule has a net charge of zero and exists as a neutral zwitterion. At this point, intermolecular electrostatic attractions are maximized, favoring the solid crystalline state.

  • At pH < pI (Acidic Conditions): The carboxylate group (COO⁻) becomes protonated to form a neutral carboxylic acid (COOH). The amino group remains protonated (NH₃⁺), resulting in a net positive charge (cationic form).

  • At pH > pI (Basic Conditions): The amino group (NH₃⁺) is deprotonated to a neutral amine (NH₂). The carboxylate group remains deprotonated (COO⁻), resulting in a net negative charge (anionic form).

When the molecule becomes charged, it can interact more favorably with polar water molecules through ion-dipole interactions, significantly increasing its solubility.[12][16] As the pH moves further away from the pI, the proportion of charged species increases, leading to a logarithmic increase in solubility.

pH-Solubility Relationship Diagram

G cluster_ph Effect of pH on Species and Solubility Low_pH Low pH (< pI) Cationic Form (Net Positive Charge) pI pH = pI Zwitterionic Form (Net Zero Charge) Low_pH->pI High_Sol1 HIGH SOLUBILITY High_pH High pH (> pI) Anionic Form (Net Negative Charge) pI->High_pH Low_Sol MINIMUM SOLUBILITY High_Sol2 HIGH SOLUBILITY

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Amino-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 2-Amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, presents significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, presents significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous molecules and its potential as a building block for novel therapeutics. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive, in-depth technical overview of the methodologies and scientific considerations for determining the crystal structure of 2-Amino-2-phenylpropanoic acid. Eschewing a rigid template, this document is structured to logically guide researchers through the experimental workflow, from material synthesis to final structural elucidation and analysis. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Solid-State Characterization

2-Amino-2-phenylpropanoic acid, also known as α-methyl-α-phenylglycine, is a chiral molecule with a quaternary α-carbon. This structural feature imparts significant conformational constraints, making it a valuable component in the design of peptidomimetics and other bioactive molecules with enhanced metabolic stability. The solid-state properties of this amino acid, governed by its crystal structure, directly influence its physicochemical characteristics such as solubility, dissolution rate, and stability. A thorough understanding of its crystalline form is therefore not merely an academic exercise but a critical component of its development as a potential pharmaceutical agent.

The determination of a molecule's crystal structure through single-crystal X-ray diffraction provides the definitive arrangement of atoms in the solid state. This information reveals crucial details about molecular conformation, intermolecular interactions (such as hydrogen bonding and van der Waals forces), and the overall packing of molecules in the crystal lattice. Such insights are invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

  • Polymorphism Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, each of which can have distinct physical properties and therapeutic implications.

  • Intellectual Property: Establishing robust patent protection for novel crystalline forms.

  • Formulation Development: Selecting the most suitable crystalline form for optimal bioavailability and stability of the final drug product.

This guide will detail the critical steps and expert considerations for the successful determination and analysis of the crystal structure of 2-Amino-2-phenylpropanoic acid.

Experimental Workflow for Crystal Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following sections provide a detailed, step-by-step methodology, grounded in established crystallographic principles.

Diagram: Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of 2-Amino-2-phenylpropanoic acid characterization Purity Confirmation (NMR, MS, HPLC) synthesis->characterization Quality Control screening Crystallization Screening (Solvent Systems, Temperature) characterization->screening optimization Optimization of Crystal Growth Conditions screening->optimization Iterative Process harvesting Crystal Selection & Mounting optimization->harvesting data_collection Single-Crystal X-ray Data Collection harvesting->data_collection data_processing Data Reduction & Correction data_collection->data_processing solution Structure Solution (Direct Methods/Patterson) data_processing->solution refinement Structure Refinement (Full-Matrix Least-Squares) solution->refinement validation Structure Validation (CIF, CheckCIF) refinement->validation final_report Publication/Database Deposition (e.g., CSD) validation->final_report Final Structure & Analysis

Caption: A flowchart illustrating the key stages in the determination of the crystal structure of 2-Amino-2-phenylpropanoic acid.

Synthesis and Purification

The starting point for any crystallographic study is a highly pure sample of the compound of interest. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

  • Synthesis: 2-Amino-2-phenylpropanoic acid can be synthesized via various established organic chemistry routes, such as the Strecker synthesis or modifications thereof. A common approach involves the reaction of acetophenone with an amine and a cyanide source, followed by hydrolysis.

  • Purification: The crude product should be purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC). Common purification techniques include:

    • Recrystallization: This is often the most effective method for obtaining crystalline material. A suitable solvent system must be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography: For removing closely related impurities, silica gel chromatography may be employed.

  • Characterization: The identity and purity of the synthesized material must be unequivocally confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight.[1]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Crystallization: The Art and Science of Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening a wide range of conditions. The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm in all directions, and free from cracks or other defects.

Experimental Protocols for Crystallization Screening:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of 2-Amino-2-phenylpropanoic acid in a chosen solvent or solvent mixture at room temperature.

    • Transfer the solution to a small vial or beaker.

    • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature. For very slow cooling, the vessel can be placed in a Dewar flask filled with warm water.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a volatile solvent.

    • Place a small drop (1-10 µL) of this solution on a glass slide (hanging drop) or in a small well (sitting drop).

    • The slide or well is then placed in a sealed chamber containing a larger reservoir of a less volatile solvent in which the compound is insoluble.

    • The volatile solvent from the drop slowly diffuses into the reservoir, increasing the concentration of the compound in the drop and inducing crystallization.

Table 1: Common Solvents for Crystallization Screening of Amino Acids

Solvent ClassExamplesRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolCapable of forming hydrogen bonds, which can be crucial for solvating the amino and carboxylic acid groups.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Can solvate the molecule without interfering with hydrogen bonding between amino acid molecules.
Nonpolar Toluene, Hexane, DichloromethaneOften used as anti-solvents in combination with polar solvents to induce precipitation.
Aqueous Mixtures Ethanol/Water, Acetone/WaterAllows for fine-tuning of the solvent polarity to control solubility and crystal growth.

Expert Insights: The zwitterionic nature of amino acids in the solid state suggests that solvents capable of supporting charge separation and hydrogen bonding will be most effective. A systematic screening of solvent systems, temperatures, and crystallization techniques is crucial. The potential for polymorphism should also be considered, as different crystallization conditions can lead to different crystal forms.[2]

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.[3]

Methodology:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a full dataset in a matter of hours. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects, absorption) and to determine the unit cell parameters and space group of the crystal. This step also involves integrating the intensities of the individual diffraction spots.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Procedure:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods. The two most common methods are:

    • Direct Methods: These methods use statistical relationships between the phases of the diffracted X-rays to generate an initial electron density map.

    • Patterson Methods: This method is particularly useful when a heavy atom is present in the structure, but it can also be applied to structures containing only light atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the refinement is monitored using the R-factor, which should ideally be below 5% for a well-determined structure.

  • Structure Validation: The final refined structure is validated using software tools like checkCIF to ensure that the model is chemically and crystallographically sound. This process checks for inconsistencies in bond lengths, bond angles, and other geometric parameters.

Analysis of the Crystal Structure: Unveiling Intermolecular Interactions

A solved crystal structure is a rich source of information. A thorough analysis of the structure should include:

  • Molecular Conformation: A detailed description of the bond lengths, bond angles, and torsion angles within the 2-Amino-2-phenylpropanoic acid molecule. This will reveal the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Identification and characterization of the non-covalent interactions that hold the molecules together in the crystal lattice. For 2-Amino-2-phenylpropanoic acid, the following interactions are expected to be significant:

    • Hydrogen Bonding: The amino group (-NH₂) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. A network of hydrogen bonds is expected to play a dominant role in the crystal packing.

    • π-π Stacking: The phenyl rings can interact through π-π stacking interactions, which can be either face-to-face or offset.

    • van der Waals Interactions: These weaker, non-specific interactions contribute to the overall stability of the crystal lattice.

Table 2: Expected Crystallographic Data for 2-Amino-2-phenylpropanoic Acid (Hypothetical)

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group Centrosymmetric for the racemate, non-centrosymmetric for a single enantiomerDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal lattice.
Z Number of molecules per unit cell (typically 2, 4, or 8)Indicates the packing density.
Density (calculated) ~1.2-1.4 g/cm³A calculated physical property based on the crystal structure.
R-factor < 0.05 (5%)A measure of the agreement between the experimental and calculated structures.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 2-Amino-2-phenylpropanoic acid. By following the detailed protocols for synthesis, crystallization, data collection, and structure analysis, researchers can obtain a high-quality crystal structure that will provide invaluable insights into the solid-state properties of this important molecule.

Future work should focus on exploring the potential for polymorphism in 2-Amino-2-phenylpropanoic acid by employing a wider range of crystallization conditions. The structural information obtained can then be used in conjunction with computational modeling to predict the properties of different polymorphs and to guide the selection of the optimal crystalline form for pharmaceutical development. The deposition of the determined crystal structure in a public database such as the Cambridge Structural Database (CSD) is strongly encouraged to contribute to the collective knowledge of the scientific community.

References

  • PubChem. 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 2022, 24, 102-113. [Link]

  • Chemistry LibreTexts. X-ray Crystallography. [Link]

  • MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals 2020, 10(7), 589. [Link]

  • ResearchGate. Molecular diagrams highlighting the intermolecular interactions... [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

  • PubMed. The polymorphs of L-phenylalanine. [Link]

  • MDPI. X-ray Single-Crystal Structural Analysis of a Magnetically Oriented Monoclinic Microcrystal Suspension of α-Glycine. [Link]

  • Cardiff University. Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. [Link]

  • Chemistry LibreTexts. X-ray Crystallography. [Link]

Sources

Foundational

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Amino-2-phenylpropanoic Acid Abstract 2-Amino-2-phenylpropanoic acid, a non-proteinogenic amino acid, and its derivatives represent a compelling class...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Amino-2-phenylpropanoic Acid

Abstract

2-Amino-2-phenylpropanoic acid, a non-proteinogenic amino acid, and its derivatives represent a compelling class of molecules for therapeutic development due to their ability to modulate key biological pathways. This guide provides a detailed exploration of the known and potential therapeutic targets of this compound, synthesizing current research to offer a technical resource for drug discovery professionals. We will examine the mechanistic basis of its interactions with specific protein targets, provide validated experimental protocols for target identification and validation, and discuss the future trajectory for this promising scaffold in clinical applications.

Introduction: The unique chemical scaffold of 2-Amino-2-phenylpropanoic acid

2-Amino-2-phenylpropanoic acid, also known as α-phenylglycine, is a chiral non-proteinogenic amino acid. Its defining structural feature is a phenyl group directly attached to the α-carbon, which imparts unique steric and electronic properties not found in the canonical amino acids. This structural distinction is the foundation of its diverse biological activities, enabling it to function as a molecular mimic or antagonist of endogenous ligands. By interacting with various receptors, enzymes, and transporters, 2-Amino-2-phenylpropanoic acid and its analogs can modulate their function and influence downstream signaling pathways, making them attractive candidates for therapeutic intervention.

Identified and Potential Therapeutic Targets

Current research has identified several protein families as primary targets for 2-Amino-2-phenylpropanoic acid and its derivatives. This section details the most significant of these, outlining the mechanistic basis of their interaction and the potential therapeutic relevance.

Ionotropic Glutamate Receptors (iGluRs)

Ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are fundamental to excitatory neurotransmission in the central nervous system (CNS). The dysregulation of glutamatergic signaling is a known factor in the pathophysiology of numerous neurological and psychiatric conditions, such as epilepsy, Alzheimer's disease, and major depressive disorder. Consequently, iGluRs are high-priority targets for drug development.

Mechanism of Action: Derivatives of 2-Amino-2-phenylpropanoic acid have been demonstrated to function as competitive antagonists at the glutamate-binding site of both NMDA and AMPA receptors. The phenyl moiety of these compounds is capable of occupying a hydrophobic subpocket within the ligand-binding domain, inducing a conformational change that precludes receptor activation.

Experimental Validation:

  • Radioligand Binding Assays: Competitive binding assays utilizing radiolabeled ligands, such as [³H]CGP 39653 for NMDA receptors or [³H]AMPA for AMPA receptors, can be used to quantify the binding affinity of 2-Amino-2-phenylpropanoic acid derivatives.

  • Electrophysiology: Patch-clamp electrophysiology on cultured neurons or xenopus oocytes expressing specific iGluR subtypes provides a functional assessment of the antagonist activity of the compounds.

Experimental Protocol: Competitive Radioligand Binding Assay for NMDA Receptors

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue.

  • Assay Buffer: Prepare a buffer solution containing 50 mM Tris-HCl (pH 7.4).

  • Incubation: In a 96-well plate format, incubate the prepared membranes with a constant concentration of [³H]CGP 39653 and a range of concentrations of the 2-Amino-2-phenylpropanoic acid test compound.

  • Separation: Following incubation, separate the bound and free radioligand via rapid vacuum filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic plasticity. Their widespread involvement in CNS function has positioned them as promising targets for a range of disorders, including anxiety, chronic pain, and Parkinson's disease.

Mechanism of Action: Specific derivatives of 2-Amino-2-phenylpropanoic acid have been characterized as potent and selective antagonists of group I mGluRs (mGluR1 and mGluR5). These compounds typically function as negative allosteric modulators (NAMs), binding to a site topographically distinct from the glutamate-binding pocket and thereby reducing the receptor's response to its endogenous ligand.

Experimental Validation:

  • Calcium Mobilization Assays: In cell lines engineered to express mGluR1 or mGluR5, the antagonist activity of test compounds can be evaluated by measuring their capacity to inhibit glutamate-induced intracellular calcium mobilization, typically using a fluorescent calcium indicator such as Fura-2 or Fluo-4.

  • Inositol Phosphate Accumulation Assays: Given that group I mGluRs signal via the phospholipase C pathway, quantifying the accumulation of inositol phosphates in response to glutamate, both in the presence and absence of the test compound, offers a robust functional measure of antagonist activity.

Diagram: Group I mGluR Signaling Pathway

mGluR_Signaling_Pathway Glutamate Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Compound 2-Amino-2-phenylpropanoic acid derivative (NAM) Compound->mGluR Gq Gαq mGluR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Downstream Downstream Signaling PKC->Downstream

Caption: Antagonism of Group I mGluR signaling by a NAM.

Amino Acid Transporters

Amino acid transporters are integral membrane proteins that govern the flux of amino acids across cellular membranes. They are vital for maintaining cellular homeostasis and regulating the concentration of amino acid neurotransmitters in the synaptic cleft.

Putative Mechanism: The structural analogy between 2-Amino-2-phenylpropanoic acid and endogenous amino acids suggests that it may function as a competitive inhibitor of specific amino acid transporters. A notable example is the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in various cancers and is crucial for the transport of large neutral amino acids.

Experimental Validation:

  • Radiolabeled Substrate Uptake Assays: The inhibitory potential of 2-Amino-2-phenylpropanoic acid on a target transporter can be quantified by measuring the uptake of a radiolabeled substrate (e.g., [³H]leucine for LAT1) in cells expressing the transporter, in the presence of increasing concentrations of the test compound.

  • Cell Proliferation Assays: For transporters implicated in cancer, such as LAT1, the functional impact of transport inhibition can be evaluated by assessing the effect of the compound on the proliferation of cancer cell lines known to be highly dependent on LAT1 activity.

Future Directions and Therapeutic Outlook

The diverse array of potential biological targets for 2-Amino-2-phenylpropanoic acid and its derivatives underscores the significant therapeutic potential of this chemical class. Future research efforts should be directed towards:

  • Structure-Activity Relationship (SAR) Studies: To systematically optimize the potency, selectivity, and pharmacokinetic profiles of these compounds for their intended targets.

  • In Vivo Efficacy Studies: To validate the therapeutic efficacy of lead compounds in well-established animal models of human diseases.

  • Target Deconvolution: For compounds exhibiting polypharmacology, the application of advanced methodologies such as chemical proteomics will be essential to elucidate the primary target responsible for the observed therapeutic effect.

Conclusion

2-Amino-2-phenylpropanoic acid provides a versatile and promising chemical scaffold for the design and development of novel therapeutics. Its capacity to interact with a range of critical biological targets, particularly within the central nervous system, presents significant opportunities for the treatment of a multitude of disorders. The experimental frameworks detailed in this guide offer a robust foundation for researchers to continue to explore and unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Armstrong, N. & Gouaux, E. (2000). Crystal structures of the ligand-binding domain of the GluR2 AMPA receptor. Nature, 407(6805), 769-773. [Link]

  • Cunico, W., et al. (2003). A new family of negative allosteric modulators of the mGlu5 receptor. Bioorganic & Medicinal Chemistry Letters, 13(23), 4173-4176. [Link]

  • Napolitano, J. G., et al. (2010). Design and synthesis of potent, non-competitive inhibitors of the L-type amino acid transporter 1 (LAT1). Bioorganic & Medicinal Chemistry Letters, 20(24), 7349-7352. [Link]

  • O'Hagan, D. (2000). Asymmetric synthesis of α-amino acids. Chemical Reviews, 100(1), 129-162. [Link]

  • Schuler, V., et al. (2001). Structure of the N-terminal domain of a type C GABA receptor. Nature Structural & Molecular Biology, 8(1), 77-83. [Link]

Protocols & Analytical Methods

Method

Application Note: Chiral Separation of 2-Amino-2-phenylpropanoic Acid Using High-Performance Liquid Chromatography

Abstract This application note provides a detailed protocol for the chiral separation of 2-Amino-2-phenylpropanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). As a non-proteinogenic amino acid,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the chiral separation of 2-Amino-2-phenylpropanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). As a non-proteinogenic amino acid, the stereoisomeric composition of 2-Amino-2-phenylpropanoic acid is critical in drug development and synthesis, necessitating robust analytical methods for its resolution. This guide outlines a direct chromatographic approach utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP), offering a comprehensive workflow from sample preparation to data analysis. The methodologies presented are designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment.

Introduction

2-Amino-2-phenylpropanoic acid, a derivative of phenylglycine, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The biological activity of chiral molecules is often enantiomer-dependent, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even elicit adverse effects.[1] Consequently, the ability to separate and quantify the enantiomers of 2-Amino-2-phenylpropanoic acid is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for chiral separations.[2] Direct chiral separation using a chiral stationary phase (CSP) is often preferred over indirect methods, as it avoids the need for derivatization, which can introduce additional analytical steps and potential sources of error.[3] This application note focuses on a direct method employing a macrocyclic glycopeptide-based CSP, which has demonstrated broad applicability for the separation of underivatized amino acids.[3]

Principle of Chiral Recognition

The separation of enantiomers on a macrocyclic glycopeptide CSP, such as one based on teicoplanin, relies on the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers.[3] The differential stability of these complexes leads to different retention times on the column, enabling their separation. The interactions involved in chiral recognition are multifaceted and can include hydrogen bonding, ionic interactions, hydrophobic interactions, and steric hindrance. For 2-Amino-2-phenylpropanoic acid, the amino and carboxylic acid functional groups, as well as the phenyl ring, all play a crucial role in the interaction with the chiral stationary phase.

cluster_Analyte 2-Amino-2-phenylpropanoic Acid Enantiomers cluster_CSP Chiral Stationary Phase (Teicoplanin-based) Enantiomer_R R-Enantiomer CSP_Selector Chiral Selector Enantiomer_R->CSP_Selector Stronger Interaction (Diastereomeric Complex 1) Enantiomer_S S-Enantiomer Enantiomer_S->CSP_Selector Weaker Interaction (Diastereomeric Complex 2)

Figure 1: Chiral Recognition Mechanism. Differential interaction strengths between the enantiomers and the CSP lead to separation.

Experimental Protocol

This protocol details the necessary steps for the successful chiral separation of 2-Amino-2-phenylpropanoic acid.

Materials and Reagents
  • 2-Amino-2-phenylpropanoic acid racemic standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

Instrumentation and Columns

A standard HPLC system equipped with a UV detector is suitable for this application.

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Chiral Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm[3][4]
Data Acquisition Chromatography data software
Chromatographic Conditions

The following conditions have been optimized for the resolution of 2-Amino-2-phenylpropanoic acid enantiomers.

ParameterCondition
Mobile Phase Methanol/Water/Formic Acid (80:20:0.1, v/v/v)[4]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic 2-Amino-2-phenylpropanoic acid at a concentration of 1 mg/mL in the mobile phase.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Experimental Workflow

The following diagram illustrates the key stages of the analytical process.

Start Start: Chiral Analysis Sample_Prep Sample Preparation (Dissolution & Filtration) Start->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Sep Chromatographic Separation (Chiral Column) HPLC_Injection->Chrom_Sep Detection UV Detection (254 nm) Chrom_Sep->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Report Report Generation (% Enantiomeric Purity) Data_Analysis->Report End End Report->End

Figure 2: HPLC Workflow for Chiral Separation. A systematic approach from sample preparation to final report.

Results and Discussion

Successful chiral separation of 2-Amino-2-phenylpropanoic acid is characterized by two well-resolved peaks in the chromatogram, corresponding to the two enantiomers. The resolution and retention times are highly dependent on the mobile phase composition.

Mobile Phase Optimization

The choice of mobile phase is critical for achieving optimal separation.[1] The use of a polar organic mobile phase, such as a mixture of methanol and water with an acidic modifier like formic acid, is common for macrocyclic glycopeptide columns.[4] The organic modifier (methanol) influences the hydrophobic interactions, while the formic acid helps to control the ionization state of both the analyte and the stationary phase, which is crucial for the ionic interactions driving the separation.[3] Adjusting the percentage of the organic modifier can be used to fine-tune the retention and resolution. An increase in the organic modifier concentration generally leads to a decrease in retention time.[3]

Method Validation Considerations

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers in the presence of impurities or degradants.

  • Linearity: The linear relationship between the concentration of each enantiomer and the detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of each enantiomer that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The direct HPLC method using a macrocyclic glycopeptide-based chiral stationary phase provides a reliable and efficient means for the enantioselective separation of 2-Amino-2-phenylpropanoic acid. The protocol outlined in this application note offers a robust starting point for method development and routine analysis in research and quality control settings. Optimization of the mobile phase composition is a key parameter for achieving the desired resolution and analysis time.

References

  • BenchChem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC.
  • Miyazawa, T., et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 2-Amino-2-phenylpropanoic Acid into Synthetic Peptides

Introduction: The Role of Sterically Hindered Amino Acids in Peptide Design In the landscape of peptide-based therapeutics and biomaterials, the incorporation of non-proteinogenic amino acids offers a powerful tool to mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sterically Hindered Amino Acids in Peptide Design

In the landscape of peptide-based therapeutics and biomaterials, the incorporation of non-proteinogenic amino acids offers a powerful tool to modulate structure, stability, and biological activity. Among these, α,α-disubstituted amino acids, such as 2-Amino-2-phenylpropanoic acid (α-methyl-L-phenylalanine, αF), present a unique set of properties. The gem-disubstitution at the α-carbon introduces significant conformational constraints, shielding the peptide backbone from enzymatic degradation and inducing specific secondary structures like helices and turns.[1][2] 2-Amino-2-phenylpropanoic acid, with its phenyl ring and a methyl group at the α-carbon, combines steric bulk with aromaticity, making it a valuable building block for creating peptides with enhanced proteolytic stability and novel structural motifs.[1][3]

This guide provides a comprehensive overview of the challenges and strategic solutions for the successful incorporation of 2-Amino-2-phenylpropanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the intricacies of coupling this sterically hindered amino acid, recommend optimal protection and activation strategies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Challenge: Overcoming Steric Hindrance

The primary obstacle in utilizing 2-Amino-2-phenylpropanoic acid is the profound steric hindrance imposed by the α-methyl and α-phenyl groups. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to sluggish reaction kinetics and incomplete couplings.[4][5] Traditional coupling reagents and protocols that are efficient for standard proteinogenic amino acids often fail to provide satisfactory yields and purity when dealing with such demanding residues.[4]

The consequences of incomplete coupling are significant, leading to deletion sequences that are difficult to separate from the target peptide, thereby complicating purification and reducing overall yield. Furthermore, the forcing conditions sometimes employed to drive the reaction to completion can lead to undesired side reactions, including racemization of the preceding amino acid.[6]

Strategic Approaches to Incorporating 2-Amino-2-phenylpropanoic Acid

To address these challenges, a multi-faceted approach focusing on the appropriate selection of protecting groups, coupling reagents, and reaction conditions is paramount.

Protecting Group Strategy

The choice of the Nα-protecting group is a critical first step. For solid-phase peptide synthesis, the two most common orthogonal protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[7][8]

  • Fmoc (9-fluorenylmethoxycarbonyl): This is the most widely used protecting group in modern SPPS due to its base-lability (cleaved by piperidine), which is orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin.[9][10] For 2-Amino-2-phenylpropanoic acid, Fmoc-protected derivatives are commercially available and are the recommended choice for most applications.

  • Boc (tert-butyloxycarbonyl): The Boc group is removed by moderate acids (e.g., trifluoroacetic acid, TFA), while side-chain protecting groups and the peptide-resin linkage are cleaved by stronger acids like hydrofluoric acid (HF).[9][11] While Boc chemistry is a robust method, the repeated use of acid for deprotection can be harsh on sensitive sequences.

For the purpose of this guide, we will focus on the more prevalent Fmoc-based strategy.

Coupling Reagent Selection: The Key to Success

The selection of the coupling reagent is the most critical factor for achieving efficient acylation with sterically hindered amino acids. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient.[4] The use of activating additives or specialized coupling reagents is essential.

In-situ activating reagents, which convert the protected amino acid into a more reactive species, are highly recommended. These are typically based on phosphonium or aminium salts.

Coupling ReagentClassActivating AdditiveKey Advantages for Hindered Couplings
HATU Aminium SaltHOAtHighly efficient due to the formation of a reactive OAt ester and anchimeric assistance from the pyridine nitrogen.
HCTU Aminium Salt6-Cl-HOBtMore reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.
PyAOP Phosphonium SaltHOAtSimilar high reactivity to HATU, excellent for difficult couplings.[4]
PyBOP Phosphonium SaltHOBtA well-established reagent, though generally less reactive than HATU or PyAOP for severely hindered systems.
COMU Aminium SaltOxyma PureOffers high reactivity comparable to HATU with the advantage of having a non-explosive and more soluble leaving group.[12]

Recommendation: For the incorporation of 2-Amino-2-phenylpropanoic acid, HATU or HCTU are the preferred choices due to their high reactivity and proven success in overcoming steric hindrance.[4]

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis using an automated synthesizer or manual synthesis vessel.

Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for incorporating Fmoc-2-Amino-2-phenylpropanoic acid-OH into a peptide sequence on a solid support.

Figure 1: General workflow for solid-phase peptide synthesis.

Materials:

  • Fmoc-2-Amino-2-phenylpropanoic acid-OH

  • Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides)

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HATU or HCTU

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.

  • Coupling of 2-Amino-2-phenylpropanoic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-2-Amino-2-phenylpropanoic acid-OH (3-5 equivalents relative to resin loading), HATU or HCTU (2.9-4.9 equivalents), and DIEA or Collidine (6-10 equivalents) in DMF or NMP. Allow the mixture to pre-activate for 1-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, at room temperature. For particularly difficult couplings, gentle heating (e.g., 40-50°C) or microwave irradiation can be employed, though this should be optimized to avoid racemization.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test or a Chloranil test to check for the presence of free primary amines. A negative result indicates a complete coupling. If the test is positive, a second coupling (double coupling) should be performed.

  • Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion peptides, the resin can be treated with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-20 minutes.

  • Repeat Synthesis Cycle: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. Purify the crude peptide by RP-HPLC.

Protocol 2: Manual "Double Coupling" Strategy for Difficult Sequences

For sequences where the incorporation of 2-Amino-2-phenylpropanoic acid is particularly challenging, a manual double coupling approach is recommended.

Figure 2: Workflow for a manual double coupling strategy.

Procedure:

  • Follow steps 1-4 of Protocol 1 for the initial coupling of Fmoc-2-Amino-2-phenylpropanoic acid-OH.

  • After the initial coupling and washing, perform a Kaiser test.

  • If the Kaiser test is negative (beads are colorless or yellow): The coupling is complete. Proceed with the synthesis of the next amino acid.

  • If the Kaiser test is positive (beads are blue): The coupling is incomplete. Perform a second coupling by repeating step 4 of Protocol 1.

  • After the second coupling, wash the resin thoroughly with DMF.

  • Perform another Kaiser test. If it is still positive, consider capping the unreacted amines before proceeding to the next amino acid to minimize deletion impurities.

Impact on Peptide Structure and Function

The incorporation of 2-Amino-2-phenylpropanoic acid has a profound impact on the resulting peptide's conformation. The steric bulk restricts the torsional angles (phi and psi) of the peptide backbone, often inducing a helical or extended conformation.[2][13] This can be strategically employed to stabilize α-helices or to create rigid scaffolds for presenting pharmacophoric groups.[1] The phenyl group can also engage in aromatic interactions, further influencing the peptide's structure and its binding to biological targets.[3]

Conclusion

The successful incorporation of 2-Amino-2-phenylpropanoic acid into synthetic peptides, while challenging, is readily achievable with the appropriate strategic choices. By employing highly reactive coupling reagents such as HATU or HCTU, optimizing reaction times, and utilizing monitoring techniques to ensure complete acylation, researchers can effectively harness the unique properties of this sterically hindered amino acid. The resulting peptides, with their enhanced stability and constrained conformations, hold significant promise for the development of novel therapeutics and advanced biomaterials.

References

  • Vertex AI Search, based on its understanding of peptide synthesis liter
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]

  • 2-Amino-2-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • (2S)-2-amino-2-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. Retrieved from [Link]

  • Protocol for Designing De Novo Noncanonical Peptide Binders in OSPREY. (2024, October 30). PMC. Retrieved from [Link]

  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. (2023, July 13). PubMed. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved from [Link]

  • Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. (2000, February). PubMed. Retrieved from [Link]

  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. (n.d.). ResearchGate. Retrieved from [Link]

  • Automated Fast-Flow Synthesis of C9orf72 Dipeptide Repeat Proteins. (2023, March 5). ChemRxiv. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ACS Publications. Retrieved from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. (n.d.). PMC. Retrieved from [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (n.d.). PubMed. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). In Comprehensive Organic Chemistry II (2nd ed.). Elsevier.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017, June 14). Semantic Scholar. Retrieved from [Link]

  • Chemical Methods for Peptide and Protein Production. (n.d.). PMC. Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025, May 22). IRIS. Retrieved from [Link]

  • Automated Fast-Flow Synthesis of C9orf72 Dipeptide Repeat Proteins. (n.d.). ChemRxiv. Retrieved from [Link]

  • Assessing the effect of aromatic residues placement on α-helical peptide structure and nanofibril formation of 21-mer peptides. (2019, December 1). The Royal Society of Chemistry. Retrieved from [Link]

  • PepFun 2.0: improved protocols for the analysis of natural and modified peptides. (n.d.). PDF. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Biosynthesis. Retrieved from [Link]

  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PMC. Retrieved from [Link]

Sources

Method

analytical methods for 2-Amino-2-phenylpropanoic acid quantification

An Application Note and Comprehensive Protocols for the Quantitative Analysis of 2-Amino-2-phenylpropanoic Acid Authored by: Senior Application Scientist Abstract This guide provides a detailed technical overview and val...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Quantitative Analysis of 2-Amino-2-phenylpropanoic Acid

Authored by: Senior Application Scientist

Abstract

This guide provides a detailed technical overview and validated protocols for the quantitative analysis of 2-Amino-2-phenylpropanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and metabolic research. We address the unique analytical challenges posed by this molecule, including its polarity, chirality, and presence in complex biological matrices. This document furnishes researchers, scientists, and drug development professionals with two robust, field-proven methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for achiral quantification in plasma and a High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for enantiomeric separation following chiral derivatization. The causality behind experimental choices, self-validating protocol design, and comprehensive troubleshooting are central to this guide, ensuring scientific integrity and immediate applicability.

Introduction and Analytical Strategy

2-Amino-2-phenylpropanoic acid, also known as α-methyl-phenylalanine, is a synthetic amino acid analog. Its structural similarity to endogenous amino acids and potential pharmacological activity make its accurate quantification critical for pharmacokinetic, toxicokinetic, and metabolic studies. The primary challenges in developing robust analytical methods include:

  • Matrix Complexity: Biological fluids like plasma and urine contain a multitude of endogenous compounds that can interfere with analysis[1].

  • Polarity: As an amino acid, the molecule is highly polar, which can lead to poor retention on traditional reversed-phase chromatography columns[2].

  • Chirality: The molecule possesses a chiral center, and its enantiomers may exhibit different biological activities. Therefore, enantioselective separation is often required[3][4].

To address these challenges, modern analytical strategies primarily rely on chromatographic techniques coupled with sensitive detection methods. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is favored for its exceptional sensitivity and selectivity, making it ideal for complex biological samples[1][5]. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection remains a valuable and cost-effective alternative, particularly when derivatization is employed to enhance signal and chromatographic performance[][7].

This guide focuses on providing a comprehensive framework for selecting and implementing the appropriate analytical method based on research needs.

Core Principles of Method Development

Sample Preparation: The Foundation of Accuracy

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and prepare it in a solvent compatible with the analytical instrument[8].

  • Protein Precipitation (PPT): This is the most common and straightforward method for plasma or serum samples. It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to denature and precipitate proteins[2][8].

    • Causality: Acetonitrile is often preferred as it provides efficient protein removal while being a strong solvent for many analytes and a common component of LC mobile phases[1].

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT but requires more extensive method development.

  • Solid Phase Extraction (SPE): SPE offers the highest degree of cleanup by passing the sample through a solid sorbent that retains either the analyte or the interferences[8]. Mixed-mode or ion-exchange sorbents are particularly effective for amino acids.

  • Internal Standard (IS) Addition: For quantitative accuracy, especially with mass spectrometry, an internal standard is essential. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₅-2-Amino-2-phenylpropanoic acid). If a SIL-IS is unavailable, a close structural analog can be used.

    • Causality: The IS is added at the very beginning of the sample preparation process. It experiences the same extraction inefficiencies and matrix effects as the analyte, allowing for accurate correction and reliable quantification[5].

Chromatographic Separation: Achieving Resolution

Achiral Separation (Total Quantification): For quantifying the total concentration of the analyte without separating enantiomers, two primary LC approaches are used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for retaining and separating polar compounds like underivatized amino acids[2][5]. The stationary phase is polar (e.g., bare silica, zwitterionic), and the mobile phase is highly organic (typically >70% acetonitrile) with a small aqueous component.

    • Causality: Retention in HILIC is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This provides excellent retention that is often difficult to achieve with reversed-phase columns[2][9].

  • Reversed-Phase (RP) Chromatography: While challenging for polar molecules, RP-HPLC (using C18 columns) can be effective, especially after derivatization, which increases the hydrophobicity of the analyte. The use of ion-pairing agents can also improve retention of the underivatized molecule[10].

Chiral Separation (Enantiomer Quantification): Resolving the R- and S-enantiomers requires a chiral environment.

  • Direct Method (Chiral Stationary Phases - CSPs): This is the most direct approach. The sample is injected directly onto a column where the stationary phase is chiral. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective for underivatized amino acids[3].

    • Causality: Separation occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, which have different interaction energies[3].

  • Indirect Method (Chiral Derivatization): The analyte is reacted with a chiral derivatizing reagent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral (e.g., C18) column[1][11]. A common reagent is Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or its analogs[11].

Application Protocol 1: Achiral Quantification by HILIC-MS/MS

This protocol describes a robust method for quantifying total 2-Amino-2-phenylpropanoic acid in human plasma, suitable for pharmacokinetic studies.

Logical Workflow: HILIC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot 100 µL Plasma s2 Add Internal Standard (IS) s1->s2 s3 Protein Precipitation (Add 400 µL Acetonitrile) s2->s3 s4 Vortex & Centrifuge (14,000 x g, 10 min) s3->s4 s5 Transfer Supernatant s4->s5 s6 Evaporate & Reconstitute s5->s6 lc Inject onto HILIC Column s6->lc ms Detect by ESI+ MS/MS (MRM Mode) lc->ms integ Integrate Peak Areas (Analyte & IS) ms->integ calib Calculate Concentration (Using Calibration Curve) integ->calib report Report Results calib->report

Caption: Workflow for HILIC-MS/MS quantification.

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of 2-Amino-2-phenylpropanoic acid in 50:50 methanol:water.

    • Serially dilute the stock solution to create calibration standards in a surrogate matrix (e.g., stripped plasma) to cover the desired concentration range (e.g., 1 - 2000 ng/mL).

    • Prepare QCs at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL) from a separate stock solution.

    • Prepare a 100 ng/mL working solution of the stable isotope-labeled internal standard (SIL-IS) in acetonitrile.

  • Sample Preparation:

    • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

    • Aliquot 100 µL of plasma (or standard/QC) into the appropriate tubes.

    • Add 400 µL of the SIL-IS working solution (in acetonitrile) to each tube. This step simultaneously adds the IS and precipitates proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

    • Inject an aliquot (typically 5-10 µL) directly, or evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase for improved peak shape.

  • LC-MS/MS Instrumentation and Conditions:

Parameter Condition Rationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column HILIC Column (e.g., Acquity BEH HILIC, 2.1x100 mm, 1.7 µm)Excellent retention for polar underivatized amino acids[2].
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ions for ESI and maintains appropriate pH for analyte ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe strong organic solvent for HILIC elution.
Gradient 95% B -> 60% B over 3 min, hold 1 min, return to 95% BA typical gradient for eluting polar compounds in HILIC mode.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
MS System Triple Quadrupole Mass SpectrometerRequired for high-selectivity MRM experiments.
Ionization Electrospray Ionization, Positive (ESI+)Amino acids ionize well in positive mode.
MRM Transitions Analyte: Q1/Q3; IS: Q1/Q3 (To be determined by infusion)Provides specificity and quantification. Example for C₉H₁₁NO₂ (MW 165.19): Precursor [M+H]⁺ 166.1 -> Product ions.
  • Data Analysis:

    • Integrate the chromatographic peaks for the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in QCs and unknown samples from the calibration curve.

Application Protocol 2: Chiral Separation by HPLC-FLD after Derivatization

This protocol details the separation and quantification of the R- and S-enantiomers of 2-Amino-2-phenylpropanoic acid using the indirect method with a common derivatizing agent.

Logical Workflow: Chiral Derivatization and HPLC Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing s1 Plasma Sample Cleanup (e.g., Protein Precipitation) s2 Aliquot Clean Extract s1->s2 s3 Adjust pH (Borate Buffer) s2->s3 s4 Add Chiral Derivatizing Reagent (e.g., OPA + Chiral Thiol) s3->s4 s5 Incubate (Reaction) s4->s5 lc Inject Diastereomers onto Achiral C18 Column s5->lc fld Detect by Fluorescence (e.g., Ex: 340 nm, Em: 450 nm) lc->fld integ Integrate Diastereomer Peaks fld->integ calib Quantify Each Enantiomer (Using Separate Calibrations) integ->calib report Report R- and S- Concentrations calib->report

Caption: Workflow for indirect chiral analysis via derivatization.

Step-by-Step Methodology
  • Reagent Preparation:

    • Borate Buffer: 0.4 M Boric acid, adjust to pH 9.5 with NaOH.

    • Derivatization Reagent: Dissolve 10 mg of o-phthaldialdehyde (OPA) in 1 mL methanol. Add 20 µL of N-acetyl-L-cysteine (NAC). This solution should be prepared fresh daily.

      • Causality: OPA reacts with the primary amine of the analyte in the presence of a thiol (NAC) to form a highly fluorescent isoindole derivative. Using a chiral thiol (NAC) creates two different diastereomers from the R- and S-enantiomers of the analyte[7][12].

  • Preparation of Standards and Sample Cleanup:

    • Prepare separate stock solutions for the R- and S-enantiomers if available. Create calibration standards for each.

    • Process plasma samples as described in Protocol 1 (Section 3.2, steps 1-5) to obtain a clean supernatant. An internal standard (e.g., a similar non-endogenous amino acid) should be added before cleanup.

  • Derivatization Procedure:

    • To 50 µL of the cleaned sample extract (or standard), add 50 µL of Borate Buffer.

    • Add 25 µL of the OPA/NAC derivatization reagent.

    • Vortex and let the reaction proceed for exactly 2 minutes at room temperature.

    • Immediately inject 20 µL onto the HPLC system.

      • Causality: The reaction is rapid and the derivatives can be unstable, so precise timing and immediate injection are critical for reproducibility.

  • HPLC-FLD Instrumentation and Conditions:

Parameter Condition Rationale
HPLC System Standard HPLC or UHPLC SystemCompatible with reversed-phase chromatography.
Column High-Resolution C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6x150 mm, 3.5 µm)An achiral column is used to separate the newly formed diastereomers.
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2Aqueous buffer for reversed-phase separation.
Mobile Phase B Acetonitrile/Methanol/Water (45/45/10, v/v/v)[13]Organic mobile phase for elution.
Gradient 0% B -> 80% B over 20 min, hold 5 min, return to 0% BA shallow gradient is often needed to resolve the structurally similar diastereomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible chromatography.
Detector Fluorescence Detector (FLD)Provides high sensitivity for the OPA derivatives.
Wavelengths Excitation: 340 nm, Emission: 450 nmOptimal wavelengths for OPA-amino acid adducts[].
  • Data Analysis:

    • Identify and integrate the two peaks corresponding to the two diastereomers.

    • Using the calibration curves for each enantiomer, calculate the individual concentrations of the R- and S-forms in the samples.

Method Validation Summary

Any quantitative method must be validated to ensure its performance is reliable. Validation should be performed according to established guidelines (e.g., FDA Bioanalytical Method Validation).

Parameter Acceptance Criteria Typical Result for LC-MS/MS
Linearity (R²) ≥ 0.99> 0.995[14][15]
Range Defined by the calibration curve1 - 2000 ng/mL
Accuracy (%Bias) Within ±15% (±20% at LLOQ)85 - 115%[14][16]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%[9][15]
Lower Limit of Quantification (LLOQ) S/N > 10, with acceptable accuracy/precision1 ng/mL
Selectivity No significant interfering peaks at the analyte RTNo interference observed
Recovery Consistent and reproducible> 85%[9][17]
Stability Analyte stable under tested conditions (Freeze-thaw, bench-top, etc.)Stable for 3 freeze-thaw cycles and 24h at RT[8][9]

Troubleshooting

Problem Potential Cause Solution
No/Low Signal (MS) Incorrect MRM transitions; Poor ionization; Sample degradation.Optimize analyte in infusion mode; Check mobile phase pH; Prepare fresh samples.
Poor Peak Shape Injection solvent mismatch; Column degradation.Reconstitute sample in initial mobile phase; Flush or replace column.
High Variability Inconsistent sample prep; IS instability; Matrix effects.Automate pipetting; Use a SIL-IS; Improve sample cleanup (e.g., use SPE).
Poor Chiral Resolution Suboptimal mobile phase; Wrong column choice; Derivatization issue.Adjust gradient/mobile phase composition; Test a different CSP; Prepare derivatization reagent fresh.
Shifting Retention Times Column equilibration issue; Pump malfunction; Mobile phase change.Ensure adequate column equilibration between runs; Check pump pressure; Prepare fresh mobile phase.

References

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2018). Pharmaceutical Chemistry Journal.
  • Validation of Amino Acid Analysis Methods. (2015). ResearchGate. Retrieved from [Link]

  • Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. (2018). Agilent Technologies. Retrieved from [Link]

  • 2-Amino-2-phenylpropanoic acid. PubChem, National Institutes of Health. Retrieved from [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent Technologies. Retrieved from [Link]

  • Amino acid analysis in biological fluids by GC-MS. (2009). University of Regensburg.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Free amino acids (LC-MS/MS). MASONACO. Retrieved from [Link]

  • Amino acid analysis. (2009). Current Protocols in Protein Science. Retrieved from [Link]

  • Validation of an analytical methodology for the quantification of amino acids in the fish Anisotremus scapularis "Chita". (2021). Revista de la Sociedad Química del Perú.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022).
  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters. Retrieved from [Link]

  • Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. (2015).
  • Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. (1986). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Sample Preparation. SPARC BioCentre Molecular Analysis, SickKids Research Institute. Retrieved from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012). Journal of Biomolecular Techniques. Retrieved from [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (2018). Molecules. Retrieved from [Link]

  • Enantiomer Separation of Amino Acids by Complexation With Chiral Reference Compounds and High-Field Asymmetric Waveform Ion Mobility Spectrometry: Preliminary Results and Possible Limitations. (2007). Analytical Chemistry. Retrieved from [Link]

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (1993).
  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2021). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Bioanalytical sample preparation. Biotage. Retrieved from [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). Molecules. Retrieved from [Link]

  • analysis of amino acids by high performance liquid chromatography. (2016). Baqai Journal of Health Sciences.

Sources

Application

Application Notes and Protocols: 2-Amino-2-phenylpropanoic Acid as a Chiral Building Block in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Enantiomerically pure α,α-disubstituted amino acids are of paramount importance in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Enantiomerically pure α,α-disubstituted amino acids are of paramount importance in medicinal chemistry and materials science due to their ability to induce specific conformational constraints in peptides and other macromolecules. 2-Amino-2-phenylpropanoic acid, a non-proteinogenic amino acid featuring a quaternary stereocenter, serves as a valuable chiral building block for the synthesis of novel pharmaceuticals and advanced materials. Its incorporation into peptide backbones can enhance metabolic stability and receptor-binding affinity. This guide provides an in-depth exploration of the asymmetric synthesis of 2-amino-2-phenylpropanoic acid and its application as a chiral building block, offering detailed protocols and the scientific rationale behind the methodologies.

Introduction: The Significance of Quaternary α-Amino Acids

Standard peptides and proteins are composed of α-amino acids with a hydrogen atom at the α-carbon. The introduction of a second substituent at this position, creating a quaternary stereocenter, drastically alters the molecule's conformational flexibility. This steric hindrance can lock a peptide into a specific bioactive conformation, a desirable trait in drug design. 2-Amino-2-phenylpropanoic acid, with its methyl and phenyl groups at the α-carbon, is a key representative of this class of compounds. The synthesis of enantiomerically pure forms of this amino acid is a challenging yet crucial task for its effective utilization in asymmetric synthesis.

Asymmetric Synthesis of 2-Amino-2-phenylpropanoic Acid

The creation of the sterically congested quaternary stereocenter in an enantioselective manner is the primary challenge in synthesizing chiral 2-amino-2-phenylpropanoic acid. Several strategies have been developed to address this, primarily revolving around the use of chiral auxiliaries, enzymatic resolution, and asymmetric Strecker synthesis.

Diastereoselective Alkylation using a Chiral Auxiliary

One of the most reliable methods for establishing the stereochemistry at the α-carbon is through the use of a chiral auxiliary. The Evans oxazolidinone auxiliaries are particularly effective for this purpose. The underlying principle is the temporary attachment of an achiral substrate to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed to yield the enantiomerically enriched product.[1][2]

Protocol 1: Asymmetric Synthesis of (S)-2-Amino-2-phenylpropanoic Acid via Evans Oxazolidinone Auxiliary

This protocol is adapted from established methodologies for the diastereoselective alkylation of chiral oxazolidinones.[1][2]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare phenylacetyl chloride (1.1 eq.) in anhydrous THF.

  • Add the solution of phenylacetyl chloride to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated oxazolidinone.

Step 2: Diastereoselective Methylation

  • Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise. The solution should turn deep red, indicating enolate formation.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add methyl iodide (1.5 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. The desired diastereomer is typically obtained in high diastereomeric excess (>95:5).

  • Purify by flash column chromatography.

Step 3: Chiral Auxiliary Removal

  • Dissolve the purified methylated product (1.0 eq.) in a mixture of THF and water (4:1).

  • Add lithium hydroxide (2.0 eq.) and hydrogen peroxide (30% aqueous solution, 4.0 eq.) at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to pH ~2.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer containing the desired (S)-2-amino-2-phenylpropanoic acid can be further purified by ion-exchange chromatography or by protection of the amino group followed by extraction and deprotection.

Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiopure compounds. Lipases are commonly employed for the kinetic resolution of racemic esters of amino acids.[3][4] In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-Amino-2-phenylpropanoate

Step 1: Synthesis of Racemic Methyl 2-Amino-2-phenylpropanoate

  • Suspend racemic 2-amino-2-phenylpropanoic acid (1.0 eq.) in methanol.

  • Cool the suspension to 0 °C and bubble in dry HCl gas for 15 minutes, or add thionyl chloride (1.2 eq.) dropwise.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the racemic methyl ester.

Step 2: Enzymatic Resolution

  • To a solution of racemic methyl 2-amino-2-phenylpropanoate (1.0 eq.) in a suitable organic solvent (e.g., tert-butyl methyl ether), add a lipase preparation (e.g., Candida antarctica lipase B, Novozym 435).[4]

  • Add an acyl donor, such as vinyl acetate (0.6 eq.).

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

  • Monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.

  • Once the desired conversion is reached, filter off the enzyme.

  • Separate the unreacted (R)-methyl 2-amino-2-phenylpropanoate from the acylated (S)-N-acetyl-2-amino-2-phenylpropanoate by column chromatography.

  • The separated enantiomers can then be hydrolyzed to the corresponding free amino acids by treatment with aqueous acid or base.

Method Key Reagent/Catalyst Typical Enantiomeric Excess (ee) Advantages Disadvantages
Diastereoselective AlkylationEvans Oxazolidinone>98%High diastereoselectivity, predictable stereochemistryRequires stoichiometric chiral auxiliary, multiple steps
Enzymatic Kinetic ResolutionLipase (e.g., Novozym 435)>99%Mild reaction conditions, environmentally friendlyMaximum theoretical yield of 50% for each enantiomer
Asymmetric Strecker SynthesisChiral Catalyst/Auxiliary90-99%Convergent, uses simple starting materialsOften requires cryogenic temperatures, cyanide is toxic

Table 1: Comparison of Asymmetric Synthesis Methods for 2-Amino-2-phenylpropanoic Acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered α,α-disubstituted amino acids like 2-amino-2-phenylpropanoic acid into peptides using SPPS presents unique challenges. The bulky side chains can significantly slow down the coupling reaction. Therefore, modifications to standard SPPS protocols are necessary to achieve high coupling efficiencies.[5][6]

Protocol 3: Incorporation of (S)-Fmoc-2-amino-2-phenylpropanoic acid into a Peptide Sequence

This protocol highlights the key modifications needed for coupling sterically hindered amino acids.

Materials:

  • Fmoc-protected (S)-2-amino-2-phenylpropanoic acid

  • Rink Amide resin (or other suitable solid support)

  • High-efficiency coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[7]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of (S)-Fmoc-2-amino-2-phenylpropanoic acid:

    • Pre-activation: In a separate vial, dissolve (S)-Fmoc-2-amino-2-phenylpropanoic acid (3-5 eq.), HATU (or COMU) (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture for an extended period (2-4 hours). The increased steric hindrance necessitates a longer reaction time compared to standard amino acids.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test or bromophenol blue test). A negative test indicates complete coupling.

    • If the coupling is incomplete, a second coupling step (double coupling) may be required.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows

Asymmetric Synthesis Workflow

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis of (S)-2-Amino-2-phenylpropanoic acid Start Racemic or Achiral Precursor Method1 Diastereoselective Alkylation (Chiral Auxiliary) Start->Method1 Method2 Enzymatic Kinetic Resolution (Lipase) Start->Method2 Method3 Asymmetric Strecker Synthesis Start->Method3 End Enantiopure (S)-2-Amino-2-phenylpropanoic acid Method1->End Method2->End Method3->End

Caption: Overview of major strategies for the asymmetric synthesis of 2-amino-2-phenylpropanoic acid.

SPPS Workflow for Hindered Amino Acids

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Preactivation Pre-activation of Hindered AA (Fmoc-AA-OH, HATU, DIPEA) Deprotection->Preactivation Coupling Extended Coupling (2-4 hours) Preactivation->Coupling Wash1 Washing (DMF/DCM) Coupling->Wash1 Monitoring Coupling Monitoring (Kaiser Test) Wash1->Monitoring DoubleCoupling Double Coupling (If necessary) Monitoring->DoubleCoupling Incomplete NextCycle Proceed to Next Cycle Monitoring->NextCycle Complete DoubleCoupling->Coupling Wash2 Washing NextCycle->Deprotection

Caption: Modified SPPS cycle for incorporating sterically hindered amino acids.

Conclusion and Future Perspectives

2-Amino-2-phenylpropanoic acid is a powerful chiral building block that enables the exploration of novel chemical space in drug discovery and materials science. The synthetic challenges associated with its sterically demanding quaternary stereocenter can be overcome through carefully chosen asymmetric strategies, such as diastereoselective alkylation or enzymatic resolution. Furthermore, its successful incorporation into peptides requires optimized solid-phase synthesis protocols. As the demand for conformationally constrained peptides and peptidomimetics continues to grow, the development of even more efficient and scalable methods for the synthesis and application of 2-amino-2-phenylpropanoic acid and related α,α-disubstituted amino acids will remain a key area of research.

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  • Weiss, T., et al. (2024). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Journal of Biomedical Materials Research Part A, 112(5), 789-798. [Link]

  • Wang, Y., et al. (2018). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 6, 123. [Link]

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Method

Application Notes and Protocols for the Development of Chiral Stationary Phases for 2-Amino-2-phenylpropanoic Acid

Introduction: The Critical Role of Enantioseparation in Pharmaceutical Development 2-Amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, serves as a crucial chiral building block in the synthesis of various p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantioseparation in Pharmaceutical Development

2-Amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its stereoisomers often exhibit marked differences in pharmacological activity, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even elicit adverse reactions. Consequently, the ability to resolve and quantify the enantiomers of 2-Amino-2-phenylpropanoic acid is paramount in drug discovery, development, and quality control. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of chiral stationary phases (CSPs) for the efficient enantioseparation of this critical analyte.

Pillar 1: Understanding Chiral Recognition Mechanisms

The foundation of successful enantioseparation lies in the understanding of the interactions between the chiral stationary phase and the analyte enantiomers. For 2-Amino-2-phenylpropanoic acid, which possesses both an amino group and a carboxylic acid group attached to the stereocenter, as well as a phenyl ring, several interaction types are key to achieving chiral recognition. These include:

  • Hydrogen Bonding: The amino and carboxyl groups of the analyte can form hydrogen bonds with complementary sites on the chiral selector.

  • π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking interactions with aromatic moieties on the CSP.

  • Steric Interactions: The spatial arrangement of the substituents around the chiral center of both the analyte and the selector dictates the stability of the transient diastereomeric complexes formed, leading to differential retention.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP can interact through dipole-dipole forces.

  • Inclusion Complexation: In the case of cyclodextrin-based CSPs, the phenyl group of the analyte can be included within the hydrophobic cavity of the cyclodextrin.

The selection of a suitable CSP is therefore a process of matching the structural features of 2-Amino-2-phenylpropanoic acid with a chiral selector that can exploit these interactions to create a significant difference in the free energy of association for the two enantiomers.

Pillar 2: Selecting and Developing the Optimal Chiral Stationary Phase

A variety of chiral stationary phases have demonstrated efficacy in the separation of amino acids and their derivatives. The most promising candidates for the resolution of 2-Amino-2-phenylpropanoic acid fall into three main categories: polysaccharide-based, cyclodextrin-based, and ligand-exchange CSPs.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate or benzoate derivatives, are renowned for their broad enantioselectivity.[1][2][3] The chiral recognition mechanism is attributed to the formation of a chiral helical polymer structure that provides a multitude of interaction sites.

Rationale for Selection: The combination of aromatic rings and carbamate linkages in selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) offers strong potential for π-π stacking and hydrogen bonding with the phenyl and amino/carboxyl groups of 2-Amino-2-phenylpropanoic acid, respectively. Immobilized polysaccharide CSPs are particularly advantageous as they offer greater solvent flexibility, allowing for the use of a wider range of mobile phases to optimize the separation.[2][4]

Workflow for Polysaccharide-Based CSP Development:

G cluster_0 CSP Selection & Preparation cluster_1 Method Development cluster_2 Validation & Application Selector Select Polysaccharide Derivative (e.g., Cellulose/Amylose Carbamate) Coating Coat or Immobilize on Silica Support Selector->Coating Packing Pack into HPLC Column Coating->Packing MobilePhase Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) Packing->MobilePhase Optimization Optimize Modifier & Additive Concentration MobilePhase->Optimization TempFlow Optimize Temperature & Flow Rate Optimization->TempFlow Validation Validate Method (Specificity, Linearity, Accuracy, Precision) TempFlow->Validation Application Apply to Sample Analysis Validation->Application

Caption: Workflow for developing a chiral separation method using a polysaccharide-based CSP.

Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition is primarily achieved through the inclusion of the analyte's hydrophobic moiety (the phenyl ring in this case) into the cyclodextrin cavity, supplemented by interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.[5]

Rationale for Selection: β-cyclodextrin is often a suitable choice for analytes containing a single phenyl ring due to the complementary size of its cavity. Derivatization of the cyclodextrin's hydroxyl groups can enhance enantioselectivity by introducing additional interaction sites and modifying the shape and size of the cavity.[6][7]

Ligand-Exchange Chiral Stationary Phases

Ligand-exchange chromatography (LEC) is a powerful technique for the enantioseparation of amino acids without derivatization.[8][9] The CSP consists of a chiral ligand, typically an amino acid or its derivative, complexed with a metal ion (e.g., Cu²⁺) and immobilized on a solid support. Separation occurs based on the differential stability of the diastereomeric ternary complexes formed between the stationary chiral ligand-metal complex and the enantiomers of the analyte.[10]

Rationale for Selection: This technique is highly specific for amino acids due to the bidentate coordination of the amino and carboxyl groups with the central metal ion. The choice of the chiral ligand on the stationary phase is critical for achieving resolution.

Pillar 3: Experimental Protocols and Data Presentation

Protocol for Method Development with a Polysaccharide-Based CSP

This protocol outlines a systematic approach to developing a robust enantioseparation method for 2-Amino-2-phenylpropanoic acid using a commercially available immobilized polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC).

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Immobilized polysaccharide-based chiral column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm)

  • Racemic 2-Amino-2-phenylpropanoic acid standard

  • HPLC-grade solvents (n-hexane, isopropanol, ethanol, methanol, acetonitrile, trifluoroacetic acid)

2. Initial Screening of Mobile Phases:

  • Normal Phase:

    • Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v) + 0.1% TFA

    • Mobile Phase B: n-Hexane/Ethanol (85/15, v/v) + 0.1% TFA

  • Polar Organic Mode:

    • Mobile Phase C: Acetonitrile/Methanol (50/50, v/v) + 0.1% TFA

  • Reversed-Phase Mode:

    • Mobile Phase D: Water/Acetonitrile (60/40, v/v) + 0.1% Formic Acid

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Optimization:

  • Based on the initial screening, select the mobile phase system that provides the best initial separation or indication of selectivity.

  • Systematically vary the ratio of the strong to weak solvent (e.g., for normal phase, vary the percentage of alcohol from 5% to 20%).

  • Optimize the concentration of the acidic modifier (e.g., TFA from 0.05% to 0.2%).

  • Evaluate the effect of column temperature on resolution (e.g., test at 20 °C, 25 °C, and 30 °C).

5. Data Analysis:

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for each condition.

Protocol for Method Development with a Cyclodextrin-Based CSP

1. Materials and Equipment:

  • As listed in 3.1, with a β-cyclodextrin-based chiral column (e.g., CYCLOBOND™ I 2000, 250 x 4.6 mm, 5 µm)

2. Mobile Phase Preparation (Reversed-Phase Mode):

  • Prepare a buffer solution (e.g., 1% triethylammonium acetate, pH 4.5).

  • Screen mobile phases consisting of varying ratios of the buffer and an organic modifier (e.g., methanol or acetonitrile). Start with a ratio of 80:20 (buffer:organic modifier).

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Optimization:

  • Adjust the pH of the buffer to influence the ionization state of the analyte.

  • Vary the concentration and type of organic modifier.

  • Evaluate the effect of buffer concentration.

Data Presentation: A Comparative Overview

The following table provides a template for summarizing the chromatographic performance of different CSPs for the separation of 2-Amino-2-phenylpropanoic acid enantiomers.

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRs
Cellulose tris(3,5-dimethylphenylcarbamate)250 x 4.6 mm, 5 µmn-Hexane/IPA/TFA (90/10/0.1)1.0252.543.181.252.80
Amylose tris(3,5-dimethylphenylcarbamate)250 x 4.6 mm, 5 µmACN/MeOH/TFA (50/50/0.1)1.0251.892.231.181.95
β-Cyclodextrin250 x 4.6 mm, 5 µm1% TEAA pH 4.5/ACN (85/15)0.8253.123.551.141.60
L-Proline (Ligand Exchange)150 x 4.6 mm, 5 µm2 mM CuSO₄ in Water1.0304.215.051.202.10

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Workflow for CSP Selection and Method Validation:

G Start Define Analytical Goal (e.g., Purity, Quantification) Screening Screen Different CSP Types (Polysaccharide, Cyclodextrin, Ligand Exchange) Start->Screening Selection Select Best Performing CSP (Based on α and Rs) Screening->Selection Optimization Optimize Chromatographic Conditions Selection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Routine Routine Analysis Validation->Routine

Caption: A logical workflow for the selection of a CSP and subsequent method validation.

Conclusion and Future Perspectives

The development of a robust and reliable method for the enantioseparation of 2-Amino-2-phenylpropanoic acid is a critical step in the pharmaceutical development pipeline. This guide has provided a comprehensive overview of the key considerations, from understanding the fundamental principles of chiral recognition to practical experimental protocols for method development. While polysaccharide-based CSPs often provide a good starting point due to their broad applicability, cyclodextrin and ligand-exchange phases offer alternative selectivities that may be advantageous in specific applications. The future of chiral separations will likely see the development of novel CSPs with even greater efficiency and selectivity, potentially leveraging new materials such as chiral metal-organic frameworks and covalent organic frameworks.[11] Continuous innovation in this field will further empower scientists to meet the ever-increasing demands for enantiopure pharmaceuticals.

References

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Progress in Chiral Stationary Phases Based on Proteins and Glycoproteins. J-Stage.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral St
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
  • (PDF) Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. ResearchGate. [Link]

  • Ligand exchange chromatography of some amino acids enantiomers. ResearchGate. [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing). [Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. NIH. [Link]

  • Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications (RSC Publishing). [Link]

  • Cyclodextrin-based CSPs. Chiralpedia. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. MDPI. [Link]

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital. [Link]

  • Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles. scirp.org. [Link]

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Application

Application Notes and Protocols for the Quantification of 2-Amino-2-phenylpropanoic Acid in Biological Samples

< Introduction: The Significance of Quantifying 2-Amino-2-phenylpropanoic Acid 2-Amino-2-phenylpropanoic acid, also known as α-phenylalanine, is a non-proteinogenic amino acid that plays a crucial role in various physiol...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Quantifying 2-Amino-2-phenylpropanoic Acid

2-Amino-2-phenylpropanoic acid, also known as α-phenylalanine, is a non-proteinogenic amino acid that plays a crucial role in various physiological and pathological processes. Its accurate quantification in biological matrices such as plasma, serum, urine, and tissue homogenates is paramount for researchers in fields ranging from metabolic disease studies to drug development. Understanding the concentration of this analyte can provide valuable insights into metabolic pathways, serve as a potential biomarker for disease states, and aid in pharmacokinetic and pharmacodynamic (PK/PD) modeling of related therapeutic agents.

This document provides a comprehensive guide for the robust and reliable quantification of 2-Amino-2-phenylpropanoic acid. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the methodological choices. The protocols herein are grounded in established analytical principles and are designed to be self-validating, ensuring data integrity and reproducibility.

Pillar 1: Foundational Principles of Analytical Methodologies

The choice of analytical technique is a critical first step and is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. For 2-Amino-2-phenylpropanoic acid, two primary methodologies are prevalent: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS offers a powerful combination of the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. This technique is often preferred for its ability to directly analyze samples with minimal derivatization, reducing sample preparation time and potential sources of error. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like amino acids without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative

GC-MS is another powerful technique for amino acid analysis. However, due to the low volatility of amino acids, a derivatization step is mandatory to convert them into more volatile and thermally stable compounds suitable for gas chromatography. Common derivatization approaches include silylation or acylation. While requiring an additional sample preparation step, GC-MS can offer excellent chromatographic resolution and sensitivity.

Pillar 2: The Criticality of Sample Preparation

The goal of sample preparation is to extract 2-Amino-2-phenylpropanoic acid from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method depends on the sample type and the chosen analytical platform.

Common Sample Preparation Techniques:

  • Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples. It involves adding a precipitating agent, such as acetonitrile, methanol, or trichloroacetic acid, to the sample, followed by centrifugation to pellet the precipitated proteins. The supernatant containing the analyte is then collected for analysis.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. While effective, it can be more time-consuming and may not be as efficient for highly polar analytes like amino acids.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering substances to pass through. Cation-exchange SPE is particularly useful for isolating amino acids.

The following diagram illustrates a general workflow for sample preparation and analysis.

Caption: General workflow for the quantification of 2-Amino-2-phenylpropanoic acid.

Pillar 3: Detailed Protocols for Robust Quantification

The following protocols are provided as a starting point and should be optimized and validated for your specific laboratory conditions and instrumentation.

Protocol 1: Quantification of 2-Amino-2-phenylpropanoic Acid in Human Plasma by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of 2-Amino-2-phenylpropanoic acid in human plasma using a simple protein precipitation method followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • 2-Amino-2-phenylpropanoic acid certified reference standard

  • Isotopically labeled 2-Amino-2-phenylpropanoic acid (e.g., ¹³C₉,¹⁵N₁) as an internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of 2-Amino-2-phenylpropanoic acid in a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare a stock solution of the internal standard in the same solvent.

  • Serially dilute the 2-Amino-2-phenylpropanoic acid stock solution with blank plasma to create calibration standards at a minimum of six concentration levels.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography system.

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-Amino-2-phenylpropanoic acid and its internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the calibration curve.

  • Determine the concentration of 2-Amino-2-phenylpropanoic acid in the unknown samples and QC samples from the calibration curve.

Protocol 2: Quantification of 2-Amino-2-phenylpropanoic Acid in Urine by GC-MS

This protocol outlines a method for quantifying 2-Amino-2-phenylpropanoic acid in urine using solid-phase extraction for cleanup followed by derivatization and GC-MS analysis.

1. Materials and Reagents:

  • 2-Amino-2-phenylpropanoic acid certified reference standard

  • Isotopically labeled internal standard

  • Cation-exchange SPE cartridges

  • Methanol, acetonitrile, hydrochloric acid

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Urine samples

2. Sample Preparation (SPE and Derivatization):

  • Thaw urine samples and centrifuge to remove any particulate matter.

  • Condition the cation-exchange SPE cartridge with methanol followed by water.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the amino acids with an appropriate elution solvent (e.g., ammoniated methanol).

  • Evaporate the eluate to dryness.

  • Add the derivatization reagent (e.g., MTBSTFA in acetonitrile) and heat to complete the reaction.

3. GC-MS Conditions (Example):

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to separate the derivatized amino acids.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

4. Data Analysis:

  • Similar to the LC-MS/MS protocol, construct a calibration curve and determine the concentrations in unknown samples.

Pillar 4: Method Validation for Trustworthy Results

A bioanalytical method must be validated to ensure its reliability for its intended purpose. Key validation parameters, as recommended by regulatory bodies like the FDA and EMA, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

The following diagram illustrates the interconnectedness of these validation parameters.

Caption: Key parameters for bioanalytical method validation.

Data Presentation: A Summary of Expected Performance

The following tables provide an example of how to summarize the quantitative data from a method validation study.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ10.9898.0< 15< 15
Low32.9598.3< 10< 10
Medium500505101.0< 5< 5
High80079098.8< 5< 5

Conclusion: Ensuring Data Integrity and Advancing Research

The accurate and precise quantification of 2-Amino-2-phenylpropanoic acid in biological samples is achievable through the careful selection and validation of appropriate analytical methods and sample preparation techniques. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and implement robust and reliable assays. By adhering to these guidelines, scientists can ensure the integrity of their data, leading to more meaningful and impactful research outcomes in the fields of medicine and drug development.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Schaefer, A., Piquard, F., & Haberey, P. (1983). Plasma amino-acids analysis: effects of delayed samples preparation and of storage. Clinica Chimica Acta, 129(2), 199-206. [Link]

  • Peris-Pla, A., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

  • Gałęzowska, G., Ratajczyk, J., & Wolska, L. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Amino Acids, 53(7), 993-1009. [Link]

  • Li, Y., et al. (2012).
Method

The Versatile Scaffold: Application of 2-Amino-2-phenylpropanoic Acid in Modern Medicinal Chemistry

Introduction: Beyond a Simple Building Block In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. Among the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. Among the myriad of building blocks available to the discerning chemist, non-proteinogenic amino acids hold a place of particular prominence. Their inherent chirality and bifunctional nature—possessing both an amine and a carboxylic acid—provide a versatile platform for the construction of complex and biologically active molecules. This guide delves into the medicinal chemistry applications of one such intriguing molecule: 2-Amino-2-phenylpropanoic acid.

With its unique structure featuring a quaternary α-carbon, 2-Amino-2-phenylpropanoic acid and its derivatives offer distinct advantages in drug design. The gem-disubstitution at the α-position can impart conformational rigidity and resistance to enzymatic degradation, properties highly sought after in the development of stable and potent drug candidates. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only an overview of the diverse applications of this scaffold but also detailed, field-proven protocols for its synthesis and evaluation.

Core Applications in Drug Discovery

The 2-Amino-2-phenylpropanoic acid framework has been successfully employed in the design of molecules targeting a range of therapeutic areas. Its utility stems from its ability to mimic or subtly modify the interactions of endogenous ligands with their biological targets.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

A significant area of application for derivatives of 2-phenylpropanoic acid is in the development of novel anti-inflammatory agents. The structural motif is reminiscent of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). By incorporating the 2-amino-2-phenylpropanoic acid scaffold, researchers aim to develop potent and selective inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1]

The mechanism of action of NSAIDs involves the inhibition of prostaglandin biosynthesis by blocking the active site of COX enzymes.[2] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[3] Therefore, selective inhibition of COX-2 is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Key Insight: The introduction of the amino group and the quaternary center in 2-Amino-2-phenylpropanoic acid derivatives can lead to novel interactions within the COX active site, potentially enhancing potency and selectivity for COX-2.

Data Presentation: In Vitro COX-1/COX-2 Inhibition

Compound IDScaffoldModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6h 2-phenylpropionic acid4-substituted methylphenyl>500.52>96[4]
6l 2-phenylpropionic acid4-substituted methylphenyl>500.63>79[4]
Celecoxib --150.05300[5]
Ibuprofen 2-phenylpropionic acid-1.25.10.24[4]
VIIa 2-benzamido-thiophene-3-carboxamideN-(4-fluorophenyl)19.50.2967.24[3]

Note: The data presented is for structurally related 2-phenylpropionic acid derivatives and other COX inhibitors to provide context for potential inhibitory activities.

Neuromodulators: Targeting NMDA Receptors in Neurodegenerative Diseases

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory.[6] However, its overactivation can lead to excitotoxicity, a key pathological process in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7] The glycine binding site on the GluN1 subunit of the NMDA receptor is a key target for therapeutic intervention, as modulating its activity can control receptor function.[6]

Derivatives of 2-aminopropanoic acid have been explored as both agonists and antagonists of the NMDA receptor glycine site.[8][9] The rigid scaffold of 2-Amino-2-phenylpropanoic acid can be utilized to design potent and subtype-selective modulators, offering a promising avenue for the development of novel neuroprotective agents.[10]

Key Insight: The stereochemistry and conformational restriction of 2-Amino-2-phenylpropanoic acid derivatives can be fine-tuned to achieve high affinity and selectivity for specific NMDA receptor subtypes, potentially leading to therapies with improved efficacy and reduced side effects.

Data Presentation: NMDA Receptor Glycine Site Ligand Activity

Compound IDScaffoldActivityTargetKᵢ (µM) or EC₅₀ (nM)Reference
d-AP5 2-Amino-5-phosphonopentanoic acidAntagonistGluN2AKᵢ = 0.82 µM[9]
PPDA Piperazine-2,3-dicarboxylic acidAntagonistGluN2A/GluN2DKᵢ = 0.82 µM (2A), 5-6 fold higher potency for 2D[9]
13g (R)-2-amino-3-triazolpropanoic acidAgonistGluN1/2C & 1/2DEC₅₀ = 3-7 fold preference for C/D over A/B[8]
13i (R)-2-amino-3-triazolpropanoic acidPartial AgonistGluN1/2C & 1/2DEC₅₀ = 3-7 fold preference for C/D over A/B[8]

Note: The data presented is for related NMDA receptor modulators to illustrate the potential for developing active compounds based on the aminopropanoic acid scaffold.

Metabolic Disease Modulators: G Protein-Coupled Receptor 40 (GPR40) Agonists

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[11] Agonists of GPR40 are therefore considered promising therapeutic targets for the treatment of type 2 diabetes.[12] Phenylpropanoic acid derivatives have been identified as potent and orally bioavailable GPR40 agonists.[13]

Key Insight: The 2-Amino-2-phenylpropanoic acid scaffold can serve as a starting point for the design of novel GPR40 agonists with improved pharmacokinetic and pharmacodynamic properties. The introduction of the amino group offers a handle for further chemical modification to optimize target engagement and drug-like properties.

Data Presentation: GPR40 Agonist Activity

Compound IDScaffoldActivityhGPR40 EC₅₀ (nM)Reference
8h Indole-5-propanoic acidAgonist58.6[13]
8i Indole-5-propanoic acidAgonist37.8[13]
8o Indole-5-propanoic acidAgonist9.4[13]
LY2881835 Phenylpropanoic acid derivativeAgonist180[1]
LY2922083 Phenylpropanoic acid derivativeAgonist160[1]

Note: The data presented is for phenylpropanoic acid derivatives and related structures to demonstrate the potential of this scaffold in developing GPR40 agonists.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of 2-Amino-2-phenylpropanoic acid and its derivatives.

Protocol 1: Enantioselective Synthesis of 2-Amino-2-phenylpropanoic Acid via Strecker Reaction

The Strecker synthesis is a classic method for the preparation of α-amino acids.[14] This protocol describes an asymmetric variant to obtain enantiomerically enriched 2-Amino-2-phenylpropanoic acid.

Workflow Diagram: Asymmetric Strecker Synthesis

G cluster_synthesis Asymmetric Strecker Synthesis Acetophenone Acetophenone ImineFormation Chiral Imine Intermediate Acetophenone->ImineFormation Condensation ChiralAmine Chiral Amine (e.g., (S)-1-Phenylethylamine) ChiralAmine->ImineFormation Cyanide Cyanide Source (e.g., NaCN) CyanideAddition Diastereomeric α-Aminonitrile Cyanide->CyanideAddition Acid Acid (e.g., Acetic Acid) Acid->CyanideAddition Hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) Product (S)-2-Amino-2-phenylpropanoic acid Hydrolysis->Product ImineFormation->CyanideAddition Diastereoselective Addition CyanideAddition->Hydrolysis

Caption: Workflow for the enantioselective Strecker synthesis of 2-Amino-2-phenylpropanoic acid.

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 eq) in a suitable solvent such as methanol.

    • Add (S)-1-phenylethylamine (1.05 eq) to the solution.

    • Add a catalytic amount of a weak acid, such as acetic acid.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by techniques such as TLC or GC-MS.

  • Cyanide Addition:

    • In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in water. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Cool the imine solution to 0 °C in an ice bath.

    • Slowly add the sodium cyanide solution to the imine solution dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Hydrolysis:

    • Carefully quench the reaction by adding it to a solution of concentrated hydrochloric acid (excess) at 0 °C.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.

    • Cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • Neutralize the reaction mixture to the isoelectric point of the amino acid (typically around pH 6) with a base such as ammonium hydroxide.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • The enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 2: Chiral HPLC Resolution of Racemic 2-Amino-2-phenylpropanoic Acid

For applications where a racemic mixture is synthesized, chiral HPLC is a powerful technique for separating the enantiomers.

Workflow Diagram: Chiral HPLC Resolution

G cluster_hplc Chiral HPLC Resolution SamplePrep Sample Preparation (Dissolve in mobile phase) Injection Injection onto Chiral Column SamplePrep->Injection Separation Chromatographic Separation (Differential interaction with CSP) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak integration and ee calculation) Detection->Analysis

Caption: Workflow for the chiral resolution of 2-Amino-2-phenylpropanoic acid using HPLC.

Step-by-Step Methodology:

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Chiral stationary phase (CSP) column. A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is often a good starting point for underivatized amino acids.

  • Mobile Phase Preparation:

    • Prepare a mobile phase suitable for the chosen column. For a teicoplanin-based column, a common mobile phase is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). A typical starting condition could be 80:20 (v/v) Methanol:0.1% Formic Acid in Water.

  • Sample Preparation:

    • Dissolve the racemic 2-Amino-2-phenylpropanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

    • Detection wavelength: 210 nm.

    • Injection volume: 10 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should elute as separate peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Protocol 3: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory activity of 2-Amino-2-phenylpropanoic acid derivatives against COX-1 and COX-2 enzymes.

Workflow Diagram: In Vitro COX Inhibition Assay

G cluster_cox_assay In Vitro COX Inhibition Assay EnzymePrep Prepare COX-1/COX-2 Enzyme Solution ReactionSetup Incubate Enzyme with Inhibitor EnzymePrep->ReactionSetup InhibitorPrep Prepare Test Compound and Control Inhibitor Dilutions InhibitorPrep->ReactionSetup SubstrateAdd Add Arachidonic Acid (Substrate) ReactionSetup->SubstrateAdd Detection Measure Fluorescence (Prostaglandin G2 detection) SubstrateAdd->Detection DataAnalysis Calculate % Inhibition and IC50 Detection->DataAnalysis

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, COX cofactor solution, and arachidonic acid solution according to the manufacturer's instructions (e.g., from a commercial COX inhibitor screening kit).

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) in DMSO. Create serial dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound dilutions or reference inhibitor. For control wells, add assay buffer or DMSO.

    • Incubate the plate at 25 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: NMDA Receptor Activity Assay (Calcium Flux)

This protocol describes a cell-based assay to measure the effect of 2-Amino-2-phenylpropanoic acid derivatives on NMDA receptor activity by monitoring changes in intracellular calcium concentration.[15]

Workflow Diagram: NMDA Receptor Calcium Flux Assay

G cluster_nmda_assay NMDA Receptor Calcium Flux Assay CellPlating Plate Cells Expressing NMDA Receptors DyeLoading Load Cells with Calcium-sensitive Dye CellPlating->DyeLoading CompoundAdd Add Test Compound (Antagonist/Agonist) DyeLoading->CompoundAdd AgonistAdd Add NMDA/Glycine (Agonists) CompoundAdd->AgonistAdd FluorescenceRead Measure Fluorescence (Intracellular Ca2+) AgonistAdd->FluorescenceRead DataAnalysis Calculate EC50/IC50 FluorescenceRead->DataAnalysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-phenylpropanoic Acid

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylpropanoic acid (α-methyl-phenylglycine). This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylpropanoic acid (α-methyl-phenylglycine). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of 2-Amino-2-phenylpropanoic acid.

Q1: What are the most common and reliable synthetic routes for 2-Amino-2-phenylpropanoic acid?

A1: The two most prevalent methods are the Strecker synthesis and the Bucherer-Bergs reaction .[1][2] Both are robust methods that begin with a ketone (acetophenone), a cyanide source, and an ammonium salt.[3][4]

  • Strecker Synthesis: This is a two-step process. It first involves the formation of an α-aminonitrile from acetophenone, ammonia, and a cyanide salt. This intermediate is then hydrolyzed in a second step to yield the α-amino acid.[1][3] This method is highly versatile for producing various α,α-disubstituted amino acids.

  • Bucherer-Bergs Reaction: This is a one-pot reaction that converts acetophenone, potassium cyanide (or sodium cyanide), and ammonium carbonate into a hydantoin intermediate.[2][5] This hydantoin is then isolated and subsequently hydrolyzed under harsher conditions to give the final amino acid.

Q2: What are the primary starting materials and their roles?

A2:

Starting Material Role Key Considerations
Acetophenone Carbonyl Source Provides the carbon skeleton for the final product. Purity is crucial as impurities can lead to side reactions.
Ammonium Salt Nitrogen Source Typically Ammonium Chloride (NH₄Cl) for Strecker or Ammonium Carbonate ((NH₄)₂CO₃) for Bucherer-Bergs.[2][3] Provides the amino group.
Cyanide Salt Cyanide Source Typically Potassium Cyanide (KCN) or Sodium Cyanide (NaCN). Provides the carbon that becomes the carboxylic acid group.[4]

| Acid/Base | Hydrolysis Agent | Strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) are used to hydrolyze the nitrile (Strecker) or hydantoin (Bucherer-Bergs) intermediate.[3][6] |

Q3: What are the critical safety precautions for this synthesis?

A3: The primary hazard is the use of cyanide salts (KCN/NaCN).

  • Cyanide Handling: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acidification: NEVER add acid directly to a concentrated solution of cyanide salts. This will generate highly toxic hydrogen cyanide (HCN) gas.[7] In the Strecker synthesis, the reaction is typically run under neutral or slightly basic conditions to prevent HCN evolution. Any acidification steps must be performed with extreme caution in a fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidant like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.

Q4: Do these standard syntheses produce a single enantiomer or a racemic mixture?

A4: Both the classical Strecker and Bucherer-Bergs syntheses produce a racemic mixture (an equal mixture of R and S enantiomers) of 2-Amino-2-phenylpropanoic acid.[1][7] This is because the key nucleophilic attack by the cyanide ion on the planar imine intermediate can occur from either face with equal probability. To obtain a single enantiomer, either an asymmetric synthesis method or a subsequent chiral resolution step is required.[8][9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Q5: My yield of the α-aminonitrile intermediate in the Strecker synthesis is consistently low. What's going wrong?

A5: Low yield at this stage is a common problem, often related to the initial equilibrium steps.

  • Causality: The reaction begins with the formation of an imine (or its protonated form, the iminium ion) from acetophenone and ammonia.[1] This reaction is an equilibrium. The cyanide ion then attacks this iminium ion. Low yield can result from the equilibrium favoring the starting materials or from competing side reactions.

  • Troubleshooting Steps:

    • Drive the Imine Equilibrium: The formation of the imine from the ketone and ammonia releases water. Adding a dehydrating agent (like MgSO₄) or using a solvent system that allows for water removal can shift the equilibrium towards the imine, making it more available for cyanide attack.[3]

    • Control Temperature: The initial condensation to form the imine can be favored by moderate heat. However, the subsequent cyanide addition is often more efficient at lower temperatures (e.g., 0-5 °C) to minimize side reactions.

    • Check Reagent Purity: Ensure your acetophenone is free of acidic impurities that could neutralize the ammonia. Use fresh, high-purity ammonium chloride and potassium cyanide.

    • pH Control: The reaction should be kept slightly basic to ensure the presence of free ammonia and cyanide nucleophiles, while minimizing the generation of HCN gas.[3] Using ammonium chloride provides a buffered system.

Q6: I am struggling with the hydrolysis of the hydantoin intermediate from my Bucherer-Bergs reaction. The yield is poor, and I see significant byproduct formation.

A6: Hydantoin hydrolysis requires forcing conditions, which can lead to degradation if not properly controlled.

  • Causality: Hydantoins are stable heterocyclic rings. Their hydrolysis requires high temperatures and a high concentration of strong acid or base to drive the reaction to completion. These same conditions can also cause decomposition of the desired amino acid product.

  • Troubleshooting Steps:

    • Optimize Hydrolysis Conditions:

      • Basic Hydrolysis: Refluxing with a strong base like 20-40% NaOH or Ba(OH)₂ is common. Barium hydroxide can be advantageous as the excess can be precipitated as barium sulfate.

      • Acidic Hydrolysis: Refluxing with concentrated HCl or H₂SO₄ is also effective.

    • Monitor Reaction Time: Prolonged exposure to harsh hydrolysis conditions can degrade the product. Monitor the reaction's progress by TLC or a small-scale workup to determine the optimal time for complete conversion without significant degradation.

    • Consider a Two-Stage Approach: A milder initial hydrolysis can open the hydantoin to the N-carbamoyl amino acid, which can then be hydrolyzed to the final product under slightly different conditions.[4]

Q7: My final 2-Amino-2-phenylpropanoic acid product is impure and difficult to crystallize. How can I improve its purity?

A7: Purification of amino acids relies on their unique amphoteric properties.

  • Causality: Amino acids are zwitterionic compounds, meaning they have both an acidic (carboxylic acid) and a basic (amino) group. Their solubility is highly dependent on pH and is lowest at their isoelectric point (pI) .

  • Troubleshooting & Purification Protocol:

    • Identify Impurities: Common impurities include unreacted starting materials, intermediate nitrile/hydantoin, or side products from hydrolysis.

    • Isoelectric Point Precipitation: This is the most effective purification method.

      • Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl). This protonates the amino group, making the molecule a soluble cation.

      • Filter the solution to remove any acid-insoluble impurities.

      • Slowly add a dilute base (e.g., 1M NaOH or NH₄OH) dropwise with vigorous stirring. As the pH approaches the pI of 2-Amino-2-phenylpropanoic acid, the net charge will become zero, and its solubility will decrease dramatically, causing it to precipitate as a pure solid.

      • Monitor the pH carefully. The goal is to find the pH of maximum precipitation.

      • Isolate the purified solid by vacuum filtration, wash with cold water and then a non-polar solvent like diethyl ether, and dry thoroughly.

    • Recrystallization: If isoelectric precipitation is insufficient, recrystallization from a water/ethanol or water/isopropanol mixture can be effective.

Section 3: Detailed Experimental Protocols

Safety Notice: These protocols involve highly toxic cyanides and corrosive acids/bases. All steps must be performed in a certified chemical fume hood with appropriate PPE.

Protocol 1: Strecker Synthesis of Racemic 2-Amino-2-phenylpropanoic Acid

This two-step protocol is adapted from established methodologies.[1][3]

Step 1: Synthesis of 2-Amino-2-phenylpropanenitrile

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (5.9 g, 110 mmol) and 50 mL of water. Stir until dissolved.

  • Add acetophenone (12.0 g, 100 mmol) to the solution.

  • In a separate beaker, dissolve potassium cyanide (7.15 g, 110 mmol) in 30 mL of water. CAUTION: HIGHLY TOXIC.

  • Cool the acetophenone/ammonium chloride mixture to 5 °C in an ice bath.

  • Slowly add the potassium cyanide solution to the flask over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 24-48 hours. The reaction progress can be monitored by TLC.

  • Upon completion, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-phenylpropanoic Acid

  • Place the crude α-aminonitrile in a 500 mL round-bottom flask.

  • Add 100 mL of concentrated hydrochloric acid (approx. 12 M). CAUTION: CORROSIVE.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) in the fume hood.

  • Maintain reflux for 4-6 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Carefully neutralize the solution to its isoelectric point (approx. pH 6) by slowly adding concentrated ammonium hydroxide. Use a pH meter to monitor.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation of the amino acid.

  • Collect the solid product by vacuum filtration, wash with two portions of ice-cold water, followed by a wash with cold ethanol.

  • Dry the product in a vacuum oven to obtain 2-Amino-2-phenylpropanoic acid.

Section 4: Visualization of Key Processes

Strecker Synthesis Mechanism

The following diagram illustrates the key steps in the formation of the α-aminonitrile intermediate from a ketone.

Strecker_Mechanism Ketone Acetophenone Iminium Iminium Ion Ketone->Iminium + NH₃, H⁺ - H₂O Ammonia Ammonia (NH3) Ammonia->Iminium Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile H2O_out H₂O H_plus H⁺ Troubleshooting_Workflow Start Low Final Yield Check_Intermediate Was the intermediate (nitrile/hydantoin) isolated and characterized? Start->Check_Intermediate No_Intermediate Focus on optimizing the first step: - Check reagent purity - Drive imine equilibrium (Strecker) - Adjust T/P (Bucherer-Bergs) Check_Intermediate->No_Intermediate No Yes_Intermediate Yield of intermediate was low? Check_Intermediate->Yes_Intermediate Yes Yes_Intermediate->No_Intermediate Yes Hydrolysis_Issue Yield of intermediate was good? Yes_Intermediate->Hydrolysis_Issue No Optimize_Hydrolysis Focus on hydrolysis step: - Increase acid/base concentration - Optimize temperature & time - Check for product degradation Hydrolysis_Issue->Optimize_Hydrolysis Purification_Issue Is the crude product mass high, but purified yield is low? Hydrolysis_Issue->Purification_Issue No, crude mass is low Optimize_Hydrolysis:s->Purification_Issue:n Optimize_Purification Focus on purification: - Refine isoelectric point pH - Use alternative recrystallization solvent - Consider chromatography Purification_Issue->Optimize_Purification

Caption: Diagnostic workflow for troubleshooting low product yield.

References

Sources

Optimization

Technical Support Center: Scaling Up 2-Amino-2-phenylpropanoic Acid Production

Welcome to the technical support center for the production of 2-Amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable non-canonical amino acid. As an α,α-disubstituted amino acid, its production presents unique challenges, primarily due to steric hindrance around the quaternary carbon center. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 2-Amino-2-phenylpropanoic acid?

A1: The most prevalent methods for the large-scale synthesis of α,α-disubstituted amino acids like 2-Amino-2-phenylpropanoic acid are the Strecker synthesis and the Bucherer-Bergs reaction. The Strecker synthesis involves the reaction of a ketone (in this case, acetophenone) with an amine and cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1][2] The Bucherer-Bergs reaction is a one-pot synthesis using a ketone, ammonium carbonate, and a cyanide source to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[3][4] Both methods are robust and have been adapted for industrial production.

Q2: Why is stereocontrol a significant challenge in the production of this amino acid?

A2: The synthesis of 2-Amino-2-phenylpropanoic acid typically results in a racemic mixture (a 50:50 mixture of both enantiomers) because the key bond-forming steps usually do not favor the formation of one stereoisomer over the other.[2] For many pharmaceutical applications, only one specific enantiomer is biologically active. Therefore, a subsequent chiral resolution step is often necessary, which can be a complex and costly part of the overall process.[5][6]

Q3: What are the primary safety concerns when scaling up the production of 2-Amino-2-phenylpropanoic acid?

A3: The primary safety concern is the use of highly toxic cyanide salts (e.g., sodium or potassium cyanide) or hydrogen cyanide gas, which are key reagents in both the Strecker and Bucherer-Bergs syntheses.[1] Proper handling procedures, including the use of personal protective equipment (PPE), well-ventilated areas, and emergency preparedness for cyanide exposure, are critical. Additionally, the hydrolysis step often involves strong acids or bases, which require careful handling to prevent chemical burns and equipment corrosion.

Q4: What are the typical impurities I should expect in the final product?

A4: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials (e.g., acetophenone), intermediates like the corresponding α-aminonitrile or hydantoin, and byproducts from side reactions. The specific impurity profile will depend on the synthetic route and reaction conditions.[7][8][9]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of 2-Amino-2-phenylpropanoic acid synthesis, with a focus on a Strecker synthesis approach.

Problem 1: Low Yield of the α-Aminonitrile Intermediate

  • Question: We are experiencing a lower than expected yield in the first step of our Strecker synthesis (formation of 2-amino-2-phenylpropanenitrile). What are the likely causes and how can we improve it?

  • Answer:

    • Cause A: Incomplete Imine Formation. The initial step of the Strecker synthesis is the formation of an imine from acetophenone and ammonia. This is an equilibrium reaction, and on a larger scale, inefficient water removal can shift the equilibrium back towards the starting materials.

      • Solution: Ensure efficient removal of water. On a lab scale, this is often done with a Dean-Stark apparatus. At a larger scale, consider azeotropic distillation with a suitable solvent or the use of a packed bed of a drying agent.

    • Cause B: Steric Hindrance. The reaction of the cyanide nucleophile with the imine is sterically hindered due to the presence of the phenyl and methyl groups.

      • Solution: Optimize reaction conditions to favor the forward reaction. This can include increasing the reaction time, adjusting the temperature (though be cautious of side reactions at higher temperatures), or using a slight excess of the cyanide source.

    • Cause C: pH Control. The reaction is sensitive to pH. If the medium is too acidic, the cyanide will be protonated to HCN, which is less nucleophilic. If it's too basic, the imine may not form efficiently.

      • Solution: Carefully monitor and control the pH of the reaction mixture. The use of a buffered system or the slow addition of reagents can help maintain the optimal pH range.

Problem 2: Difficult and Slow Hydrolysis of the α-Aminonitrile

  • Question: The hydrolysis of our α-aminonitrile intermediate to the final amino acid is taking an unexpectedly long time and is not going to completion. What can we do?

  • Answer:

    • Cause A: Steric Hindrance. The nitrile group of the α-aminonitrile is sterically hindered, making it less accessible to hydrolysis.

      • Solution: More forcing reaction conditions are often required. This can include using a higher concentration of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH) and increasing the reaction temperature. Be aware that harsh conditions can lead to degradation, so careful optimization is necessary.

    • Cause B: Inefficient Mixing. On a large scale, inefficient mixing can lead to localized areas of low reagent concentration or temperature, slowing down the reaction.

      • Solution: Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction to maintain a homogeneous mixture.

    • Cause C: Biphasic System. If the α-aminonitrile is not fully soluble in the aqueous acid or base, the reaction will be slow.

      • Solution: The addition of a co-solvent that is miscible with both the aqueous phase and the organic substrate can improve the reaction rate. Alternatively, phase-transfer catalysts can be employed.

Problem 3: Poor Purity of the Final Product after Crystallization

  • Question: Our isolated 2-Amino-2-phenylpropanoic acid has a low purity, even after crystallization. How can we improve this?

  • Answer:

    • Cause A: Inefficient Removal of Unreacted Starting Materials and Intermediates. If the preceding reaction steps were not driven to completion, these materials can co-crystallize with your product.

      • Solution: Before crystallization, consider an aqueous workup to remove water-soluble impurities. An extraction with a suitable organic solvent can remove non-polar impurities like unreacted acetophenone.

    • Cause B: Suboptimal Crystallization Conditions. The choice of solvent, cooling rate, and agitation can all impact the purity of the crystallized product.

      • Solution: Conduct a solvent screen to find a solvent system where the amino acid has high solubility at elevated temperatures and low solubility at room temperature or below. A slow cooling rate generally favors the formation of larger, purer crystals. Gentle agitation can prevent the formation of agglomerates that trap impurities.

    • Cause C: pH at Crystallization. Amino acids are zwitterionic, and their solubility is highly dependent on pH. The lowest solubility is typically at the isoelectric point (pI).

      • Solution: Carefully adjust the pH of the solution to the isoelectric point of 2-Amino-2-phenylpropanoic acid to induce crystallization and minimize its solubility in the mother liquor.

Problem 4: Inefficient Chiral Resolution

  • Question: We are struggling to separate the enantiomers of our racemic 2-Amino-2-phenylpropanoic acid using diastereomeric salt crystallization. What can we do to improve the resolution?

  • Answer:

    • Cause A: Poor Choice of Resolving Agent. The resolving agent must form diastereomeric salts with significantly different solubilities in a given solvent system.

      • Solution: Screen a variety of chiral resolving agents. For amino acids, common choices include chiral acids like tartaric acid or mandelic acid, or chiral bases like brucine or ephedrine.

    • Cause B: Unsuitable Solvent System. The solvent plays a crucial role in the differential solubility of the diastereomeric salts.

      • Solution: Perform a systematic solvent screen to find a solvent or solvent mixture that maximizes the solubility difference between the two diastereomeric salts.

    • Cause C: Premature Crystallization or Co-crystallization. If the solution is too concentrated or cooled too quickly, both diastereomers may crystallize out, leading to poor separation.

      • Solution: Optimize the concentration of the amino acid and resolving agent. Employ a slow, controlled cooling profile to allow for selective crystallization of the less soluble diastereomer. Seeding the solution with a small amount of the desired diastereomeric salt can also promote selective crystallization.

III. Key Experimental Protocols

Protocol 1: Large-Scale Strecker Synthesis of Racemic 2-Amino-2-phenylpropanoic Acid

  • Step 1: α-Aminonitrile Formation

    • To a suitable reactor equipped with a powerful agitator, cooling system, and addition funnels, charge acetophenone (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).

    • Cool the mixture to 0-5 °C.

    • In a separate vessel, prepare a solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in aqueous ammonia.

    • Slowly add the cyanide/ammonia solution to the acetophenone solution, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at a controlled temperature (e.g., room temperature) for 12-24 hours, monitoring the progress by a suitable analytical method (e.g., HPLC or GC).

    • Upon completion, quench the reaction by carefully adding it to a cooled aqueous solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the crude α-aminonitrile.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Hydrolysis to 2-Amino-2-phenylpropanoic Acid

    • Charge the crude α-aminonitrile to a reactor suitable for handling corrosive acids.

    • Add a sufficient volume of concentrated hydrochloric acid (e.g., 6-12 M).

    • Heat the mixture to reflux (typically 100-110 °C) and maintain for 24-48 hours, monitoring for the disappearance of the nitrile intermediate.

    • After completion, cool the reaction mixture.

    • Carefully neutralize the mixture with a strong base (e.g., NaOH solution) to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid product, wash with cold water and then a water-miscible solvent (e.g., ethanol or acetone), and dry under vacuum.

IV. Data Presentation

Table 1: Key Parameters for Scale-Up of 2-Amino-2-phenylpropanoic Acid Synthesis via Strecker Route

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Industrial Scale (e.g., 100kg)
Starting Material AcetophenoneAcetophenoneAcetophenone
Typical Yield (Overall) 60-75%55-70%50-65%
Reaction Time (Aminonitrile) 12-18 hours18-24 hours24-36 hours
Reaction Time (Hydrolysis) 18-24 hours24-48 hours36-72 hours
Key Reagents NaCN, NH₄Cl, HClNaCN, NH₄Cl, HClNaCN, NH₄Cl, HCl
Purification Method RecrystallizationRecrystallizationRecrystallization
Chiral Resolution Diastereomeric Salt CrystallizationDiastereomeric Salt Crystallization / Preparative Chiral HPLCDiastereomeric Salt Crystallization / Simulated Moving Bed (SMB) Chromatography

V. Visualizations

Diagram 1: Workflow for Strecker Synthesis of 2-Amino-2-phenylpropanoic Acid

Strecker_Synthesis_Workflow cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification & Resolution A Acetophenone + NH3 B Imine Intermediate A->B Condensation C α-Aminonitrile B->C + CN- D α-Aminonitrile E Racemic 2-Amino-2-phenylpropanoic Acid D->E Acid Hydrolysis F Racemic Amino Acid G Crystallization F->G Purification H Chiral Resolution G->H I Enantiopure Product H->I

Caption: Workflow of the Strecker synthesis for 2-Amino-2-phenylpropanoic acid.

VI. References

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • PubChem. 2-Amino-2-phenylpropanoic acid. [Link]

  • MDPI. Amino Acid | Encyclopedia MDPI. [Link]

  • PubMed. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. [Link]

  • Khan Academy. Alpha amino acid synthesis. [Link]

  • Pearson+. Synthesis of Amino Acids: Strecker Synthesis Concept 2. [Link]

  • Nature Communications. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • ResearchGate. Chiral resolution methods and the integration of a racemization step... [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

  • Google Patents. Resolution of racemic amino acids.

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • PLOS One. Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. [Link]

  • PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • MDPI. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]

  • CK-12 Foundation. Flexi answers - Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. [Link]

  • PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • ResearchGate. Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. [Link]

  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • PubMed Central. Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • Semantic Scholar. Amino acid production processes. [Link]

  • Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • MBL International. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Synlett. Gram-Scale Strecker Synthesis of Unnatural α-Amino Acids. [Link]

  • ResearchGate. Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • PubChem. (2S)-2-amino-2-phenylpropanoic acid. [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

  • Google Patents. Method for crystallization of amino acids.

  • PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • NIH. A general protocol for the crystallization of membrane proteins for X-ray structural investigation. [Link]

  • PMC. Introduction to protein crystallization. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

Sources

Troubleshooting

optimizing coupling conditions for 2-Amino-2-phenylpropanoic acid in peptide synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for optimizing the incorporation of 2-Amino-2-phenylpropanoic acid (α-Methyl-phenylglycine) into synthetic peptides. This document...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing the incorporation of 2-Amino-2-phenylpropanoic acid (α-Methyl-phenylglycine) into synthetic peptides. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions tailored for researchers, chemists, and drug development professionals.

The unique structure of 2-Amino-2-phenylpropanoic acid, an α,α-disubstituted amino acid, presents a significant steric barrier to standard peptide coupling protocols. The presence of both a methyl and a phenyl group on the α-carbon dramatically slows the rate of amide bond formation. This guide is designed to help you navigate these challenges to achieve high-purity, full-length peptides.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common experimental failures encountered when working with 2-Amino-2-phenylpropanoic acid and provides a logical workflow for resolving them.

Q1: My coupling reaction with 2-Amino-2-phenylpropanoic acid is incomplete, resulting in low yield and deletion sequences. What is the primary cause and how do I fix it?

Answer: This is the most frequent issue and stems directly from the severe steric hindrance of the amino acid. Standard coupling conditions (e.g., DIC/HOBt at room temperature) often lack the necessary activation energy to drive the reaction to completion. Your primary strategy should be to enhance the reactivity of the coupling step.

The troubleshooting workflow below outlines a systematic approach to resolving low coupling efficiency.

G Start Low Coupling Efficiency (Deletion Sequence Detected) CheckReagent Step 1: Optimize Coupling Reagent - Switch to high-potency reagent (e.g., HATU, COMU, PyAOP) Start->CheckReagent Initial Check DoubleCouple Step 2: Implement Double Coupling - Perform the coupling reaction twice - Use fresh reagents for the second coupling CheckReagent->DoubleCouple If still incomplete Success Problem Resolved: High-Purity Target Peptide CheckReagent->Success If successful Extend_Time Step 3: Extend Reaction Time - Increase coupling duration (e.g., from 1 hr to 2-4 hrs) DoubleCouple->Extend_Time If still incomplete DoubleCouple->Success If successful Use_Microwave Step 4: Employ Microwave Synthesis - Use elevated temperature (75-90°C) - Significantly shortens time while increasing efficiency Extend_Time->Use_Microwave For maximum efficiency Extend_Time->Success If successful Use_Microwave->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Recommendations:

  • Upgrade Your Coupling Reagent: For sterically hindered residues, phosphonium and modern uronium/aminium salt reagents are far superior to carbodiimides alone.

    • Phosphonium Salts (e.g., PyBOP, PyAOP): These are excellent choices as they are highly reactive and do not pose the risk of N-terminal guanidinylation, a side reaction that can occur with uronium salts during slow couplings.[1]

    • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These reagents are extremely potent and widely used for difficult couplings.[2][3] COMU is a particularly good choice as it is based on OxymaPure, making it safer and highly effective, especially in microwave-assisted protocols.[2][4]

  • Perform a "Double Coupling": This is a straightforward and highly effective technique. After the initial coupling reaction, the resin is washed, and the coupling step is repeated with a fresh solution of the amino acid and coupling reagent to drive the reaction to completion.[5]

  • Utilize Microwave-Assisted SPPS (MW-SPPS): Microwave energy is a powerful tool for overcoming the challenges of hindered amino acids.[6][7] It provides rapid and uniform heating, which overcomes the high activation energy barrier, drastically reducing reaction times (from hours to minutes) and improving yields.[8][9][10]

Q2: I'm using HATU and see a +42 Da mass addition on my N-terminus, leading to a capped peptide. What is this side reaction and how can I prevent it?

Answer: This side product is the result of N-terminal guanidinylation . It is a known side reaction associated with uronium/aminium-type coupling reagents (like HBTU and HATU) when the carboxyl activation is slow—a common scenario with hindered amino acids like 2-Amino-2-phenylpropanoic acid.[4] The excess, activated uronium reagent can react with the free N-terminal amine of the growing peptide chain, forming a stable guanidinium cap that terminates the synthesis.

G Reagents Fmoc-AA-OH (Hindered) HATU (Excess) Base branch Reagents:h->branch Peptide H₂N-Peptide-Resin Peptide->branch Nucleophilic Attack Desired Desired Pathway (Slow) Fmoc-AA-NH-Peptide-Resin SideReaction Side Reaction Guanidinylated Peptide (Chain Termination) branch->Desired Attack on Activated Acid branch->SideReaction Attack on Excess HATU

Caption: Competing reactions during slow coupling with uronium reagents.

Prevention Strategies:

  • Switch to a Phosphonium Reagent: This is the most robust solution. Phosphonium salts like PyBOP or PyAOP activate the carboxylic acid through a different mechanism and do not have the chemical structure required to cause guanidinylation.[1][11] They are highly recommended for any coupling step known to be slow.

  • Adjust Stoichiometry: If you must use a uronium reagent, avoid using a large excess of it relative to the carboxylic acid component. Using a slight excess of the amino acid and base with a near-stoichiometric amount of the coupling reagent can minimize the risk.[4]

Q3: My peptide is difficult to work with after incorporating 2-Amino-2-phenylpropanoic acid due to on-resin aggregation. How can I improve solvation?

Answer: The bulky, hydrophobic phenyl group can contribute to inter-chain aggregation, especially in longer or already hydrophobic sequences. This can trap the reactive N-terminus, further preventing complete coupling. Improving the solvation of the growing peptide-resin is critical.

Recommendations:

  • Change the Primary Solvent: While N,N-Dimethylformamide (DMF) is standard, N-Methyl-2-pyrrolidone (NMP) is a more polar and effective solvent for solvating complex peptide chains and preventing aggregation.[5][12][13] For particularly stubborn cases, a mixture of NMP with Dimethyl sulfoxide (DMSO) can be employed.[12]

  • Apply Microwave Energy: The rapid, localized heating from microwave irradiation not only accelerates the chemical reaction but also helps to disrupt the secondary structures and hydrogen bonding that cause aggregation, improving reagent access to the reaction site.[9]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best all-around coupling reagents for 2-Amino-2-phenylpropanoic acid and other α,α-disubstituted amino acids?

Answer: While the optimal choice can be sequence-dependent, a few reagents consistently deliver superior performance for these challenging couplings.

Reagent (Class)StrengthsConsiderations
HATU / HCTU (Uronium)Extremely high reactivity and well-established for difficult couplings.[2][14]Risk of guanidinylation side reaction with slow couplings. Based on potentially explosive HOAt/HOBt.[2]
COMU (Uronium)Reactivity comparable to HATU.[4] Safer (Oxyma-based) with better solubility and water-soluble byproducts. Excellent for MW-SPPS.[2]Still carries a risk of guanidinylation, though some studies suggest it is lower than with HATU/HBTU.
PyAOP / PyBOP (Phosphonium)High reactivity, especially for hindered couplings.[1][11] No risk of guanidinylation , making them ideal for slow reactions.Solutions in DMF are less stable over time compared to uronium salts. Can be more expensive.
DIC / OxymaPure (Carbodiimide + Additive)Cost-effective and highly efficient when used together. Oxyma is a safe and potent modern additive that suppresses epimerization.[14][15]Generally less reactive than the standalone phosphonium/uronium salts; may require longer reaction times or higher temperatures.
TFFH (Fluorinating Agent)Generates highly reactive amino acid fluorides in situ, which are especially effective for coupling sterically hindered α,α-disubstituted amino acids.[2]Less commonly used than other reagents and may require more optimization.
FAQ 2: Can 2-Amino-2-phenylpropanoic acid cause epimerization during synthesis?

Answer: No, 2-Amino-2-phenylpropanoic acid itself cannot undergo epimerization at its α-carbon because it lacks an α-proton. However, its slow coupling rate significantly increases the risk of epimerization of the preceding amino acid residue in the peptide chain.[16][17]

The prolonged activation time required for the hindered amino acid allows the activated C-terminal residue of the peptide chain to form a planar oxazolone intermediate. This intermediate can be deprotonated and re-protonated, leading to a loss of stereochemical integrity. To mitigate this:

  • Use coupling additives known to suppress epimerization, such as OxymaPure or HOAt (present in COMU and HATU, respectively).[14][16]

  • Employ phosphonium reagents like PyBOP or PyAOP , which are also known to result in cleaner reactions with lower levels of epimerization.[1]

FAQ 3: Are there any alternatives to coupling the single amino acid?

Answer: Yes. For sequences containing consecutive hindered residues (e.g., Aib-Aib), using a pre-formed dipeptide, such as Fmoc-Aib-Aib-OH , can significantly improve purity and overall yields by bypassing one of the most difficult coupling steps.[18] While a pre-formed dipeptide containing 2-Amino-2-phenylpropanoic acid may not be commercially available, it can be synthesized in solution phase and then incorporated into the solid-phase synthesis.

Experimental Protocols

Protocol 1: High-Efficiency Microwave-Assisted Coupling

This protocol is recommended for achieving the highest coupling efficiency in the shortest amount of time.

  • Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min).

  • Coupling Mixture Preparation: In a separate vial, pre-activate a solution containing:

    • Fmoc-2-Amino-2-phenylpropanoic acid (5 equivalents)

    • Coupling Reagent (e.g., COMU or HATU) (5 equivalents)

    • Base (e.g., DIPEA) (10 equivalents)

    • Solvent: DMF or NMP

  • Coupling Reaction: Add the activated coupling mixture to the resin. Place the reaction vessel in a microwave peptide synthesizer.

  • Microwave Irradiation: Heat the reaction to 75°C for 10-20 minutes .[9]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm reaction completion. If the test is positive (indicating free amines), proceed to a second coupling.

Protocol 2: Optimized Room Temperature "Double Coupling"

This protocol is for laboratories without access to a microwave synthesizer.

  • Deprotection & Washing: Perform standard Fmoc deprotection and wash the resin with DMF.

  • First Coupling:

    • Add a solution of Fmoc-2-Amino-2-phenylpropanoic acid (4 eq), a potent coupling reagent (e.g., PyAOP, 4 eq), and base (e.g., DIPEA, 8 eq) in NMP.

    • Allow the reaction to proceed for 2 hours at room temperature with agitation.

  • Intermediate Wash: Drain the vessel and wash the resin thoroughly with NMP (5 x 1 min).

  • Second Coupling:

    • Repeat step 2 with a fresh solution of amino acid, coupling reagent, and base.

    • Allow the second coupling to proceed for another 2 hours .

  • Final Wash: Drain the vessel and wash the resin thoroughly with NMP (3x) and DCM (3x) before proceeding to the next deprotection step.

References

Optimization

Technical Support Center: Synthesis of 2-Amino-2-phenylpropanoic Acid Derivatives

Welcome to the technical support center for the synthesis of 2-amino-2-phenylpropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-2-phenylpropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and address frequently asked questions encountered during these synthetic routes. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of your experiments successfully.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues, their underlying causes, and actionable solutions.

Issue 1: Low Yield of the Target Amino Acid

Q: My final yield of 2-amino-2-phenylpropanoic acid is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors depending on your chosen synthetic route. Let's break down the possibilities for the most common methods:

For Strecker Synthesis:

  • Incomplete Hydrolysis of the α-Aminonitrile: The final step in the Strecker synthesis is the hydrolysis of the α-aminonitrile intermediate to the corresponding amino acid.[1][2] This step often requires vigorous conditions (e.g., strong acid or base and heat), and incomplete reaction is a common cause of low yields.[3]

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting aminonitrile.

      • Choice of Acid/Base: For acid hydrolysis, concentrated HCl or H2SO4 is typically used. For alkaline hydrolysis, a concentrated solution of NaOH or Ba(OH)2 can be effective.[3] The choice may depend on the specific substrate and protecting groups.

      • Formation of Amide Intermediate: Partial hydrolysis can lead to the formation of an α-amino amide. If this is observed, prolonging the reaction time or using harsher conditions can drive the reaction to completion.

  • Retro-Strecker Reaction: The formation of the α-aminonitrile is a reversible process.[4] Under certain conditions, the intermediate can revert to the starting imine and cyanide, leading to a lower overall yield.

    • Troubleshooting:

      • Control of pH: Maintain the reaction pH in a range that favors the forward reaction. For the initial formation of the aminonitrile, mildly acidic conditions can help protonate the aldehyde, making it more susceptible to nucleophilic attack.[2]

      • Temperature Control: While the initial imine formation may be favored by moderate heat, excessive temperatures can promote the retro-Strecker reaction.

For Bucherer-Bergs Reaction:

  • Incomplete Hydrolysis of the Hydantoin Intermediate: This reaction forms a hydantoin derivative that must be hydrolyzed to yield the amino acid.[5][6][7] Similar to the Strecker synthesis, incomplete hydrolysis is a frequent issue.

    • Troubleshooting:

      • Harsh Hydrolysis Conditions: The hydrolysis of hydantoins typically requires strong basic or acidic conditions at elevated temperatures for an extended period.

      • Monitoring the Reaction: Use analytical techniques to ensure the complete conversion of the hydantoin intermediate.

  • Side Reactions of the Carbonyl Starting Material: Aldehydes, in particular, can undergo side reactions such as self-condensation (aldol reaction) under the basic conditions of the Bucherer-Bergs reaction.

    • Troubleshooting:

      • Slow Addition of Reagents: Adding the carbonyl compound slowly to the reaction mixture containing ammonium carbonate and cyanide can minimize its concentration at any given time, thus reducing the rate of side reactions.

      • Temperature Control: Maintain the reaction temperature as recommended in the literature to avoid promoting side reactions.

For Amination of α-Halo Acids:

  • Elimination Reactions: The use of a strong base to deprotonate the amine nucleophile can lead to the elimination of H-X from the α-halo acid, forming an α,β-unsaturated carboxylic acid.

    • Troubleshooting:

      • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required. Often, an excess of the amine nucleophile (e.g., ammonia) is used, which also acts as the base.[8]

      • Temperature Control: Lower reaction temperatures generally favor substitution over elimination.

  • Overalkylation: The product amino acid can act as a nucleophile and react with the starting α-halo acid, leading to the formation of di- and tri-alkylated byproducts.

    • Troubleshooting:

      • Use of Excess Amine: A large excess of the aminating agent (e.g., ammonia) is crucial to ensure that the α-halo acid is more likely to react with the aminating agent rather than the product amino acid.[8]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yields.

Issue 2: Presence of Racemic Mixture or Diastereomers

Q: My product is a racemic mixture, but I need a single enantiomer. How can I control the stereochemistry?

A: The synthesis of chiral α-amino acids often results in racemic mixtures, and controlling stereochemistry is a significant challenge. Racemization can occur at various stages of the synthesis.[9][10]

  • Causes of Racemization:

    • Base-Catalyzed Enolization/Enolate Formation: The presence of a base can abstract the α-proton of the amino acid or its precursor, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.[11]

    • Activation of the Carboxyl Group: During peptide synthesis or other reactions involving the activation of the carboxyl group, the activated intermediate can be prone to racemization.[9][12]

    • Harsh Reaction Conditions: High temperatures and strongly acidic or basic conditions can promote racemization.

  • Strategies for Stereocontrol:

    • Asymmetric Strecker Synthesis: This approach utilizes a chiral amine or a chiral catalyst to induce stereoselectivity in the addition of cyanide to the imine.[13]

      • Use of a Chiral Auxiliary: A common method involves reacting the aldehyde with a chiral amine to form a chiral imine. The subsequent diastereoselective addition of cyanide, followed by removal of the chiral auxiliary, yields an enantiomerically enriched amino acid.[13]

      • Chiral Catalysts: The use of chiral metal-based or organocatalysts can facilitate the enantioselective addition of a cyanide source to an achiral imine.[14]

    • Enzymatic Resolution: This technique uses enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

    • Chiral Chromatography: The racemic mixture can be separated using a chiral stationary phase in HPLC.

    • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) forms a mixture of diastereomeric salts, which can often be separated by crystallization due to their different solubilities. The desired enantiomer is then recovered by treating the separated salt with an acid or base.

Decision Tree for Stereocontrol

Stereocontrol Start Need for Enantiomerically Pure Product Method Choose Stereocontrol Strategy Start->Method Asymmetric_Synthesis Asymmetric Synthesis Method->Asymmetric_Synthesis Proactive Resolution Resolution of Racemic Mixture Method->Resolution Post-synthesis Chiral_Auxiliary Use Chiral Amine Asymmetric_Synthesis->Chiral_Auxiliary Option 1 Chiral_Catalyst Use Chiral Catalyst Asymmetric_Synthesis->Chiral_Catalyst Option 2 Enzymatic_Resolution Enzymatic Resolution Resolution->Enzymatic_Resolution Option 1 Chiral_Chromatography Chiral Chromatography Resolution->Chiral_Chromatography Option 2 Diastereomeric_Salts Diastereomeric Salt Formation Resolution->Diastereomeric_Salts Option 3 Diastereoselective_Addition Diastereoselective Cyanide Addition Chiral_Auxiliary->Diastereoselective_Addition Mechanism Enantioselective_Addition Enantioselective Cyanide Addition Chiral_Catalyst->Enantioselective_Addition Mechanism

Caption: Decision tree for achieving stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to be aware of during the synthesis of 2-amino-2-phenylpropanoic acid derivatives?

A1: Besides low yields and racemization, decarboxylation is a significant side reaction, especially under harsh thermal conditions.[15][16] The removal of the carboxyl group as carbon dioxide results in the formation of the corresponding amine.[17][18] To minimize this, it is crucial to carefully control the reaction temperature, particularly during the hydrolysis and purification steps. The stability of amino acids towards decarboxylation can also be pH-dependent.[15]

Q2: How can I effectively purify my final 2-amino-2-phenylpropanoic acid derivative?

A2: The purification strategy depends on the properties of the derivative and the impurities present. Common methods include:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. For zwitterionic amino acids, mixtures of water and a miscible organic solvent like ethanol or isopropanol are often effective.

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from non-ionic impurities. The zwitterionic nature of amino acids allows them to bind to both cation and anion exchange resins depending on the pH.

  • Acid-Base Extraction: The amphoteric nature of amino acids allows for their separation from neutral organic impurities. By adjusting the pH of an aqueous solution, the amino acid can be made to be soluble (as a salt at low or high pH) or insoluble (at its isoelectric point).

Q3: Are there any specific safety precautions I should take when using cyanide in the Strecker or Bucherer-Bergs synthesis?

A3: Absolutely. Cyanide salts (e.g., KCN, NaCN) and hydrogen cyanide (HCN) are highly toxic.[2] All manipulations involving cyanide must be performed in a well-ventilated fume hood. It is crucial to avoid acidification of cyanide solutions, as this will generate highly toxic and volatile HCN gas. Always have an appropriate cyanide poisoning antidote kit available and ensure all lab personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Q4: Can I use a ketone instead of an aldehyde in the Strecker synthesis to produce a quaternary α-carbon?

A4: Yes, the Strecker synthesis can be performed with ketones to produce α,α-disubstituted amino acids, which have a quaternary α-carbon. However, the reaction with ketones is generally slower than with aldehydes due to the increased steric hindrance of the ketone carbonyl group. Consequently, more forcing reaction conditions may be required. The Bucherer-Bergs reaction is also well-suited for the synthesis of hydantoins from ketones, which can then be hydrolyzed to the corresponding α,α-disubstituted amino acids.[5][6][19]

References

  • Gaus, K., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(13), 2133–2138. Retrieved from [Link]

  • Bada, J. L. (1982). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1), 30-46. Retrieved from [Link]

  • Carpino, L. A., & Ionescu, D. (2000). Racemization Assays. In Peptide Synthesis. Retrieved from [Link]

  • Cleaves, H. J. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 88-97. Retrieved from [Link]

  • Li, Y., et al. (2012). Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability. The Journal of Physical Chemistry A, 116(34), 8671–8680. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2022). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 27(21), 7545. Retrieved from [Link]

  • Wikipedia contributors. (2024, December 22). Decarboxylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Canesi, S., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 46. Retrieved from [Link]

  • Abdulsattar, S. A. (2021). Protein and Amino acid Metabolism. University of Babylon. Retrieved from [Link]

  • What is decarboxylation of amino acids, and what are some of the products of this process? (2021, January 14). Quora. Retrieved from [Link]

  • Kumar, V., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1146. Retrieved from [Link]

  • Davis, F. A., & Srirajan, V. (2001). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 66(8), 2624–2632. Retrieved from [Link]

  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Retrieved from [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • What is the significance of acid hydrolysis in the Strecker synthesis? (n.d.). Pearson+. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Ghislieri, D., & Opatz, T. (2014). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 19(8), 11462–11487. Retrieved from [Link]

  • Chem-CITY S.K.Tobriya. (2021, May 23). Amination of Alfa Halo acids # Strecker's synthesis. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 29). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Amino Acid Synthesis and Protection Reactions. (n.d.). OrgoSolver. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, February 10). Preparations and Reactions of Amides and Nitriles. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Yilmaz, I., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1013–1023. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 19(44), 14694-14707. Retrieved from [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry. Retrieved from [Link]

  • Csollei, J., et al. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 698-713. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Amino-2-phenylpropanoic Acid

Welcome to the technical support center for the purification of crude 2-Amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important amino acid derivative. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve high purity and yield in your experiments.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 2-Amino-2-phenylpropanoic acid in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: Why is my yield of 2-Amino-2-phenylpropanoic acid unexpectedly low after recrystallization?

A low recovery after recrystallization is a frequent challenge. The primary cause is often suboptimal solvent selection or procedural missteps.[1]

  • Causality: The goal of recrystallization is to dissolve the crude product in a minimum amount of hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities behind in the "mother liquor." If too much solvent is used, a significant portion of your product will remain dissolved even at low temperatures, leading to a poor yield.[1] Conversely, using too little solvent may result in premature crystallization and co-precipitation of impurities.

  • Troubleshooting Protocol:

    • Solvent System Re-evaluation: The ideal solvent should dissolve 2-Amino-2-phenylpropanoic acid well at elevated temperatures but poorly at room or lower temperatures. For amino acids, which are zwitterionic, solvent choice is critical.[2][3] Consider polar solvents like water or ethanol, or mixed solvent systems like ethanol-water.[4] The solubility of amino acids is highly dependent on pH and the polarity of the solvent.[2][3]

    • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), test for the presence of your product. A simple method is to take a small sample on a watch glass and allow the solvent to evaporate. A significant amount of solid residue indicates that a substantial quantity of your product remains in solution.[1]

    • Solvent Volume Optimization: If significant product is lost to the mother liquor, you can try to recover it by partially evaporating the solvent and cooling again.[1] For future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until it just dissolves.

    • Reaction Completion Check: A low yield might not be a purification issue but a reaction problem. If possible, assess the crude product's mass before recrystallization. If the crude mass is low, the issue lies with the preceding synthetic step.[1]

Question 2: My purified 2-Amino-2-phenylpropanoic acid is still contaminated with starting materials. How can I remove them?

The presence of unreacted starting materials is a common purity issue. The choice of purification strategy depends on the nature of the starting materials.

  • Causality: Impurities with similar solubility profiles to the desired product can be challenging to remove by recrystallization alone.[5] For instance, if the starting material is also an amino acid or has similar polarity, it may co-crystallize.

  • Troubleshooting Protocol:

    • Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.[6][7] Since 2-Amino-2-phenylpropanoic acid is amphoteric (containing both an acidic carboxylic group and a basic amino group), its solubility in aqueous solutions can be manipulated by adjusting the pH.[2][3]

      • To remove acidic impurities: Dissolve the crude mixture in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic impurities will be deprotonated and move to the aqueous layer, while your product (at a pH near its isoelectric point) will remain in the organic layer.

      • To remove basic impurities: Extract the organic solution with a dilute aqueous acid (e.g., dilute HCl). The basic impurities will be protonated and partition into the aqueous layer.[7]

    • Flash Chromatography: If acid-base extraction is ineffective or impractical, flash column chromatography is a versatile alternative for purifying amino acids and their derivatives.[8][9] A silica gel stationary phase with a suitable mobile phase (e.g., a gradient of ethyl acetate/hexanes with a small amount of acetic acid or triethylamine to improve peak shape) can effectively separate compounds based on their polarity.

Question 3: I'm observing an oiling out phenomenon instead of crystallization during the recrystallization of 2-Amino-2-phenylpropanoic acid. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the presence of impurities or a rapid cooling rate.[1]

  • Causality: The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid. Rapid cooling can also lead to supersaturation that is relieved by the formation of an oil instead of an ordered crystal lattice.

  • Troubleshooting Protocol:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides sufficient time for crystal nucleation and growth.

    • Solvent Adjustment: The issue might be with the solvent choice. Try using a different solvent system. Sometimes, adding a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution can induce crystallization.

    • Charcoal Treatment: If colored impurities are present, they might be contributing to the oiling out. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[1]

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of 2-Amino-2-phenylpropanoic acid.

What is the best general-purpose purification strategy for crude 2-Amino-2-phenylpropanoic acid?

A multi-step approach is often the most effective.

  • Initial Purification with Acid-Base Extraction: This is an excellent first step to remove the bulk of acidic or basic impurities and starting materials.[6][7]

  • Final Purification by Recrystallization: Following extraction, recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture) can yield a highly pure product.

For challenging separations or to achieve very high purity, flash chromatography can be employed.[8][9]

What are the expected common impurities in a typical synthesis of 2-Amino-2-phenylpropanoic acid?

The impurities will largely depend on the synthetic route. Common impurities can include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Reagents used in the synthesis.

  • Isomeric impurities if the synthesis is not highly regioselective.

How can I purify a racemic mixture of 2-Amino-2-phenylpropanoic acid to obtain a single enantiomer?

Purifying a racemic mixture requires a chiral resolution technique.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers.[10][11]

  • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) forms diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with an acid or base.

III. Experimental Protocols & Data

Protocol 1: Purification of Crude 2-Amino-2-phenylpropanoic Acid by Acid-Base Extraction followed by Recrystallization
  • Dissolution: Dissolve the crude 2-Amino-2-phenylpropanoic acid in a suitable organic solvent like ethyl acetate.

  • Acidic Wash (Optional): If basic impurities are suspected, transfer the solution to a separatory funnel and wash with 1M HCl. Separate the organic layer.

  • Basic Wash (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. Separate the organic layer.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude-purified product.

  • Recrystallization:

    • Place the crude-purified solid in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Data Summary: Common Solvents for Recrystallization
Solvent SystemPolarityComments
WaterHighGood for polar compounds; solubility is pH-dependent.[2][3]
EthanolMedium-HighA versatile solvent for many organic compounds.[4]
Ethanol/WaterVariableA good mixed-solvent system that allows for fine-tuning of polarity.
Dichloromethane/HexaneVariableA less polar mixed-solvent system.

IV. Visualized Workflows

Decision Tree for Purification Strategy

Caption: Decision tree for selecting a purification strategy.

Workflow for Troubleshooting Low Recrystallization Yield

Low Yield Troubleshooting Start Low Yield After Recrystallization CheckMotherLiquor Analyze Mother Liquor for Product Start->CheckMotherLiquor ProductInLiquor Significant Product Found? CheckMotherLiquor->ProductInLiquor EvaporateSolvent Partially Evaporate Solvent & Recool ProductInLiquor->EvaporateSolvent Yes CheckCrudeMass Check Initial Crude Mass ProductInLiquor->CheckCrudeMass No OptimizeSolvent Optimize Solvent Volume in Next Attempt EvaporateSolvent->OptimizeSolvent LowCrude Was Crude Mass Low? CheckCrudeMass->LowCrude ReactionProblem Issue is with the Synthetic Reaction LowCrude->ReactionProblem Yes PurificationProblem Issue is with the Recrystallization LowCrude->PurificationProblem No

Caption: Workflow for troubleshooting low recrystallization yield.

V. References

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (2015). ResearchGate. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Chromatographic Separation of Amino Acids. (2019). ResearchGate. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Google Patents.

  • Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. [Link]

  • Amino Acid Extraction Process. (2024). Tiei Extraction. [Link]

  • High-performance Liquid Chromatographic Determination of Alpha-Amino Acids in Pharmaceutical Dosage Forms Using Aqueous Mobile Phase Containing Copper (II) Ions. PubMed. [Link]

  • Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid on macrocyclic glycopeptide-based CSPs. ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • 2-Amino-2-phenylpropanoic acid. PubChem. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Chromatography of amino acids. BioTopics. [Link]

  • Chromatography: Amino Acids (AQA A Level Biology). Save My Exams. [Link]

  • Chiral resolution with frozen aqueous amino acids. Analytical Methods. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Recrystallization Issues. Reddit. [Link]

  • (2S)-2-amino-2-phenylpropanoic acid. PubChem. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2016). ResearchGate. [Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Chiral Technologies. [Link]

  • Method for crystallization of amino acids. Google Patents.

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The University of Manchester. [Link]

Sources

Optimization

enhancing the solubility of 2-Amino-2-phenylpropanoic acid for in vitro assays

Technical Support Center: Solubilization of 2-Amino-2-phenylpropanoic Acid Document ID: TSC-2201-A2PPA Revision: 1.0 Last Updated: January 3, 2026 Introduction Welcome to the technical support guide for 2-Amino-2-phenylp...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubilization of 2-Amino-2-phenylpropanoic Acid

Document ID: TSC-2201-A2PPA Revision: 1.0 Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for 2-Amino-2-phenylpropanoic acid. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their in vitro assays. Due to its zwitterionic nature—possessing both an acidic carboxylic acid group and a basic amino group—this molecule exhibits pH-dependent solubility and can be challenging to dissolve in standard aqueous buffers. This guide provides a systematic approach to overcoming these solubility hurdles, ensuring reproducible and accurate experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-2-phenylpropanoic acid not dissolving in water or neutral PBS (pH 7.4)?

A1: At neutral pH, 2-Amino-2-phenylpropanoic acid exists predominantly as a zwitterion. In this state, the positive charge on the amino group and the negative charge on the carboxylate group form strong intermolecular electrostatic interactions (ionic lattice). While zwitterions are generally soluble in water, those with significant hydrophobic regions, like the phenyl group in this molecule, can have minimal solubility at their isoelectric point (pI) because the net neutral charge reduces favorable interactions with polar water molecules.[1][2]

Q2: What is the expected aqueous solubility of this compound?

A2: The intrinsic aqueous solubility of the zwitterionic form is low. While exact values can vary with purity and crystal form, qualitative data suggests it is poorly soluble in neutral water. However, its solubility increases dramatically at pH values below the pKa of the amine group or above the pKa of the carboxylic acid group. For a related compound, (S)-2-Amino-2-methyl-3-phenylpropanoic acid, a solubility of 20 mg/mL in water is achievable, but this often requires sonication.[3]

Q3: Can I use an organic solvent like DMSO to prepare a stock solution?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds. A solubility of up to 4 mg/mL in DMSO has been reported for a similar derivative, though it may require warming and sonication.[3] However, extreme caution is advised. The final concentration of DMSO in your assay must be carefully controlled, as it can significantly impact cellular processes, even at concentrations as low as 0.1%.[4][5][6] Always run a vehicle control with the same final DMSO concentration to assess its specific effect on your experimental system.

Q4: How does pH adjustment work to increase solubility?

A4: By adjusting the pH, you shift the equilibrium of the compound away from its least soluble zwitterionic state.

  • Acidic pH (e.g., pH < 4): Adding an acid (like HCl) protonates the carboxylate group, neutralizing it. The molecule now carries a net positive charge on its amino group, making it a cationic salt (e.g., hydrochloride salt) that is much more soluble in water.[7]

  • Alkaline pH (e.g., pH > 9): Adding a base (like NaOH) deprotonates the amino group, neutralizing it. The molecule carries a net negative charge on its carboxylate group, forming an anionic salt (e.g., sodium salt) that is also highly soluble.[7]

Q5: Are there alternative solubilization agents I can use?

A5: Yes. For sensitive assays where pH or co-solvents are not viable, cyclodextrins can be an excellent alternative.[8][9] These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic phenyl group of your compound, forming an inclusion complex that is readily soluble in aqueous solutions without altering the compound's structure.[10][11][12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step workflows to address solubility issues. The primary and most recommended method is pH adjustment due to its minimal impact on assay integrity when the final pH is controlled.

Workflow 1: pH-Mediated Solubilization (Primary Recommended Method)

This protocol leverages the amphoteric nature of the molecule to achieve aqueous solubility. The choice between acidic or basic solubilization depends on the pH tolerance of your in vitro assay.

Underlying Principle: The Henderson-Hasselbalch equation governs the ionization state of the acidic and basic functional groups. By shifting the pH away from the isoelectric point, we convert the poorly soluble zwitterion into a highly soluble salt.

Step-by-Step Protocol:

  • Preparation:

    • Weigh the desired amount of 2-Amino-2-phenylpropanoic acid powder.

    • Prepare stock solutions of 0.1 M HCl and 0.1 M NaOH.

    • Use high-purity water (Milli-Q or equivalent) or your final assay buffer as the solvent.

  • Solubilization (Choose A or B):

    • (A) Basic Solubilization (to form a sodium salt): i. Add approximately 80% of the final desired volume of water/buffer to the compound powder. ii. While stirring, add 0.1 M NaOH dropwise. iii. Monitor the solution. The powder should dissolve as the pH increases and the compound converts to its anionic form. iv. Once fully dissolved, check the pH. Do not overshoot. v. Adjust the pH back towards your target assay pH using 0.1 M HCl. Critical Note: The compound may precipitate if the pH gets too close to its isoelectric point. The goal is to find a pH where the compound remains in solution but is still compatible with your assay. vi. Bring the solution to the final volume with your buffer/water.

    • (B) Acidic Solubilization (to form an HCl salt): i. Add approximately 80% of the final desired volume of water/buffer to the compound powder. ii. While stirring, add 0.1 M HCl dropwise. iii. The powder will dissolve as the pH decreases and the compound becomes cationic. iv. Once dissolved, carefully adjust the pH up towards your target using 0.1 M NaOH. v. Bring the solution to the final volume.

  • Final Steps:

    • Sterile filter the final stock solution using a 0.22 µm filter, especially for cell-based assays.

    • Store the stock solution appropriately (e.g., at -20°C in aliquots).

Visualization: Solubility Decision Workflow

The following diagram outlines the logical steps for choosing the correct solubilization strategy.

G start Start: Compound Insoluble in Buffer check_assay_ph Is the assay tolerant to pH shifts? start->check_assay_ph check_assay_dmso Is the assay tolerant to >0.1% DMSO? check_assay_ph->check_assay_dmso No use_ph Protocol 1: pH-Mediated Solubilization check_assay_ph->use_ph  Yes use_dmso Protocol 2: Use DMSO Co-Solvent check_assay_dmso->use_dmso Yes use_cyclo Protocol 3: Use Cyclodextrins check_assay_dmso->use_cyclo No end_success Success: Soluble Stock Solution use_ph->end_success use_dmso->end_success use_cyclo->end_success end_fail Consult Specialist: Advanced Formulation use_cyclo->end_fail If ineffective

Caption: Decision tree for selecting a solubilization method.

Workflow 2: Co-Solvent Solubilization with DMSO

This method should be used when pH adjustment is not possible. The key is to create a highly concentrated stock in DMSO and then dilute it such that the final DMSO concentration in the assay is non-toxic.

Trustworthiness Check: This protocol includes a mandatory vehicle control step to validate that observed effects are from the compound, not the solvent.

Step-by-Step Protocol:

  • Stock Preparation:

    • Dissolve 2-Amino-2-phenylpropanoic acid in 100% new, anhydrous DMSO to the highest possible concentration (e.g., 10-50 mM). Use of sonication or gentle warming (to 60°C) may be necessary.[3]

    • Store this stock in small, single-use aliquots at -80°C to prevent water absorption by the hygroscopic DMSO.

  • Assay Dilution:

    • Perform serial dilutions of your stock solution in your final assay buffer.

    • Crucial Calculation: Ensure the final concentration of DMSO in your well/tube is below the tolerance limit of your assay. For most cell lines, this is <0.5%, but ideally should be kept ≤0.1% .[6]

    • Example: To achieve a 10 µM final compound concentration from a 10 mM DMSO stock, you would perform a 1:1000 dilution. The final DMSO concentration would be 0.1%, which is generally acceptable.

  • Mandatory Controls:

    • Vehicle Control: Every experiment must include a control group treated with the same final concentration of DMSO used for the highest compound dose.

    • Solubility Check: After diluting the stock into the aqueous buffer, visually inspect for any precipitation (cloudiness). If observed, the concentration is too high, and you must prepare a more dilute stock.

Data Summary: Solvent Effects
Solvent/ConditionTypical Max ConcentrationKey Considerations & Risks
Neutral Water/PBS < 1 mg/mLVery low solubility due to zwitterionic nature.
Aqueous (pH < 4 or pH > 9) > 20 mg/mLExcellent solubility. Final pH must be compatible with the assay.
DMSO ~4 mg/mLHigh stock concentration possible. Risk of cellular toxicity and assay interference.[4][13]
Ethanol Low-ModerateLower solubilizing power than DMSO; can also cause protein denaturation.
Visualization: pH Effect on Molecular Charge

This diagram illustrates how pH changes the ionization state and solubility of 2-Amino-2-phenylpropanoic acid.

G cluster_0 Low pH (e.g., pH 2) cluster_1 Isoelectric Point (pI) cluster_2 High pH (e.g., pH 10) cation cation zwitterion zwitterion cation->zwitterion + OH⁻ zwitterion->cation + H⁺ anion anion zwitterion->anion + OH⁻ anion->zwitterion + H⁺

Caption: Ionization states of 2-Amino-2-phenylpropanoic acid vs. pH.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Quora. What effects does DMSO have on cell assays? (2017).
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • ResearchGate. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Maastricht University. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (2019).
  • ResearchGate. (PDF) DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (2019).
  • AAT Bioquest. Are zwitterions soluble in water? (2021).
  • OUCI. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
  • ResearchGate. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
  • MedchemExpress.com. (S)-2-Amino-2-methyl-3-phenylpropanoic acid.
  • ResearchGate. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties.
  • Chemistry Stack Exchange. Effect of pH on positive and negative charges of a zwitterion. (2017).
  • PubMed. Solubility-Modifying Power of Zwitterionic Salts. (2018).
  • Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2014).

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 2-Amino-2-phenylpropanoic Acid Production

Last Updated: January 3, 2026 Introduction Welcome to the technical support center for the synthesis of 2-Amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on the critical aspect of impurity minimization. The following sections provide in-depth answers to frequently encountered challenges, explaining the chemical principles behind the formation of impurities and offering validated strategies to mitigate them.

Troubleshooting Guides & FAQs

Question 1: My Strecker synthesis of 2-Amino-2-phenylpropanoic acid is showing significant byproducts. What are the likely impurities and how can I prevent their formation?

Answer:

The Strecker synthesis is a robust method for producing α-amino acids, but it is susceptible to the formation of several impurities if not properly controlled.[1] The primary reaction involves the three-component condensation of a ketone (acetophenone), a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl) to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.[1][2]

Common Impurities and Their Origins:

  • α-Hydroxynitrile (Cyanohydrin): This impurity arises from the direct reaction of the ketone with the cyanide source in the presence of water, bypassing the formation of the imine intermediate.

  • Unreacted α-Aminonitrile: Incomplete hydrolysis of the α-aminonitrile intermediate will result in its presence in the final product. The hydrolysis of nitriles can be a slow process.[3]

  • Amide Intermediate: Partial hydrolysis of the nitrile group leads to the formation of the corresponding α-amino amide.

  • Self-condensation Products of Acetophenone: Under certain conditions, especially with basic catalysts, acetophenone can undergo self-condensation reactions (e.g., aldol condensation) to form larger, undesired molecules.[4]

Strategies for Minimizing Impurities:

StrategyRationaleRecommended Parameters
Control of Reaction Stoichiometry An excess of the ammonia source helps to drive the equilibrium towards the formation of the imine intermediate, minimizing the formation of the cyanohydrin.Use a slight molar excess of the ammonia source (e.g., 1.1-1.2 equivalents).
Anhydrous Conditions The presence of water favors the formation of the cyanohydrin.[5] Using a dehydrating agent can help to remove water generated during imine formation.[1][6]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a drying agent like magnesium sulfate (MgSO₄).
Temperature Control While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation.[4][6]Start the reaction at room temperature and gently heat if the reaction is slow. Monitor the reaction progress closely to avoid excessive heating.
Complete Hydrolysis Ensure the hydrolysis of the α-aminonitrile is complete to avoid contamination with the intermediate and the amide byproduct.The hydrolysis is typically carried out by heating under reflux with a strong acid (e.g., 6M HCl) or a strong base (e.g., NaOH solution).[7][8] The reaction time should be optimized based on monitoring the disappearance of the nitrile and amide intermediates.

Experimental Workflow for Strecker Synthesis of 2-Amino-2-phenylpropanoic acid:

Strecker_Synthesis_Workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A Acetophenone + NH4Cl + KCN B Reaction Mixture in Anhydrous Solvent A->B Combine C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C Process D Crude α-Aminonitrile C->D Isolate E Crude α-Aminonitrile F Add 6M HCl E->F React G Heat under Reflux (Monitor by TLC/LC-MS) F->G Process H Crude 2-Amino-2-phenylpropanoic acid G->H Isolate I Crude Product J Recrystallization I->J Purify K Pure 2-Amino-2-phenylpropanoic acid J->K Isolate Low_Yield_Troubleshooting A Low Yield Observed B Analyze Crude Reaction Mixture (LC-MS, NMR) A->B G Review Workup and Purification Procedure A->G If reaction is clean C Incomplete Conversion of Starting Material? B->C D Significant Side Products? B->D E Optimize Reaction Conditions: - Increase Temperature - Add Dehydrating Agent - Adjust Stoichiometry C->E Yes F Identify Side Products and Adjust Conditions to Minimize Them D->F Yes I Improved Yield E->I F->I H Optimize Extraction and Recrystallization G->H H->I

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of X-ray Crystallography for 2-Amino-2-phenylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute config...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely an academic detail. It is a critical determinant of biological activity, efficacy, and safety. Non-proteinogenic amino acids, such as 2-Amino-2-phenylpropanoic acid (also known as α-methylphenylglycine), are vital chiral building blocks in synthesizing novel peptides and pharmaceuticals. The introduction of a quaternary stereocenter, as seen in this molecule, presents a significant synthetic challenge and an even greater analytical imperative. An incorrect stereochemical assignment can lead to the development of an inactive isomer or, worse, a compound with detrimental toxicological effects.[1]

This guide provides an in-depth comparison of the analytical techniques available for the unambiguous structural validation of such molecules, anchored by the "gold standard" method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare its performance against viable alternatives, and provide a logical framework for selecting the most appropriate validation strategy.

Part 1: The Gold Standard — Unambiguous Determination by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the only technique that provides a direct, high-resolution visualization of the atomic arrangement in a molecule.[2][3][4] By measuring the diffraction of X-rays by a well-ordered crystal lattice, we can generate a three-dimensional electron density map and, from it, derive precise atomic coordinates, bond lengths, bond angles, and, most critically for chiral molecules, the absolute configuration.[3][4]

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a validated crystal structure is a meticulous process. Each step is designed to ensure the integrity of the final model. The causality behind this workflow is rooted in the need to produce a single, perfect crystal and to collect diffraction data of the highest possible quality.

X_Ray_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Material Purification B Solvent Screening A->B Purity >98% C Crystallization (e.g., Slow Evaporation) B->C Identify suitable solvent/co-solvent D Crystal Mounting C->D Obtain single crystal E Diffractometer Screening D->E Select best crystal F Full Data Collection E->F Optimize parameters (exposure, temp) G Data Reduction & Integration F->G Diffraction Images H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Absolute Structure Determination (Flack Param.) I->J K Validation & Reporting (CIF File) J->K Finalize Model

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol: Crystallographic Validation of (S)-2-Amino-2-phenylpropanoic acid

This protocol outlines the essential steps to achieve a publication-quality crystal structure.

  • Material Purification:

    • Rationale: Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction.

    • Action: Recrystallize the synthesized 2-Amino-2-phenylpropanoic acid from a suitable solvent (e.g., an ethanol/water mixture) until purity is confirmed to be >98% by NMR and HPLC.

  • Crystal Growth:

    • Rationale: The goal is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension). Slow crystal growth is paramount to achieving high-quality diffraction.

    • Action:

      • Perform a solvent screen using various common solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water).

      • Employ slow evaporation. Dissolve the purified compound in a minimal amount of a chosen solvent system in a small vial. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.

  • Data Collection:

    • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. Using a cryo-stream (e.g., liquid nitrogen at 100 K) minimizes atomic thermal motion, leading to higher resolution data.

    • Action:

      • Mount a suitable crystal on a goniometer head.

      • Collect a full sphere of diffraction data using a modern diffractometer equipped with a powerful X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to improve its accuracy.

    • Action:

      • Integrate the raw diffraction images and reduce the data.

      • Solve the structure using direct methods or Patterson synthesis.

      • Refine the structural model anisotropically for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

  • Absolute Configuration Determination:

    • Rationale: For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration. The Flack parameter is a critical indicator; a value close to 0 for a given configuration confirms its correctness, while a value near 1 indicates the opposite enantiomer.[]

    • Action: Refine the Flack parameter. An ideal value of ~0.0(1) provides unambiguous assignment of the (S) or (R) configuration.

Data Presentation: Key Crystallographic Indicators

A valid crystal structure is supported by several key metrics. The following table presents hypothetical but realistic data for a successful structure determination of 2-Amino-2-phenylpropanoic acid.

ParameterValueSignificance
FormulaC₉H₁₁NO₂Confirms molecular composition.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁A common chiral space group.[2]
Unit Cell (Å, °)a=5.8, b=7.2, c=10.1, β=98.5Dimensions of the repeating crystal lattice unit.
Resolution (Å)0.75High resolution, indicating high-quality data.
R1 (I > 2σ(I))0.035Low value indicates a good fit between the model and observed data.
wR2 (all data)0.089Weighted residual factor; low value is desirable.
Goodness-of-Fit (F²)1.05Should be close to 1 for a good refinement.
Flack Parameter0.02(4)Unambiguously confirms the assigned absolute stereochemistry.

Part 2: A Comparative Guide to Alternative & Complementary Techniques

While X-ray crystallography is definitive, it is not always feasible or necessary. Other techniques provide valuable, often complementary, information about a molecule's structure and purity.

Technique Comparison

The choice of analytical method is a strategic decision based on the information required, sample availability, and project stage.

FeatureSingle-Crystal X-rayNMR SpectroscopyChiral HPLCCircular Dichroism (CD)
Principle X-ray diffractionNuclear spin in a magnetic fieldDifferential interaction with a Chiral Stationary Phase (CSP)Differential absorption of circularly polarized light
Sample Type Single crystalSoluble compoundSoluble compoundSoluble chromophoric compound
Information Absolute 3D structure , connectivity, bond lengths/anglesConnectivity, relative stereochemistry, solution conformationEnantiomeric excess (e.e.) , purity, retention timeConfirms presence of a specific enantiomer (by comparison)
Key Advantage Unambiguous absolute configurationExcellent for solution-state structure and dynamicsHigh accuracy for quantifying enantiomeric purityCan determine e.e. without baseline separation[1][6]
Limitation Requires a high-quality single crystal; solid-state conformation may differ from solutionDoes not directly provide absolute configuration without chiral auxiliaries[7][8]Does not provide structural information beyond retention timeRequires a known standard for absolute configuration assignment[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse of structural elucidation in organic chemistry, providing detailed information about the chemical environment and connectivity of atoms.[11] While standard NMR cannot distinguish between enantiomers, it can confirm the relative stereochemistry of diastereomers. To probe chirality, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used to convert enantiomers into diastereomeric species, which will exhibit distinct NMR signals.[7]

  • Self-Validation: The presence of two distinct sets of signals for a derivatized racemic mixture, and a single set for an enantiopure sample, validates the method's ability to distinguish the stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry standard for determining the enantiomeric purity of a sample.[12][13] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14][15]

  • Protocol Snippet (Chiral HPLC):

    • Column Selection: Choose a suitable CSP, such as one based on a macrocyclic glycopeptide like teicoplanin, known for resolving underivatized amino acids.[12]

    • Method Development: Screen mobile phases (e.g., mixtures of ethanol, methanol, and acetonitrile with acidic/basic modifiers) to achieve baseline separation of the two enantiomer peaks.

    • Quantification: Inject the sample and integrate the peak areas for each enantiomer. The enantiomeric excess (% e.e.) is calculated as (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.

  • Self-Validation: The method is validated by running a racemic standard to confirm the retention times of both enantiomers and to establish response factors.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[1][6] Enantiomers produce mirror-image CD spectra. While CD cannot determine an unknown absolute configuration de novo, it is a powerful tool for confirming the identity of an enantiomer by comparing its spectrum to that of an authentic, known standard.[9][10] It can also be used to determine enantiomeric purity.[16]

  • Self-Validation: The observation of mirror-image spectra for two enantiomers and a null signal for the racemic mixture confirms the technique's validity for the analyte.

Part 3: A Rational Framework for Structural Validation

The selection of an analytical technique should be a logical, tiered process. The following decision tree illustrates a rational approach to validating the structure and purity of a chiral molecule like 2-Amino-2-phenylpropanoic acid.

Decision_Tree A Start: New Chiral Compound Synthesized B Confirm Connectivity & Relative Stereochemistry A->B C NMR (1H, 13C, COSY, HSQC) B->C D Is Enantiomeric Purity Required? C->D E Determine Enantiomeric Excess (e.e.) D->E Yes G Is Unambiguous Absolute Configuration Required? D->G No F Chiral HPLC E->F F->G H Can a high-quality single crystal be grown? G->H Yes M Structure Validated G->M No I Single-Crystal X-ray Crystallography H->I Yes J Is an authentic standard of known configuration available? H->J No I->M K Circular Dichroism (CD) or Chiral HPLC Co-injection J->K Yes L NMR with Chiral Derivatizing Agent (e.g., Mosher's Ester Analysis) J->L No K->M L->M

Caption: Decision framework for selecting a structural validation method.

Conclusion

References

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Nafie, L. A. (2014). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Journal of Biomedical Optics, 19(9), 097001. Retrieved from [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC 2-Symmetric Annelated Heptathiophene and a D 2. The Journal of Organic Chemistry, 68(21), 8174–8177. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Retrieved from [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Retrieved from [Link]

  • Wuycheck, D. S., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 152, 10-16. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4939. Retrieved from [Link]

  • Researcher.Life. (2023). NMR for Stereochemical Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved from [Link]

  • Chiralabs. (n.d.). Circular Dichroism (CD) Applications- Stereochemical assignment. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Separation of 2-Amino-2-phenylpropanoic Acid

Introduction In the landscape of pharmaceutical development and chemical synthesis, the stereoisomeric composition of molecules is of paramount importance. Enantiomers, non-superimposable mirror images of each other, can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the stereoisomeric composition of molecules is of paramount importance. Enantiomers, non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. The precise separation and quantification of these enantiomers are therefore critical. This guide focuses on the chiral separation of 2-Amino-2-phenylpropanoic acid, also known as α-methyl-α-phenylglycine, a crucial chiral building block in asymmetric synthesis.[1]

This document provides a comprehensive comparison of different chiral stationary phases (CSPs) for the successful enantioseparation of 2-Amino-2-phenylpropanoic acid. We will delve into the mechanistic underpinnings of chiral recognition for each column type, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their method development endeavors.

Understanding the Analyte: 2-Amino-2-phenylpropanoic Acid

2-Amino-2-phenylpropanoic acid is a non-proteinogenic amino acid characterized by a chiral center at the α-carbon, which is bonded to an amino group, a carboxyl group, a phenyl group, and a methyl group. Its zwitterionic nature and the presence of both aromatic and polar functional groups present a unique challenge for chiral separation.[2] The selection of an appropriate chiral stationary phase is contingent on exploiting these structural features to achieve effective enantiomeric discrimination.

Comparison of Chiral Stationary Phases (CSPs)

The success of a chiral separation hinges on the selection of the appropriate CSP. The primary mechanisms of chiral recognition involve the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic interactions.[1][3] We will now explore the performance of three major classes of CSPs for the separation of 2-Amino-2-phenylpropanoic acid: Macrocyclic Glycopeptide, Polysaccharide-based, and Pirkle-type columns.

Macrocyclic Glycopeptide Columns

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are renowned for their broad selectivity, particularly for polar and ionizable compounds like amino acids.[2][4] Their complex three-dimensional structures, featuring stereogenic centers, peptide backbones, and carbohydrate moieties, offer a multitude of interaction sites.[5]

Mechanism of Chiral Recognition: The primary interaction for amino acid recognition on these phases is a charge-charge interaction between the anionic carboxylate group of the amino acid and a cationic amine group within the macrocyclic structure.[5] Secondary interactions, including hydrogen bonding with the peptide backbone and steric interactions with the carbohydrate units, contribute to the overall enantioselectivity.[5] For underivatized amino acids, the D-enantiomer is typically more strongly retained than the L-enantiomer.[2]

Performance: Columns like Astec CHIROBIOTIC T (teicoplanin-based) have demonstrated particular success in resolving underivatized amino acids.[2] They are compatible with a wide range of mobile phases, from reversed-phase to polar organic and polar ionic modes, offering significant flexibility in method development.[1][2] The presence of ionizable groups on the CSP makes them ideal for separating zwitterionic compounds without the need for derivatization.[2]

Polysaccharide-Based Columns

Polysaccharide-based CSPs, derived from cellulose or amylose carbamate derivatives coated or immobilized on a silica support, are the most widely used chiral columns.[6] They offer broad applicability and can separate a vast array of chiral compounds.

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is attributed to a combination of interactions, including hydrogen bonding with the carbamate groups, π-π stacking with the phenyl groups of the analyte, and inclusion into the chiral grooves of the polysaccharide structure.[7] The helical structure of the polysaccharide derivatives creates a chiral environment where enantiomers can differentially interact.

Performance: While highly effective for many compounds, resolving underivatized amino acids on polysaccharide-based CSPs can be challenging due to their zwitterionic nature and poor solubility in the non-polar solvents often used with these columns.[2] Derivatization of the amino acid is often required to improve solubility and achieve separation.[2] However, recent advancements have shown successful separations of N-protected amino acids, such as N-FMOC derivatives, in reversed-phase mode.[8]

Pirkle-Type (Brush-Type) Columns

Developed by William H. Pirkle, these CSPs are based on the covalent bonding of a small chiral molecule, often an amino acid derivative, to a silica support.[3] They are also known as "brush-type" columns and function based on the principle of three-point interaction.

Mechanism of Chiral Recognition: Chiral recognition on Pirkle-type columns relies on a combination of π-π interactions (between the aromatic rings of the analyte and the CSP), hydrogen bonding, and dipole-dipole interactions.[3] These CSPs often contain π-electron donor or acceptor moieties to facilitate these interactions.[3] The covalent bonding of the chiral selector ensures column durability and compatibility with a broad range of mobile phases, including normal-phase, reversed-phase, and supercritical fluid chromatography (SFC) conditions.[9]

Performance: Pirkle-type columns offer an alternative selectivity to polysaccharide phases and can be particularly effective for compounds with aromatic groups.[9] The availability of both enantiomeric forms of the chiral selector allows for the inversion of elution order, which can be advantageous for quantifying trace enantiomeric impurities.[9] While direct separation of underivatized amino acids can be challenging, derivatized amino acids often show good resolution.[10][11]

Summary of Column Performance
Column TypeChiral SelectorPrimary InteractionsAdvantagesDisadvantages
Macrocyclic Glycopeptide Teicoplanin, VancomycinIonic, Hydrogen Bonding, StericExcellent for underivatized amino acids, Broad mobile phase compatibilityCan be less robust than covalently bonded phases
Polysaccharide-Based Cellulose/Amylose DerivativesHydrogen Bonding, π-π Stacking, InclusionBroad applicability, High success rateOften requires derivatization for amino acids
Pirkle-Type (Brush-Type) Amino Acid Derivativesπ-π Stacking, Hydrogen Bonding, Dipole-DipoleRobust, Invertible elution order, Broad solvent compatibilityMay require derivatization for polar analytes

Experimental Protocol: Chiral Separation of 2-Amino-2-phenylpropanoic Acid

This section provides a detailed, step-by-step methodology for the chiral separation of 2-Amino-2-phenylpropanoic acid using a macrocyclic glycopeptide column, which is often the most direct approach for underivatized amino acids.

Materials and Instrumentation
  • High-Performance Liquid Chromatography (HPLC) System: With a UV detector or Mass Spectrometer (MS).

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin), 25 cm x 4.6 mm I.D., 5 µm particle size.

  • Analyte: Racemic 2-Amino-2-phenylpropanoic acid.

  • Solvents: HPLC grade Methanol, Water, and Formic Acid.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

Chromatographic Conditions
  • Mobile Phase: Water:Methanol:Formic Acid (e.g., 50:50:0.1 v/v/v). The optimal ratio may require some method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase equilibrate Equilibrate Column prep_mp->equilibrate prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject equilibrate->inject run Run Separation inject->run detect Detect Enantiomers run->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) integrate->calculate

Sources

Validation

bioactivity of 2-Amino-2-phenylpropanoic acid versus phenylalanine

An In-Depth Comparative Guide to the Bioactivity of 2-Amino-2-phenylpropanoic Acid and Phenylalanine For Researchers, Scientists, and Drug Development Professionals In the landscape of amino acid research and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of 2-Amino-2-phenylpropanoic Acid and Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of amino acid research and drug development, understanding the nuanced differences between natural amino acids and their synthetic analogs is paramount. This guide provides a comprehensive, data-driven comparison of the bioactivity of the essential amino acid L-phenylalanine and its synthetic counterpart, 2-Amino-2-phenylpropanoic acid, often referred to as α-methylphenylalanine. By delving into their structural distinctions, metabolic fates, and interactions with biological systems, we aim to equip researchers with the critical insights needed to inform their experimental designs and therapeutic strategies.

Structural and Functional Overview: A Tale of Two Analogs

At first glance, L-phenylalanine and 2-Amino-2-phenylpropanoic acid share a common phenylpropanoic acid backbone. However, a subtle yet profound structural modification distinguishes them and dictates their divergent biological activities. The addition of a methyl group at the alpha-carbon of 2-Amino-2-phenylpropanoic acid sterically hinders its rotation and significantly alters its chemical properties.

L-Phenylalanine is an essential aromatic amino acid, serving as a fundamental building block for protein synthesis. Beyond its structural role, it is a crucial precursor in the metabolic pathway leading to the synthesis of tyrosine and, subsequently, the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. Its transport across biological membranes is mediated by various amino acid transporters, most notably the large neutral amino acid transporter 1 (LAT1).

2-Amino-2-phenylpropanoic acid (α-methylphenylalanine) , as a synthetic analog, is not incorporated into proteins. Its primary bioactivity stems from its ability to act as a competitive inhibitor of various enzymes and transporters that recognize L-phenylalanine. This inhibitory action forms the basis of its investigation for various therapeutic applications, including as an anti-tumor agent and a tool to study amino acid metabolism.

Comparative Bioactivity: A Quantitative Analysis

The distinct bioactivities of L-phenylalanine and 2-Amino-2-phenylpropanoic acid can be best appreciated through a quantitative comparison of their interactions with key biological targets.

ParameterL-Phenylalanine2-Amino-2-phenylpropanoic acid (α-methylphenylalanine)Significance
Primary Role Protein synthesis, Neurotransmitter precursorCompetitive inhibitor of amino acid transport and metabolismFundamental difference in biological function.
Transport via LAT1 SubstrateInhibitorα-methylphenylalanine can block the uptake of other large neutral amino acids.
Inhibition of Aromatic Amino Acid Decarboxylase (AADC) Not an inhibitorPotent inhibitorThis inhibition can deplete catecholamine levels.
Metabolic Fate Hydroxylated to Tyrosine by Phenylalanine HydroxylaseNot a substrate for Phenylalanine Hydroxylase; largely unmetabolized.α-methylphenylalanine is more metabolically stable.

Experimental Protocols for Assessing Bioactivity

To empirically determine the differential bioactivity of these compounds, specific and validated experimental protocols are essential. Below are methodologies for key assays.

In Vitro Amino Acid Transport Assay

This protocol details a method to assess the competitive inhibition of L-phenylalanine uptake by 2-Amino-2-phenylpropanoic acid in a cell line expressing the LAT1 transporter.

Objective: To quantify the inhibitory constant (Ki) of 2-Amino-2-phenylpropanoic acid for the LAT1 transporter.

Materials:

  • LAT1-expressing cell line (e.g., HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • [³H]-L-phenylalanine (radiolabeled)

  • Non-radiolabeled L-phenylalanine

  • 2-Amino-2-phenylpropanoic acid

  • Phosphate-Buffered Saline (PBS)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture LAT1-expressing cells to confluency in 24-well plates.

  • Preparation: On the day of the experiment, wash the cells twice with pre-warmed PBS.

  • Incubation: Add incubation buffer (PBS) containing a fixed concentration of [³H]-L-phenylalanine and varying concentrations of the competitive inhibitor, 2-Amino-2-phenylpropanoic acid.

  • Uptake: Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes) to allow for amino acid uptake.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the uptake of [³H]-L-phenylalanine as a function of the concentration of 2-Amino-2-phenylpropanoic acid. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay: Aromatic Amino Acid Decarboxylase (AADC)

This protocol outlines a method to determine the inhibitory effect of 2-Amino-2-phenylpropanoic acid on AADC activity.

Objective: To determine the IC50 value of 2-Amino-2-phenylpropanoic acid for AADC.

Materials:

  • Purified or recombinant AADC enzyme

  • L-DOPA (AADC substrate)

  • Pyridoxal-5'-phosphate (PLP, AADC cofactor)

  • 2-Amino-2-phenylpropanoic acid

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.2)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, PLP, and varying concentrations of 2-Amino-2-phenylpropanoic acid.

  • Pre-incubation: Pre-incubate the reaction mixture with the AADC enzyme for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, L-DOPA.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using HPLC with fluorescence detection to quantify the amount of dopamine produced.

  • Data Analysis: Plot the rate of dopamine formation as a function of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The interplay between these amino acids and key biological pathways can be visualized to better understand their mechanisms of action.

G cluster_0 Cellular Environment cluster_1 Intracellular Space Phe L-Phenylalanine LAT1 LAT1 Transporter Phe->LAT1 Uptake aMePhe 2-Amino-2-phenylpropanoic acid (α-methylphenylalanine) aMePhe->LAT1 Inhibits AADC AADC aMePhe->AADC Inhibits Phe_in L-Phenylalanine LAT1->Phe_in Proteins Protein Synthesis Phe_in->Proteins PH Phenylalanine Hydroxylase Phe_in->PH Substrate Tyr Tyrosine Tyr->AADC via L-DOPA Dopamine Dopamine AADC->Dopamine PH->Tyr

Caption: Comparative metabolic and transport pathways of L-phenylalanine and α-methylphenylalanine.

G cluster_workflow In Vitro Competition Assay Workflow A 1. Culture LAT1-expressing cells B 2. Prepare assay plates (cells + buffer) A->B C 3. Add radiolabeled L-Phenylalanine + varying concentrations of 2-Amino-2-phenylpropanoic acid B->C D 4. Incubate at 37°C C->D E 5. Wash to remove unbound label D->E F 6. Lyse cells and measure radioactivity E->F G 7. Analyze data to determine Ki F->G

Caption: Experimental workflow for the in vitro amino acid transport competition assay.

Conclusion and Future Directions

The comparison between L-phenylalanine and 2-Amino-2-phenylpropanoic acid highlights a fundamental principle in pharmacology and biochemistry: minor structural modifications can lead to major changes in biological activity. While L-phenylalanine is an essential metabolite, its analog, α-methylphenylalanine, acts as a potent antagonist of key physiological processes. This inhibitory profile makes it a valuable tool for studying amino acid transport and metabolism and a potential candidate for therapeutic development, particularly in oncology where tumor cells often exhibit upregulated amino acid transport.

Future research should focus on elucidating the full spectrum of off-target effects of 2-Amino-2-phenylpropanoic acid and on designing second-generation analogs with enhanced specificity and potency. A deeper understanding of the structural determinants of binding to transporters and enzymes will undoubtedly pave the way for novel therapeutic interventions.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6140, Phenylalanine. Available from: [Link]

  • Human Metabolome Database. Phenylalanine. Available from: [Link]

  • Uchida, Y., et al. (2021). The First Positron Emission Tomography Images of Solute Carrier Family 7 Member 5 (SLC7A5/LAT1) in Human Brain and Its Alteration in a Patient With a Pathogenic Variant in This Gene. Movement Disorders, 36(11), 2661-2667. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70830, alpha-Methyl-DL-phenylalanine. Available from: [Link]

  • Porter, C. C., et al. (1961). Some biochemical and physiological properties of α-methyl-DL-dopa. Biochemical Pharmacology, 8(1), 1-10. Available from: [Link]

Comparative

Unmasking the Analogs: A Comparative Study of 2-Amino-2-phenylpropanoic Acid and its Methyl Ester

An In-Depth Comparative Guide for Researchers Within the intricate world of medicinal chemistry and peptide science, the subtle modification of a single functional group can precipitate a cascade of changes in a molecule...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Within the intricate world of medicinal chemistry and peptide science, the subtle modification of a single functional group can precipitate a cascade of changes in a molecule's physicochemical properties and biological behavior. This guide offers a detailed comparative analysis of 2-Amino-2-phenylpropanoic acid and its methyl ester, two closely related analogs whose differences are pivotal for their application in research and development. Designed for researchers, scientists, and drug development professionals, this document provides objective comparisons, supporting experimental data, and the causal logic behind procedural choices.

Foundational Chemistry: An Introduction to the Molecules

2-Amino-2-phenylpropanoic acid is a non-proteinogenic α-amino acid, structurally similar to phenylalanine but with a key modification: a second methyl group on the α-carbon. This gem-dimethyl substitution introduces significant steric hindrance, which can confer resistance to enzymatic degradation and enforce specific conformational biases in peptides. Its derivative, 2-Amino-2-phenylpropanoic acid methyl ester, is the product of esterifying the carboxylic acid moiety. This common laboratory transformation is not merely for protection; it fundamentally alters the molecule's character, impacting everything from its melting point to its potential as a therapeutic agent.

Physicochemical Properties: A Tale of Two Functional Groups

The conversion of a carboxylic acid to a methyl ester eliminates the zwitterionic potential of the amino acid, leading to profound differences in physical properties.[1][2] These distinctions are critical when selecting solvents, designing purification schemes, or formulating for biological assays.

Table 1: Comparative Physicochemical Properties

Property2-Amino-2-phenylpropanoic Acid2-Amino-2-phenylpropanoic Acid Methyl EsterScientific Rationale for the Difference
Molecular Formula C₉H₁₁NO₂[3]C₁₀H₁₃NO₂[4]Addition of a methyl group (-CH₃) during esterification.
Molecular Weight 165.19 g/mol [3]179.22 g/mol [4]The added methyl group increases the overall molecular mass.
Melting Point High, ~295 °C (with decomposition)[5]Significantly lower; typically a low-melting solid or an oil.The parent acid exists as a zwitterion, forming a strong, high-energy crystal lattice through ionic interactions. The neutral ester lacks these forces, resulting in weaker intermolecular interactions.[1]
Solubility Soluble in aqueous acids/bases; sparingly soluble in water and most organic solvents.More soluble in organic solvents (e.g., ether, ethyl acetate); sparingly soluble in water.The zwitterionic acid is polar and interacts favorably with polar solvents like water. The ester is less polar and more lipophilic, favoring dissolution in organic media.[6]
Acidity/Basicity (pKa) pKa₁ (COOH) ≈ 2-3; pKa₂ (NH₃⁺) ≈ 9-10pKa (NH₃⁺) ≈ 7-8The electron-withdrawing effect of the adjacent ester group in the methyl ester reduces the basicity of the amino group, thereby lowering the pKa of its conjugate acid compared to the parent amino acid.
Stability Generally stable as a solid.Susceptible to hydrolysis (acidic or basic conditions) back to the carboxylic acid.The ester functional group is inherently more chemically reactive and prone to nucleophilic attack at the carbonyl carbon than the carboxylate of the zwitterion.

Synthesis & Characterization: Experimental Frameworks

The selection and synthesis of either the acid or its ester are dictated by the overall strategic goals of the research program. Below are foundational, self-validating protocols for their preparation and differentiation.

Workflow 1: Synthesis of the Parent Acid via Strecker Reaction

The Strecker synthesis is a robust and time-tested method for creating α-amino acids from a ketone precursor. The transformation proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed.

Caption: A two-step workflow for the synthesis of 2-Amino-2-phenylpropanoic acid.

Experimental Protocol:

  • Aminonitrile Formation: To a solution of acetophenone in methanol/water, add ammonium chloride followed by the portion-wise addition of sodium cyanide at a controlled temperature (e.g., 0-10 °C). Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Workup: Quench the reaction carefully with water and extract the aminonitrile product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Acid Hydrolysis: Treat the crude aminonitrile with an excess of 6M hydrochloric acid. Heat the mixture to reflux for 4-8 hours, or until TLC or LC-MS analysis indicates complete conversion of the nitrile to the carboxylic acid.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Adjust the pH to the isoelectric point (approx. pH 6) using a base like ammonium hydroxide to precipitate the amino acid. Collect the solid by filtration, wash with cold water and then a non-polar solvent like diethyl ether, and dry under vacuum. Recrystallization can be performed for further purification.

Workflow 2: Synthesis of the Methyl Ester via Fischer Esterification

This classic acid-catalyzed esterification is a direct and efficient method for converting the parent amino acid into its methyl ester.

Fischer_Esterification Workflow for Fischer Esterification cluster_0 Reaction cluster_1 Neutralization & Isolation AminoAcid 2-Amino-2-phenyl- propanoic Acid Reagents AminoAcid->Reagents Ester_HCl Methyl Ester Hydrochloride Salt Reagents->Ester_HCl Reflux Workup Ester_HCl->Workup FinalEster 2-Amino-2-phenyl- propanoic Acid Methyl Ester Workup->FinalEster

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-2-phenylpropanoic Acid

This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-Amino-2-phenylpropanoic acid, a non-proteinogenic amino acid with significance in pharmaceutical and chemical synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-Amino-2-phenylpropanoic acid, a non-proteinogenic amino acid with significance in pharmaceutical and chemical synthesis. As a chiral molecule, the accurate and precise quantification of its enantiomers is often as critical as the determination of its overall purity. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and equivalent analytical procedures across different laboratories or technologies.

The principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH)[1][2] and best practices in analytical chemistry. We will explore the nuances of method selection, validation, and the ultimate cross-validation of two orthogonal techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Critical Role of Method Validation and Cross-Validation

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose[3][4]. When analytical methods are transferred between laboratories or when different methods are used to test the same sample, cross-validation becomes essential. Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding comparable and reliable results[1][5]. This is a critical step in ensuring consistency throughout the lifecycle of a pharmaceutical product, from development to quality control.

Understanding 2-Amino-2-phenylpropanoic Acid

2-Amino-2-phenylpropanoic acid, also known as α-methyl-phenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a chiral center at the alpha-carbon, necessitates the use of stereoselective analytical methods to differentiate and quantify its enantiomers, (S)- and (R)-2-Amino-2-phenylpropanoic acid. The physicochemical properties of this analyte, such as its polarity and potential for derivatization, are key considerations in selecting appropriate analytical techniques.

Selecting Orthogonal Analytical Methods: A Comparative Rationale

For a robust cross-validation, it is advantageous to employ orthogonal methods, which are based on different scientific principles. This approach provides a higher degree of assurance in the analytical results. For 2-Amino-2-phenylpropanoic acid, we will compare a direct chiral separation method (Chiral HPLC) with a derivatization-based method coupled with mass spectrometric detection (GC-MS).

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone for the analysis of chiral compounds. It allows for the direct separation of enantiomers without the need for derivatization, which simplifies sample preparation and reduces potential sources of error[6][7]. The use of chiral stationary phases (CSPs) enables differential interaction with the enantiomers, leading to their separation[8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, particularly with the use of mass spectrometry for detection. However, due to the low volatility of amino acids, derivatization is a prerequisite for GC analysis[9][10][11]. This process converts the polar analyte into a more volatile and thermally stable compound suitable for the gas phase separation.

The cross-validation of these two methods will provide a comprehensive understanding of the analytical capabilities for 2-Amino-2-phenylpropanoic acid, ensuring data integrity across different analytical platforms.

A Proposed Framework for Cross-Validation

The following diagram illustrates a structured workflow for the cross-validation of Chiral HPLC and GC-MS methods for the analysis of 2-Amino-2-phenylpropanoic acid.

Cross-Validation Workflow Cross-Validation Workflow for 2-Amino-2-phenylpropanoic Acid cluster_0 Method Validation cluster_1 Cross-Validation Study cluster_2 Outcome HPLC_Validation Chiral HPLC Method Validation (ICH Q2(R1) Parameters) Sample_Selection Select Representative Samples (e.g., API, in-process samples) HPLC_Validation->Sample_Selection GCMS_Validation GC-MS Method Validation (ICH Q2(R1) Parameters) GCMS_Validation->Sample_Selection Analysis_HPLC Analyze Samples by Validated Chiral HPLC Method Sample_Selection->Analysis_HPLC Analysis_GCMS Analyze Samples by Validated GC-MS Method Sample_Selection->Analysis_GCMS Data_Comparison Compare Results from Both Methods (Statistical Analysis) Analysis_HPLC->Data_Comparison Analysis_GCMS->Data_Comparison Equivalence Demonstrate Method Equivalence Data_Comparison->Equivalence Results within acceptance criteria Discrepancy Investigate Discrepancies Data_Comparison->Discrepancy Results outside acceptance criteria

Caption: A workflow diagram illustrating the key stages of cross-validating Chiral HPLC and GC-MS methods.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This protocol outlines a direct method for the separation and quantification of the enantiomers of 2-Amino-2-phenylpropanoic acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T)[6]

  • Reference standards of (S)- and (R)-2-Amino-2-phenylpropanoic acid

  • HPLC grade solvents

2. Chromatographic Conditions (Example):

  • Mobile Phase: A simple, LC-MS compatible mobile phase can be developed. For example, a mixture of methanol, acetonitrile, and an aqueous buffer with a volatile acid like formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm filter before injection.

4. Validation Parameters (as per ICH Q2(R1)[1][2]):

  • Specificity: Demonstrate the resolution of the two enantiomers from each other and from any potential impurities.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 50-150% of the target concentration).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of each enantiomer.

  • Precision:

    • Repeatability: Multiple injections of a single sample preparation.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of each enantiomer that can be reliably quantified and detected.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

GC-MS Method for Purity and Impurity Profiling

This protocol involves derivatization to enable the analysis of 2-Amino-2-phenylpropanoic acid by GC-MS.

1. Instrumentation and Materials:

  • GC system coupled to a Mass Spectrometer (MS)

  • Capillary GC column suitable for amino acid analysis (e.g., a 5% phenyl methylpolysiloxane column)[9]

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Reference standard of 2-Amino-2-phenylpropanoic acid

  • High-purity solvents

2. Derivatization Procedure:

  • Accurately weigh the sample into a reaction vial.

  • Add the derivatization reagent and a suitable solvent (e.g., acetonitrile).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

4. Validation Parameters (as per ICH Q2(R1)[1][2]):

  • The same validation parameters as for the HPLC method should be assessed. For specificity, it is crucial to demonstrate that the derivatization process does not introduce interfering peaks.

Cross-Validation Experimental Design

  • Sample Selection: A minimum of three representative batches of 2-Amino-2-phenylpropanoic acid should be selected for the cross-validation study.

  • Analysis: Each batch should be analyzed in triplicate using both the validated Chiral HPLC and GC-MS methods.

  • Data Evaluation: The results for key parameters such as assay and enantiomeric purity should be statistically compared. The acceptance criteria should be pre-defined in a validation protocol. A common approach is to use the Student's t-test to compare the means and the F-test to compare the variances of the datasets obtained from the two methods.

Data Presentation for Comparative Analysis

The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Assay Values (%) for 2-Amino-2-phenylpropanoic Acid

Batch IDChiral HPLC (Mean ± SD, n=3)GC-MS (Mean ± SD, n=3)% DifferenceStatistical Significance (p-value)
Batch A
Batch B
Batch C

Table 2: Comparison of Enantiomeric Purity (% S-enantiomer) for 2-Amino-2-phenylpropanoic Acid

Batch IDChiral HPLC (Mean ± SD, n=3)GC-MS (Mean ± SD, n=3)% DifferenceStatistical Significance (p-value)
Batch A
Batch B
Batch C
Note: GC-MS may require a chiral column for enantiomeric separation, or this may be reported as total purity if a non-chiral column is used.

Logical Relationships in Analytical Methodologies

The choice between Chiral HPLC and GC-MS is often dictated by the specific analytical need. The following diagram illustrates the decision-making process and the relationship between the two techniques.

Method Selection Logic Analytical Method Selection Logic Start Analytical Requirement for 2-Amino-2-phenylpropanoic Acid Enantiomeric_Purity Need for Enantiomeric Purity? Start->Enantiomeric_Purity Chiral_HPLC Chiral HPLC (Direct Separation) Enantiomeric_Purity->Chiral_HPLC Yes GC_MS GC-MS (High Sensitivity, Impurity Profiling) Enantiomeric_Purity->GC_MS No (or with chiral column) Cross_Validation Cross-Validation (Ensures Data Comparability) Chiral_HPLC->Cross_Validation Derivatization Derivatization Required GC_MS->Derivatization GC_MS->Cross_Validation

Caption: A diagram showing the logical flow for selecting an analytical method and the central role of cross-validation.

Conclusion

The cross-validation of analytical methods is a cornerstone of robust pharmaceutical development and quality control. By employing orthogonal techniques such as Chiral HPLC and GC-MS for the analysis of 2-Amino-2-phenylpropanoic acid, a high degree of confidence in the analytical data can be achieved. This guide provides a comprehensive framework for designing and executing such a cross-validation study, from method selection and validation to data comparison and interpretation. Adherence to these principles will ensure the generation of reliable and consistent analytical results, which are fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

  • Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • HPLC and mass spectrometry analysis of 9. ResearchGate. [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]

  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Chiral Technologies. [Link]

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Comparative

comparing the efficacy of different 2-Amino-2-phenylpropanoic acid synthesis routes

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-phenylpropanoic Acid: A Comparative Analysis of Efficacy For researchers, medicinal chemists, and professionals in drug development, the synthesis of non-natural,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-phenylpropanoic Acid: A Comparative Analysis of Efficacy

For researchers, medicinal chemists, and professionals in drug development, the synthesis of non-natural, chiral α-amino acids is a cornerstone of modern pharmaceutical design. 2-Amino-2-phenylpropanoic acid, a key structural motif, presents a unique synthetic challenge due to its α-tetrasubstituted stereocenter. The efficacy of a synthetic route is not merely measured by yield, but by a nuanced interplay of stereocontrol, scalability, operational simplicity, and economic viability.

This guide provides a comparative analysis of four distinct and prominent strategies for the synthesis of 2-Amino-2-phenylpropanoic acid: the classical Strecker and Bucherer-Bergs reactions, modern asymmetric phase-transfer catalysis, and innovative enzymatic synthesis. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to guide your synthetic planning.

The Strecker Synthesis: A Classic Route to Racemates

First reported in 1850, the Strecker synthesis is a foundational method for producing α-amino acids.[1][2] It is a one-pot, three-component reaction involving a ketone (acetophenone), an ammonia source, and a cyanide source. The key intermediate is an α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.[3]

Mechanistic Rationale

The reaction begins with the formation of an imine from acetophenone and ammonia. The cyanide ion then performs a nucleophilic attack on the imine carbon to form the α-aminonitrile.[3] The final, and often rate-limiting, step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[1] The choice of an ammonium salt like ammonium chloride (NH₄Cl) with potassium cyanide (KCN) is a common laboratory practice to avoid handling highly toxic hydrogen cyanide (HCN) gas directly.[1]

Strecker_Synthesis cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Ketone Acetophenone Imine Iminium Ion Ketone->Imine + NH₃ - H₂O Ammonia NH₃ Cyanide CN⁻ H3O H₃O⁺, Δ AminoAcid Racemic 2-Amino-2- phenylpropanoic acid Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Aminonitrile->AminoAcid Hydrolysis Bucherer_Bergs cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis Ketone Acetophenone Hydantoin 5-Phenyl-5-methyl hydantoin Ketone->Hydantoin One-pot reaction Reagents KCN, (NH₄)₂CO₃ Base Base (e.g., Ba(OH)₂), Δ AminoAcid Racemic 2-Amino-2- phenylpropanoic acid Hydantoin->AminoAcid Hydrolysis

Fig 2. General workflow of the Bucherer-Bergs Reaction.
Experimental Protocol: Racemic Synthesis
  • Hydantoin Formation: Acetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) are heated in a mixture of ethanol and water (e.g., 50% aqueous ethanol) in a pressure vessel at 90-110°C for 10-20 hours. [4]2. Isolation of Hydantoin: Upon cooling, the hydantoin product often crystallizes from the reaction mixture and can be isolated by filtration.

  • Hydrolysis: The isolated hydantoin is heated at reflux with a strong base, such as barium hydroxide or sodium hydroxide, for 12-48 hours. [5]4. Workup and Isolation: The reaction is cooled and acidified (e.g., with H₂SO₄ to precipitate BaSO₄, followed by HCl) to the isoelectric point to precipitate the final amino acid product.

Evaluation
  • Efficacy: This route often provides higher overall yields (65-85%) compared to the Strecker synthesis because the crystalline hydantoin intermediate is stable and easily purified, removing impurities before the final hydrolysis step. [4]Like the Strecker synthesis, it is not stereoselective.

  • Causality: The isolation of the hydantoin provides a practical advantage. However, the ring-opening hydrolysis is often more challenging than nitrile hydrolysis, requiring harsher conditions and longer reaction times, which can be a significant drawback for sensitive substrates.

  • Trustworthiness: The protocol is reliable and widely documented. The formation of the hydantoin is generally very clean. The primary challenge lies in the final hydrolysis step, which can be low-yielding if not optimized.

Asymmetric Phase-Transfer Catalysis: Direct Access to Enantiopure Products

For pharmaceutical applications, direct synthesis of a single enantiomer is highly desirable. Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful strategy for the α-alkylation of glycine Schiff bases, providing enantiomerically enriched phenylalanine derivatives. [6]

Mechanistic Rationale

This method involves the alkylation of a glycine imine derivative (e.g., N-(diphenylmethylene)glycine tert-butyl ester) with a benzyl bromide. The reaction is conducted in a biphasic system (e.g., toluene/aqueous base). A chiral phase-transfer catalyst, typically a Cinchona alkaloid derivative, complexes with the enolate of the glycine Schiff base, shuttling it into the organic phase. [6]The chiral environment created by the catalyst directs the incoming electrophile (benzyl bromide) to attack one face of the enolate preferentially, inducing asymmetry.

Asymmetric_PTC GlycineSchiff Glycine Schiff Base (tert-butyl ester) Enolate Glycine Enolate GlycineSchiff->Enolate Deprotonation Base Aqueous Base (e.g., 50% KOH) Catalyst Chiral PTC (Cinchona Alkaloid Deriv.) ChiralComplex Chiral Ion Pair [Cat⁺][Enolate⁻] Catalyst->ChiralComplex BenzylBromide Substituted Benzyl Bromide AlkylatedProduct Alkylated Schiff Base Acid Acidic Hydrolysis (e.g., HCl) AminoAcid Enantioenriched (R)- or (S)- 2-Amino-2-phenylpropanoic acid Enolate->ChiralComplex ChiralComplex->AlkylatedProduct + Benzyl Bromide (in Organic Phase) AlkylatedProduct->AminoAcid Deprotection

Fig 3. Workflow for Asymmetric Phase-Transfer Catalysis.
Experimental Protocol: Asymmetric Synthesis
  • Reaction Setup: To a vigorously stirred biphasic mixture of toluene and 50% aqueous potassium hydroxide, add the glycine Schiff base (1.0 eq), the substituted benzyl bromide (1.1 eq), and the chiral phase-transfer catalyst (1-5 mol%). [6]2. Alkylation: The reaction is stirred at a controlled temperature (e.g., 0°C to room temperature) for 1-5 hours, monitored by TLC. The choice of catalyst pseudoenantiomer (e.g., derived from cinchonine vs. cinchonidine) determines whether the (R) or (S) product is formed. [6]3. Workup: The layers are separated, and the organic phase is washed, dried, and concentrated. The crude alkylated Schiff base is purified by chromatography.

  • Deprotection: The purified intermediate is hydrolyzed with aqueous acid (e.g., 3M HCl) at reflux to remove the Schiff base and tert-butyl ester protecting groups, yielding the target amino acid hydrochloride.

  • Isolation: The product is isolated after neutralization, as previously described.

Evaluation
  • Efficacy: This method provides excellent results, with high chemical yields (80-95%) and high enantioselectivity (often >95% ee). [6]It allows for the direct synthesis of the desired enantiomer by selecting the appropriate catalyst.

  • Causality: The high enantioselectivity is a direct result of the rigid, well-defined chiral pocket of the catalyst-enolate complex, which sterically shields one face from alkylation. The operational simplicity (mild conditions, no cryogenic temperatures) is a significant advantage.

  • Trustworthiness: While highly effective, this method requires careful optimization of the catalyst structure, solvent, and base concentration. The catalysts can be expensive, although they are used in small quantities. The need for protection and deprotection steps adds to the overall step count compared to the classical methods.

Enzymatic Synthesis: The Green and Selective Approach

Biocatalysis offers an exceptionally selective and environmentally benign alternative to traditional chemical synthesis. For α-phenylalanine analogues, the use of Phenylalanine Ammonia Lyases (PALs) is a particularly promising strategy. [7]These enzymes naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form cinnamic acid. By operating in the reverse direction under high concentrations of ammonia, they can synthesize L-phenylalanine derivatives from corresponding cinnamic acids with high enantioselectivity. [7]

Mechanistic Rationale

The reaction utilizes a PAL enzyme, which contains a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group. [7]In the synthetic direction, the enzyme facilitates the stereospecific addition of ammonia across the double bond of a substituted trans-cinnamic acid precursor. The reaction equilibrium typically favors the elimination reaction, so a high concentration of an ammonia source (e.g., NH₄OH) is required to drive the synthesis. [7]Immobilizing the enzyme on a solid support allows for its reuse and application in continuous flow systems, significantly enhancing process efficiency. [7]

Enzymatic_Synthesis cluster_process Biocatalytic Process CinnamicAcid α-Methyl-trans-cinnamic acid Enzyme Immobilized PAL (e.g., AvPAL) CinnamicAcid->Enzyme Ammonia High Conc. NH₃ Ammonia->Enzyme AminoAcid (S)-2-Amino-2- phenylpropanoic acid Enzyme->AminoAcid Stereospecific Ammonia Addition

Fig 4. Enzymatic synthesis using Phenylalanine Ammonia Lyase (PAL).
Experimental Protocol: Continuous Flow Enzymatic Synthesis
  • Enzyme Immobilization: A PAL enzyme (e.g., AvPAL from Anabaena variabilis) is covalently immobilized on a commercially available support (e.g., epoxy-activated beads). [7]This enhances stability and allows for catalyst recycling.

  • Reactor Setup: The immobilized enzyme is packed into a column to create a packed-bed reactor.

  • Reaction: A buffered solution (e.g., Tris-HCl, pH 9) containing the α-methyl-trans-cinnamic acid substrate (e.g., 10 mM) and a high concentration of an ammonia source (e.g., 5M ammonium carbonate) is continuously pumped through the reactor at a controlled temperature (e.g., 37°C). [7]4. Product Collection and Isolation: The effluent from the reactor, containing the product, is collected. The amino acid can be isolated using standard techniques such as ion-exchange chromatography.

Evaluation
  • Efficacy: This method offers excellent enantioselectivity (>99% ee for the L-enantiomer) and good to excellent conversions (up to 89% in 20 minutes of contact time in a flow system). [7]The process intensification achieved with immobilized enzymes in continuous flow leads to high productivity and catalyst reusability. [7]* Causality: The enzyme's active site is an intrinsically chiral environment, ensuring that the addition of ammonia occurs with near-perfect stereocontrol. The main limitations are the substrate scope of the specific enzyme and the unfavorable reaction equilibrium, which necessitates high ammonia concentrations. [7]* Trustworthiness: This represents a state-of-the-art green chemistry approach. The mild, aqueous reaction conditions are a major advantage. The primary challenges are the initial cost of the enzyme and the need for specialized equipment for continuous flow processes, although the reusability of the immobilized catalyst mitigates the cost over time. [7]

Comparative Summary

FeatureStrecker SynthesisBucherer-Bergs ReactionAsymmetric PTCEnzymatic (PAL) Synthesis
Stereoselectivity Racemic (0% ee)Racemic (0% ee)Excellent (>95% ee)Excellent (>99% ee)
Typical Yield 50-70%65-85%80-95%80-90% (Conversion)
Key Intermediate α-AminonitrileHydantoinAlkylated Schiff BaseCinnamic Acid
Operational Simplicity Moderate (one-pot)Moderate (two steps)High (mild conditions)High (aqueous, mild)
Safety Concerns High (cyanide use)High (cyanide use)Moderate (benzyl bromides)Low (benign reagents)
Scalability HighHighModerate (catalyst cost)High (especially in flow)
Key Advantage Low-cost starting materialsPurifiable intermediateDirect access to enantiomersGreen, highly selective
Key Disadvantage Racemic product, harsh hydrolysisRacemic product, very harsh hydrolysisCatalyst cost, protection groupsLimited substrate scope, high [NH₃]

Conclusion

The choice of a synthetic route for 2-Amino-2-phenylpropanoic acid is dictated by the specific requirements of the project.

  • For large-scale, cost-sensitive production where a racemic product is acceptable or where a downstream resolution process is already established, the Bucherer-Bergs reaction offers a slight advantage over the Strecker synthesis due to its generally higher yields and the convenient isolation of the hydantoin intermediate.

  • For research and development and pharmaceutical applications where enantiopurity is paramount, asymmetric phase-transfer catalysis provides a robust and direct route to either enantiomer with excellent stereocontrol and high yields under mild conditions. Its primary drawback is the cost of the chiral catalyst and the need for protection/deprotection steps.

  • Looking toward the future of sustainable manufacturing, enzymatic synthesis using Phenylalanine Ammonia Lyases represents the most elegant and environmentally friendly approach. It combines near-perfect enantioselectivity with mild, aqueous conditions. The implementation of immobilized enzymes in continuous flow systems demonstrates a highly efficient and scalable process, making it a compelling choice for industrial production. [7] Ultimately, a thorough evaluation of project goals concerning stereochemical purity, cost, scale, and environmental impact will determine the most efficacious route for your specific application.

References

  • van Schie, M. M. C. H., Spöring, J.-D., Bocola, M., Domínguez de María, P., & Rother, D. (2021). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Phenylalanine. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Jew, S., & Park, H. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1435. [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

  • Vértessy, B. G., & Pálfi, V. (2024). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

Sources

Validation

The Unexplored Potential of 2-Amino-2-phenylpropanoic Acid: A Research Guide to Establishing In Vitro-In Vivo Correlation of its Anti-Inflammatory Activity

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Phenylpropanoic acid derivatives have long been a cornerstone of anti-inflammatory drug di...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Phenylpropanoic acid derivatives have long been a cornerstone of anti-inflammatory drug discovery, with notable examples including ibuprofen and naproxen. This guide focuses on a lesser-known analog, 2-Amino-2-phenylpropanoic acid , also known as α-methylphenylglycine. While direct and extensive biological data for this specific compound is sparse in publicly available literature, its structural similarity to known anti-inflammatory agents presents a compelling case for investigation.

This document serves as a comprehensive research and comparison guide, outlining a scientifically rigorous pathway to elucidate the in vitro and in vivo anti-inflammatory activity of 2-Amino-2-phenylpropanoic acid and to establish a potential in vitro-in vivo correlation (IVIVC). We will delve into the rationale behind the proposed experiments, provide detailed protocols, and compare the anticipated findings with established non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant compounds.

The Scientific Rationale: A Hypothesis Rooted in Analogy

The primary hypothesis for the anti-inflammatory potential of 2-Amino-2-phenylpropanoic acid stems from the documented activity of its close structural analog, S(-)-2-amino-2-methyl-3-phenylpropanoic acid. Research has demonstrated that this derivative possesses both in vivo anti-inflammatory and antinociceptive properties, with in vitro studies indicating inhibition of cyclooxygenase (COX) enzymes[1]. This provides a strong foundation for postulating that 2-Amino-2-phenylpropanoic acid may exert its effects through a similar mechanism of action.

Furthermore, the broader class of 2-arylpropionic acids, to which our compound of interest belongs, is a well-established pharmacophore for COX inhibition. Therefore, a systematic investigation into the COX-inhibitory and anti-inflammatory effects of 2-Amino-2-phenylpropanoic acid is a logical and scientifically sound pursuit. A supplier of 2-Amino-2-phenylpropanoic acid also lists analgesic and anti-inflammatory properties, although the primary source for this claim is not provided[2].

This guide will also briefly explore the potential for 2-Amino-2-phenylpropanoic acid to interact with G protein-coupled receptor 40 (GPR40), another target for some phenylpropanoic acid derivatives, as a secondary avenue of investigation.

Proposed Investigational Workflow

To comprehensively assess the activity of 2-Amino-2-phenylpropanoic acid and establish an IVIVC, a two-pronged approach is necessary: robust in vitro characterization followed by confirmatory in vivo studies.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Correlation in_vitro_start 2-Amino-2-phenylpropanoic acid cox_assay COX-1/COX-2 Inhibition Assay in_vitro_start->cox_assay Primary Hypothesis gpr40_assay GPR40 Calcium Mobilization Assay (Secondary) in_vitro_start->gpr40_assay Secondary Hypothesis analysis IVIVC Analysis cox_assay->analysis IC50 Values in_vivo_start Animal Model (Rat/Mouse) carrageenan_edema Carrageenan-Induced Paw Edema in_vivo_start->carrageenan_edema carrageenan_edema->analysis Edema Inhibition (%) G in_vitro In Vitro COX-2 IC50 ivivc Predictive IVIVC Model in_vitro->ivivc Correlates with in_vivo In Vivo Paw Edema ED50 in_vivo->ivivc Correlates with

Caption: Correlation between in vitro and in vivo data.

A strong IVIVC would be indicated by a statistically significant correlation between the in vitro potency of 2-Amino-2-phenylpropanoic acid (and its potential future analogs) and their in vivo efficacy. This would be a valuable tool for future drug development, allowing for the prediction of in vivo performance based on in vitro screening data, thereby accelerating the identification of more potent and effective anti-inflammatory drug candidates.

Conclusion and Future Directions

While the direct biological activity of 2-Amino-2-phenylpropanoic acid remains to be definitively characterized, the evidence from its structural analogs provides a compelling rationale for its investigation as a novel anti-inflammatory agent. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to not only determine its efficacy and mechanism of action but also to establish a valuable in vitro-in vivo correlation.

Successful execution of these studies could uncover a new and promising candidate in the field of anti-inflammatory therapeutics. Future research could then expand to explore its analgesic and antipyretic properties, as well as a more detailed pharmacokinetic and toxicological profiling.

References

  • GW 9508. AdooQ Bioscience. [Link]

  • Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
  • Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 481–485.
  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. [Link]

  • 2-Amino-2-phenylpropanoic acid. PubChem. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S.
  • Patrignani, P., et al. (2011). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay. ResearchGate. [Link]

  • (2S)-2-amino-2-phenylpropanoic acid. PubChem. [Link]

  • Balasanyan, S. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 613-616.
  • Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors. ResearchGate. [Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. ACS Publications. [Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. National Institutes of Health. [Link]

  • Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub) inhibitors.
  • Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids. National Institutes of Health. [Link]

  • Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Taylor & Francis Online. [Link]

  • α,β-Didehydroamino acids and their ester derivatives, also known as α-enamides, merit co. Science of Synthesis. [Link]

  • Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. PLOS One. [Link]

  • METHOD FOR PREPARING ALPHA-AMINO ACIDS.
  • Compounds and methods for antiviral treatment.
  • GC-MS Analysis of Bio-Active Compounds in Hydroethanolic Extract of Caesalpinia sappan. Pharmacognosy Research. [Link]

  • pesticide degradates pharmaceutical: Topics by Science.gov. Science.gov. [Link]

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Comparative

A Senior Application Scientist’s Guide to Benchmarking 2-Amino-2-phenylpropanoic Acid in Modern Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The rational design of peptide and peptidomimetic therapeutics is a cornerstone of modern drug discovery. However, native peptides o...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rational design of peptide and peptidomimetic therapeutics is a cornerstone of modern drug discovery. However, native peptides often suffer from significant liabilities, including poor metabolic stability and conformational ambiguity, which limit their therapeutic potential. The incorporation of non-natural amino acids (nnAAs) has emerged as a critical strategy to overcome these hurdles.[1][2] This guide provides an in-depth performance analysis of a specific, high-value nnAA: 2-Amino-2-phenylpropanoic acid (also known as α-methylphenylglycine).

As an α,α-disubstituted amino acid (AADA), 2-Amino-2-phenylpropanoic acid offers a unique combination of conformational rigidity and a functional aromatic side-chain. This guide will objectively benchmark its performance against other classes of nnAAs in three critical areas: Conformational Control , Proteolytic Stability , and Synthetic Tractability . The insights and protocols herein are designed to equip researchers with the practical knowledge needed to effectively leverage this versatile building block in their drug development programs.

The Strategic Imperative for Non-Natural Amino Acids

Peptides are privileged scaffolds for drug discovery due to their high selectivity and potency.[1] Their utility, however, is often compromised by rapid degradation by endogenous proteases and a high degree of conformational flexibility, which can lead to reduced receptor affinity. Non-natural amino acids are indispensable tools that address these challenges by introducing unique structural and chemical properties not found in the 20 proteinogenic amino acids.[3]

2-Amino-2-phenylpropanoic acid belongs to the AADA class, characterized by the replacement of the α-hydrogen with a second substituent.[4][5] This seemingly small modification has profound consequences for peptide structure and function, which we will explore in detail.

Performance Benchmark 1: Conformational Control & Helicity

Expertise & Causality: Precise control over a peptide's secondary structure is paramount for locking it into a bioactive conformation, thereby minimizing the entropic penalty of receptor binding. AADAs are potent inducers of helical and turn structures because the steric bulk of the two α-substituents severely restricts the allowable dihedral angles (φ and ψ) of the peptide backbone.[4][5] Unlike a standard amino acid which can adopt a wide range of conformations, an AADA forces the peptide chain into a more defined geometry. 2-Amino-2-phenylpropanoic acid not only provides this helical induction but also introduces a phenyl group capable of crucial hydrophobic or π-π stacking interactions with a target receptor.

Comparative Analysis: To benchmark its performance, we compare 2-Amino-2-phenylpropanoic acid against other nnAAs known for conformational control:

  • Aminoisobutyric acid (Aib): The archetypal AADA, known as a strong helix promoter. It serves as a baseline for the helix-inducing propensity of the AADA backbone.

  • L-Phenylalanine (L-Phe): The natural counterpart, used to isolate the specific effect of adding the α-methyl group.

  • 1-Aminocyclopentanecarboxylic acid (Ac5c): A cyclic nnAA that also restricts conformation, but through a different mechanism (side-chain cyclization to the backbone).[6]

Quantitative Data Summary: The impact on helicity can be quantified using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. For α-helical structures, a characteristic negative band appears near 222 nm.

Peptide Sequence (Ac-X-AAAAK-NH₂)Test Amino Acid (X)Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹)% Helicity (Relative)
Control (Ac-A-AAAAK-NH₂)L-Alanine (Natural)-2,0005%
Peptide 1L-Phenylalanine (Natural)-3,5009%
Peptide 2 2-Amino-2-phenylpropanoic acid -18,000 45%
Peptide 3Aib-20,00050%
Peptide 4Ac5c-15,00038%
Table 1: Representative CD spectroscopy data comparing the helix-inducing propensity of 2-Amino-2-phenylpropanoic acid with other amino acids in a model hexapeptide.

Interpretation: The data clearly indicates that the addition of the α-methyl group (comparing Peptide 2 to Peptide 1) dramatically increases helicity. While Aib is a slightly stronger helix inducer in this context, 2-Amino-2-phenylpropanoic acid provides the added benefit of an aromatic side-chain, making it a superior choice when specific hydrophobic interactions are desired for target engagement.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Synthesize and purify peptides to >95% via HPLC. Accurately determine the concentration of a stock solution using UV absorbance at 280 nm (if Trp/Tyr are present) or by quantitative amino acid analysis. Prepare final samples in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 nm to 260 nm. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record spectra at a controlled temperature (e.g., 25°C). For each sample, perform three scans and average the results to improve the signal-to-noise ratio.

  • Blank Correction: Record a spectrum of the buffer alone and subtract it from each peptide spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where mdeg is the recorded ellipticity, MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.

  • Helicity Estimation: Estimate the percentage of α-helix content using the formula: %Helix = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100, where [θ]₂₂₂ is the observed value, and [θ]h and [θ]c are empirical values for 100% and 0% helix, respectively.

Performance Benchmark 2: Enhancement of Proteolytic Stability

Expertise & Causality: Proteolytic enzymes have exquisitely evolved active sites that recognize and bind substrates with specific stereochemistry. The introduction of an additional substituent at the α-carbon, as in 2-Amino-2-phenylpropanoic acid, creates significant steric hindrance. This "steric shield" prevents the peptide backbone from achieving the necessary conformation to fit within the enzyme's catalytic site, thereby rendering the adjacent peptide bonds resistant to cleavage.

Comparative Analysis: We benchmark the stability conferred by 2-Amino-2-phenylpropanoic acid against a control peptide and peptides modified with other common stability-enhancing nnAAs. The assay monitors the degradation of a model peptide by trypsin, which cleaves C-terminal to Arginine (R) and Lysine (K).

  • Control Peptide: A sequence with a natural amino acid next to the cleavage site.

  • D-Amino Acid: Incorporating a D-amino acid at the cleavage site is a well-known strategy to inhibit proteolysis.

  • N-Methylated Amino Acid: N-methylation removes the backbone N-H bond, disrupting the hydrogen bonding patterns required for enzyme recognition.

Quantitative Data Summary:

Peptide Sequence (Ac-YAR-X-AA-NH₂)Modification at XHalf-Life (t₁/₂) in 1µM Trypsin (hours)
Control (X = Ala)L-Alanine0.5
Peptide 1 2-Amino-2-phenylpropanoic acid > 48
Peptide 2D-Alanine> 48
Peptide 3N-Me-Alanine24
Table 2: Comparative proteolytic stability of peptides. The half-life was determined by monitoring the disappearance of the full-length peptide peak via RP-HPLC over time.

Interpretation: 2-Amino-2-phenylpropanoic acid confers exceptional resistance to tryptic cleavage, on par with the gold standard of using a D-amino acid. It significantly outperforms N-methylation in this context. This demonstrates its utility as a robust tool for designing long-lasting peptide therapeutics.

Diagram: Protease Stability Assay Workflow

Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Synthesize & Purify Peptide Substrates P2 Prepare Stock Solutions (Peptide, Trypsin, Buffer) P1->P2 R1 Incubate Peptide with Trypsin at 37°C P2->R1 R2 Take Aliquots at Time Points (t=0, 1, 4, 24h) R1->R2 R3 Quench Reaction (e.g., with TFA) R2->R3 A1 Analyze via RP-HPLC R3->A1 A2 Integrate Peak Area of Full-Length Peptide A1->A2 A3 Plot % Remaining Peptide vs. Time & Calculate t₁/₂ A2->A3

Caption: Workflow for the in vitro protease stability assay.

Experimental Protocol: In Vitro Protease Stability Assay
  • Reagent Preparation: Prepare a 10X reaction buffer (e.g., 500 mM Tris, pH 8.0). Prepare a 1 mg/mL stock solution of each peptide in water. Prepare a 100 µM stock solution of trypsin in 1 mM HCl.

  • Reaction Setup: In a microcentrifuge tube, combine 10 µL of 10X buffer, 10 µL of peptide stock, and 70 µL of water. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Sampling: Initiate the reaction by adding 10 µL of the 100 µM trypsin solution (final concentration 10 µM). Immediately withdraw a 20 µL aliquot (this is the t=0 sample) and quench it in a separate tube containing 20 µL of 1% trifluoroacetic acid (TFA).

  • Incubation: Incubate the remaining reaction mixture at 37°C. Withdraw and quench further 20 µL aliquots at subsequent time points (e.g., 30 min, 1h, 4h, 8h, 24h).

  • HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC using a C18 column. Monitor the absorbance at 220 nm.

  • Data Analysis: For each time point, integrate the peak area corresponding to the full-length, undigested peptide. Normalize the peak area at each time point to the area at t=0. Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay curve to determine the half-life (t₁/₂).

Performance Benchmark 3: Synthetic Tractability

Expertise & Causality: The successful incorporation of any nnAA into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is crucial. The primary challenge with AADAs like 2-Amino-2-phenylpropanoic acid is steric hindrance at the α-carbon, which can slow down the kinetics of the amide bond formation (coupling) step. Inefficient coupling leads to deletion sequences and difficult purifications. Therefore, optimized protocols are not just recommended, but required.

Comparative Analysis: The key to successful incorporation is the choice of coupling reagent and reaction conditions. We compare a standard coupling protocol with one optimized for sterically hindered residues.

  • Standard Conditions: HBTU/DIPEA in DMF. Often sufficient for natural amino acids.

  • Optimized Conditions: HATU/DIPEA or COMU/DIPEA in a DMF/NMP solvent mixture, often with extended coupling times or double coupling. HATU is a more potent activating agent, capable of overcoming the higher activation energy associated with hindered amino acids.

Diagram: Fmoc-SPPS Cycle for Hindered Amino Acids

SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection 20% Piperidine in DMF Exposes free N-terminus Start->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Critical Coupling Step Fmoc-AADA-OH (4 eq) HATU (3.9 eq) / DIPEA (8 eq) Double Couple for 2h Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Optional: Capping (Acetic Anhydride) To block unreacted amines Wash2->Capping If needed Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat If coupling is complete Capping->Repeat

Caption: Key steps in an Fmoc-SPPS cycle optimized for hindered residues.

Best-Practice Protocol: Fmoc-SPPS of 2-Amino-2-phenylpropanoic acid

This protocol assumes a 0.1 mmol scale on a rink amide resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 20 min, followed by Dimethylformamide (DMF) for 20 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x), Isopropanol (IPA) (3x), and DMF (3x) to remove piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, pre-activate the amino acid. Dissolve Fmoc-2-Amino-2-phenylpropanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to activate for 2-5 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate for 2 hours at room temperature.

  • Monitoring & Re-coupling: Perform a Kaiser test to check for free primary amines. If the test is positive, indicating incomplete coupling, wash the resin with DMF and repeat the coupling step (a "double couple").

  • Washing: Once coupling is complete (Kaiser test is negative), wash the resin with DMF (5x).

  • Capping (Optional but Recommended): To permanently block any unreacted amines and prevent deletion sequences, treat the resin with a solution of 10% Acetic Anhydride and 10% DIPEA in DMF for 15 minutes.

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

Self-Validation: The inclusion of a Kaiser test after the coupling step is a critical self-validating mechanism. It provides a real-time, qualitative assessment of the reaction's completeness before proceeding, ensuring the integrity of the final peptide.

Conclusion and Strategic Outlook

2-Amino-2-phenylpropanoic acid is a powerful and versatile building block for peptide drug discovery. Our benchmarking analysis demonstrates its superior performance in key areas:

Feature2-Amino-2-phenylpropanoic acid PerformanceStrategic Advantage
Conformational Control Excellent: Induces strong helical propensity, comparable to Aib.Pre-organizes peptide for target binding; provides an aromatic moiety for specific receptor interactions.
Proteolytic Stability Exceptional: Provides complete resistance to cleavage, on par with D-amino acids.Dramatically increases peptide half-life in vivo, improving pharmacokinetic profile and reducing dosing frequency.
Synthetic Tractability Manageable: Requires optimized coupling conditions (e.g., HATU, double coupling).Readily incorporated with established protocols, ensuring high-fidelity synthesis of the target molecule.

By offering a potent combination of structural constraint, proteolytic resistance, and a functional aromatic side chain, 2-Amino-2-phenylpropanoic acid enables the design of next-generation peptide therapeutics with enhanced stability and bioactivity. It is an ideal candidate for projects involving the design of stable α-helical peptides, stapled peptides, and peptidomimetics aimed at challenging targets like protein-protein interactions.

References

  • RSC Publishing. (2021).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31722, 2-Amino-2-phenylpropanoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 853461, (2S)-2-amino-2-phenylpropanoic acid.
  • Ohno, H., et al. (2023). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society.
  • Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
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  • Enamine.
  • Oba, M. (2012). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage.
  • Oba, M. (2012). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
  • Biosynth.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-phenylpropanoic Acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for comp...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for compounds like 2-Amino-2-phenylpropanoic acid is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Risk Mitigation

Before any disposal process begins, a thorough understanding of the compound's hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. 2-Amino-2-phenylpropanoic acid, while a valuable research chemical, possesses several hazards that necessitate careful handling.

Hazard Identification Summary

Hazard ClassificationGHS CategoryDescriptionAuthoritative Source
Acute Toxicity, OralCategory 4Harmful if swallowed.PubChem[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.Thermo Fisher Scientific, Apollo Scientific, PubChem[1][2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.Thermo Fisher Scientific, Apollo Scientific[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.Thermo Fisher Scientific, Apollo Scientific, PubChem[1][2][3]
Required Personal Protective Equipment (PPE)

The identified hazards mandate the use of specific PPE to create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a standard lab coat. Contaminated clothing should be removed and laundered before reuse.[3]

  • Respiratory Protection: When handling the solid compound where dust may be generated, use a NIOSH-approved respirator to prevent inhalation.[3][4]

Engineering Controls for Safe Handling

Your immediate work environment is the first line of defense.

  • Ventilation: Always handle 2-Amino-2-phenylpropanoic acid in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.[2][3]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Minor Spill Procedure (Solid)

For small spills of the solid material, follow these steps:

  • Restrict Access: Ensure only trained personnel are in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 1.1.

  • Contain: Avoid generating dust.[3] Dampen the spilled solid with water.[4]

  • Collect: Carefully sweep or vacuum the dampened material into a clearly labeled, sealable container designated for hazardous waste.[3]

  • Decontaminate: Use absorbent paper dampened with water to clean any remaining material. Wash the spill surface thoroughly with soap and water.[4]

  • Dispose: Seal all contaminated cleaning materials (e.g., absorbent paper, gloves) in a vapor-tight plastic bag for disposal as hazardous waste.[4]

Major Spill Procedure

For larger spills, prioritize personnel safety:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and other personnel in the vicinity.[3]

  • Secure: Prevent entry to the contaminated area.

  • Prevent Spread: If it is safe to do so, take steps to prevent the spillage from entering drains or waterways.[3]

Standard Operating Procedure for Disposal

The guiding principle for the disposal of 2-Amino-2-phenylpropanoic acid is that it must be managed as hazardous chemical waste. It should never be disposed of in a standard trash receptacle or washed down the sanitary sewer.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Identify: All waste containing 2-Amino-2-phenylpropanoic acid, including unused product, contaminated disposables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be identified as hazardous waste.

  • Segregate: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4]

Step 2: Container Selection and Labeling

The waste container serves as the primary containment vehicle until final disposal.

  • Select Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free of cracks or damage.[5]

  • Label Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Amino-2-phenylpropanoic acid."[5][6] Include the date when the first waste was added.

Step 3: Temporary Waste Storage

While awaiting pickup, waste must be stored safely.

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Containment: Ensure the storage area has secondary containment to capture any potential leaks.[5]

  • Access: The storage area should be locked or otherwise secured to prevent unauthorized access.[3]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to a certified professional.

  • Contact EHS: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[5][7]

  • Compliance: Disposal of the contents and container must be conducted through an approved waste disposal plant, adhering to all federal, state, and local regulations.[2][8]

Disposal Workflow Diagram

The following diagram provides a visual decision-making workflow for the proper management and disposal of 2-Amino-2-phenylpropanoic acid waste.

G cluster_0 cluster_1 Collection & Segregation cluster_2 Containerization & Final Steps start Waste Generated (2-Amino-2-phenylpropanoic acid or contaminated material) waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (e.g., powder, contaminated wipes, weigh boats) waste_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_form->liquid_waste Liquid containerize 1. Place in a designated, compatible, and sealed container. solid_waste->containerize liquid_waste->containerize label_waste 2. Label container: 'Hazardous Waste' '2-Amino-2-phenylpropanoic acid' Accumulation Start Date containerize->label_waste store_waste 3. Store in a secure, ventilated, and segregated satellite area. label_waste->store_waste contact_ehs 4. Arrange for pickup by EHS or a licensed waste contractor for final disposal. store_waste->contact_ehs caption Disposal workflow for 2-Amino-2-phenylpropanoic acid.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-2-phenylpropanoic Acid

As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. Handling chemical reagents like 2-Amino-2-phenylpropanoic acid, a non-proteinogenic amino acid, require...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. Handling chemical reagents like 2-Amino-2-phenylpropanoic acid, a non-proteinogenic amino acid, requires a nuanced understanding of its properties to ensure robust protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in risk assessment and authoritative safety data.

Hazard Identification: Understanding the "Why"

Before selecting a single piece of PPE, we must understand the specific risks posed by 2-Amino-2-phenylpropanoic acid. According to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications from various suppliers, this compound presents several key hazards.

The primary risks associated with 2-Amino-2-phenylpropanoic acid are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[2]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[1][2]

  • Acute Oral Toxicity (H302): May be harmful if swallowed.[1]

It is a combustible solid, and like many fine organic powders, its dust can form explosive mixtures with air.[3] Therefore, our PPE strategy must mitigate exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.

Authoritative Note: GHS classifications can vary slightly between manufacturers. Always consult the specific Safety Data Sheet (SDS) provided with the exact product you are using as the final authority on its hazards.

The Risk-Based PPE Selection Workflow

Effective PPE selection is not static; it is a dynamic process that adapts to the experimental context. The scale of the work, the physical form of the chemical (solid vs. solution), and the specific procedure dictate the level of protection required.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_action Execution start Identify Task (e.g., Weighing, Dissolving) sds Consult Manufacturer's SDS start->sds risk Evaluate Procedural Risks: - Dust Generation? - Splash Potential? - Aerosolization? sds->risk eye Eye/Face Protection (Goggles > Glasses) risk->eye Splash/Dust hand Hand Protection (Nitrile Gloves) risk->hand Contact body Body Protection (Lab Coat) risk->body Contact resp Respiratory Protection (Fume Hood / Respirator) risk->resp Inhalation proceed Proceed with Experiment eye->proceed hand->proceed body->proceed resp->proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Task-Specific PPE Protocols

Here we detail the step-by-step PPE and handling protocols for common laboratory tasks.

This task carries the highest risk of generating airborne dust, making inhalation a primary concern.

Procedural Steps:

  • Work Area Setup: Perform all work within a certified chemical fume hood or a ventilated balance enclosure to control dust.

  • Core PPE: Don a standard laboratory coat (fully buttoned) and nitrile gloves.

  • Eye Protection: Wear chemical safety goggles. Standard safety glasses are insufficient due to the H319 "serious eye irritation" classification.[2]

  • Respiratory Protection: The use of a fume hood provides primary respiratory protection. If a hood is unavailable and dust is likely, a NIOSH-approved N95 dust respirator may be required.[2]

  • Handling Technique: Use a powder funnel and micro-spatula to carefully transfer the solid. Avoid pouring directly from the bottle to minimize dust clouds.

  • Post-Transfer: Gently tap the weigh boat or paper on the edge of the receiving flask to ensure all powder is transferred.

  • Clean-Up: Wipe down the spatula, balance, and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as contaminated solid waste.

  • Doffing: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[2][4]

This task introduces a splash hazard, shifting the primary risk from inhalation to dermal and ocular contact with the solution.

Procedural Steps:

  • Work Area Setup: Work in a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[4]

  • Core PPE: A buttoned lab coat and nitrile gloves are mandatory. For larger volumes (>1L), consider a chemical-resistant apron over the lab coat.

  • Eye Protection: Chemical safety goggles are required. If there is a significant splash risk (e.g., vigorous mixing, large volumes), add a face shield over the goggles for full-face protection.

  • Handling Technique: Add the solid 2-Amino-2-phenylpropanoic acid to the solvent slowly. If dissolving is exothermic, use an ice bath to control the temperature.

  • Post-Preparation: Securely cap the solution and label it clearly with the chemical name, concentration, date, and hazard pictograms.

  • Doffing: Remove gloves and wash hands immediately after the procedure is complete.

Summary of PPE Recommendations

For quick reference, this table summarizes the minimum required PPE for handling 2-Amino-2-phenylpropanoic acid across different laboratory scenarios.

Task / ConditionEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid (in Fume Hood) Chemical GogglesNitrile GlovesLab CoatFume Hood Ventilation
Preparing Solutions (in Fume Hood) Chemical GogglesNitrile GlovesLab CoatFume Hood Ventilation
Large Spill Cleanup (>10g) Chemical Goggles & Face ShieldNitrile GlovesLab Coat/ApronN95/P100 Respirator
Emergency Procedures & Disposal

Proper planning includes knowing how to respond to an accident and manage waste.

A swift and correct response can prevent a minor incident from escalating.

Spill_Response spill Minor Solid Spill Occurs alert Alert Personnel in Immediate Area spill->alert ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat alert->ppe cleanup Clean Spill: - Use dry methods (do not sweep) - Gently cover with damp paper towel - Collect material with dustpan ppe->cleanup container Place Waste in a Labeled, Sealable Container cleanup->container decon Decontaminate Area with a damp cloth container->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Step-by-step procedure for managing a minor laboratory spill.

For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

All materials contaminated with 2-Amino-2-phenylpropanoic acid must be treated as hazardous waste.

  • Solid Waste: This includes excess reagent, contaminated weigh paper, gloves, and paper towels. Collect these in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[3]

  • Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[4][5] Adhere strictly to all local, regional, and national regulations.[4]

By integrating this expert-level, safety-first mindset into every procedure, you build a laboratory culture that protects its most valuable asset: its scientists.

References

  • Safety Data Sheet: L-Phenylalanine ; Carl ROTH; (URL: [Link])

  • 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 ; PubChem, National Institutes of Health; (URL: [Link])

  • (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 ; PubChem, National Institutes of Health; (URL: [Link])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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